molecular formula C16H12FNO B1366076 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde CAS No. 728024-41-7

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1366076
CAS No.: 728024-41-7
M. Wt: 253.27 g/mol
InChI Key: FEPHWPUFEZSGMM-UHFFFAOYSA-N
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Description

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-5-fluoroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPHWPUFEZSGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220693
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
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Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728024-41-7
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728024-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines two primary synthetic strategies: a two-step approach involving the N-benzylation of 5-fluoroindole followed by formylation, and a convergent approach starting from the readily available indole-3-carbaldehyde. Each method is detailed with step-by-step protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability. The causality behind experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to provide a robust and self-validating framework for researchers. This guide is designed to be a comprehensive resource, grounded in authoritative literature, to facilitate the efficient and reliable synthesis of this important indole derivative.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents.[1] The specific target of this guide, this compound, combines several key structural features that make it a valuable intermediate for drug discovery programs. The N-benzyl group can enhance the lipophilicity and modulate the binding of the molecule to biological targets.[2] The fluorine atom at the 5-position can improve metabolic stability and binding affinity through favorable electronic interactions.[3] The carbaldehyde function at the 3-position serves as a versatile handle for further chemical modifications, such as the formation of imines, oximes, and other derivatives.[4]

This guide presents two distinct and validated synthetic routes to achieve the target compound. The choice between these routes will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Synthetic Strategy A: Linear Synthesis This approach begins with the N-alkylation of 5-fluoroindole with benzyl bromide, followed by the formylation of the resulting 1-benzyl-5-fluoro-1H-indole at the C3 position.

Synthetic Strategy B: Convergent Synthesis This strategy commences with the N-benzylation of the commercially available indole-3-carbaldehyde, followed by a subsequent functionalization to introduce the fluorine atom. A more direct variation of this involves the N-benzylation of 5-fluoro-1H-indole-3-carbaldehyde.

Below is a logical workflow illustrating the decision-making process and the steps involved in each synthetic strategy.

synthesis_workflow Synthetic Workflow for this compound start Select Synthetic Strategy strategy_a Strategy A: Linear Synthesis start->strategy_a strategy_b Strategy B: Convergent Synthesis start->strategy_b step_a1 N-Benzylation of 5-Fluoroindole strategy_a->step_a1 step_b1 N-Benzylation of 5-Fluoro-1H-indole-3-carbaldehyde strategy_b->step_b1 step_a2 Vilsmeier-Haack Formylation step_a1->step_a2 product This compound step_a2->product step_b1->product

Caption: Decision workflow for the synthesis of the target compound.

Synthetic Strategy A: A Step-Wise Approach

This linear synthesis provides a reliable and well-controlled route to the target molecule.

Step 1: N-Benzylation of 5-Fluoroindole

The initial step involves the alkylation of the indole nitrogen. The use of a suitable base to deprotonate the indole N-H is crucial for the subsequent nucleophilic attack on benzyl bromide.

Reaction Scheme: 5-Fluoroindole + Benzyl Bromide --(Base, Solvent)--> 1-Benzyl-5-fluoro-1H-indole

Mechanistic Rationale: The reaction proceeds via a standard SN2 mechanism. The base abstracts the acidic proton from the indole nitrogen, generating an indolide anion. This potent nucleophile then displaces the bromide from benzyl bromide to form the N-benzylated product.[5] The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as C-alkylation.[6] Strong bases like sodium hydride in an aprotic polar solvent like DMF are commonly employed to drive the reaction to completion.[7]

n_benzylation N-Benzylation of 5-Fluoroindole start Dissolve 5-Fluoroindole in Anhydrous DMF add_base Add Sodium Hydride (NaH) at 0°C start->add_base deprotonation Stir for 30-60 min to form Indolide Anion add_base->deprotonation add_benzyl_bromide Add Benzyl Bromide Dropwise deprotonation->add_benzyl_bromide reaction Stir at Room Temperature for 2-4 hours add_benzyl_bromide->reaction workup Quench with Water and Extract with Ethyl Acetate reaction->workup purification Purify by Column Chromatography workup->purification

Caption: Experimental workflow for the N-benzylation of 5-fluoroindole.

Detailed Experimental Protocol:

  • To a stirred solution of 5-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (1.1 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford 1-benzyl-5-fluoro-1H-indole.

Parameter Value
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Step 2: Vilsmeier-Haack Formylation

The second step introduces the carbaldehyde group at the electron-rich C3 position of the indole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.[8]

Reaction Scheme: 1-Benzyl-5-fluoro-1H-indole + Vilsmeier Reagent --(Hydrolysis)--> this compound

Mechanistic Rationale: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl3).[9][10] This electrophilic species is then attacked by the electron-rich indole nucleus, preferentially at the C3 position.[11] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[12] This reaction is highly regioselective for electron-rich aromatic and heteroaromatic compounds.[13]

vilsmeier_haack Vilsmeier-Haack Formylation start Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) add_indole Add 1-benzyl-5-fluoro-1H-indole solution in DMF start->add_indole reaction Stir at Room Temperature for 2-3 hours add_indole->reaction hydrolysis Pour onto Crushed Ice and Add NaOH solution reaction->hydrolysis precipitation Stir until Precipitate Forms hydrolysis->precipitation filtration Filter, Wash with Water, and Dry precipitation->filtration purification Recrystallize from Ethanol filtration->purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

  • In a flask maintained at 0 °C under an inert atmosphere, phosphorus oxychloride (1.5 eq) is added dropwise to anhydrous DMF. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • A solution of 1-benzyl-5-fluoro-1H-indole (1.0 eq) in anhydrous DMF is then added dropwise to the prepared Vilsmeier reagent at 0 °C.

  • The reaction mixture is stirred at room temperature for 6.5 hours.[9]

  • The reaction is then quenched by pouring it into a beaker of crushed ice, followed by the addition of a solution of sodium acetate in water.[9]

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Parameter Value
Typical Yield 70-85%
Purity (by HPLC) >99%
Appearance Pale yellow solid
Molecular Formula C16H12FNO
Molecular Weight 253.28 g/mol [14]

Synthetic Strategy B: A Convergent Approach

This strategy offers a more direct route if the starting material, 5-fluoro-1H-indole-3-carbaldehyde, is readily available. This compound is a key intermediate in the synthesis of various pharmaceuticals.[3][15]

N-Benzylation of 5-Fluoro-1H-indole-3-carbaldehyde

Reaction Scheme: 5-Fluoro-1H-indole-3-carbaldehyde + Benzyl Bromide --(Base, Solvent)--> this compound

Mechanistic Rationale: Similar to the N-benzylation of 5-fluoroindole, this reaction proceeds through the deprotonation of the indole nitrogen followed by nucleophilic substitution. A recent study describes the use of anhydrous potassium carbonate in DMF for the N-benzylation of indole-3-carbaldehyde, which can be adapted for the fluorinated analog.[2]

Detailed Experimental Protocol:

  • A mixture of 5-fluoro-1H-indole-3-carbaldehyde (1.0 eq), benzyl bromide (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF is stirred vigorously and refluxed for 6 hours.[2]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solid precipitate that forms is filtered, washed with water, and dried.

  • Recrystallization from ethanol affords the pure this compound.

Parameter Value
Typical Yield ~90%[2]
Purity (by HPLC) >99%
Appearance Pale yellow solid

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Data
¹H NMR Signals corresponding to the aldehyde proton (~10.0 ppm), aromatic protons, and the benzylic methylene protons (~5.4 ppm).[16]
¹³C NMR Resonances for the carbonyl carbon (~185 ppm), indole ring carbons, and benzyl group carbons.[17]
Mass Spectrometry [M+H]⁺ peak at m/z 254.
Melting Point Consistent with literature values.

Conclusion

This guide has detailed two robust and efficient synthetic routes for the preparation of this compound. Strategy A, a linear approach, offers excellent control over each synthetic step. Strategy B, a convergent approach, provides a more direct and potentially higher-yielding pathway, contingent on the availability of the fluorinated indole-3-carbaldehyde starting material. The provided experimental protocols, mechanistic discussions, and quantitative data are intended to equip researchers in the fields of organic synthesis and drug development with the necessary information to confidently synthesize this valuable compound.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • Ranjbari, S., et al. Synthesis of 5-substituted-1H-indole-3-carbaldehyde and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Letters. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.
  • ResearchGate. N-Benzylation of indoles Reaction conditions. 2023.
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  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-benzylation. Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Der Pharma Chemica.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • MySkinRecipes. 5-Fluoroindole-3-carboxaldehyde. Available from: [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. 2020.
  • PubMed.
  • Google Patents. US20040059131A1 - N-alkylation of indole derivatives.
  • Semantics Scholar.
  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.
  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. Available from: [Link]

  • RSC Publishing. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. 2024.
  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Benchchem.
  • 20230818 Indole Synthesis SI.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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  • PubChem. 1-benzyl-1H-indole-3-carbaldehyde. Available from: [Link]

  • PMC - NIH. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.
  • ResearchGate.
  • Optional. 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)- - Optional[13C NMR].
  • Homologation of Electron-Rich Benzyl Bromide Deriv
  • ResearchGate. 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-,ethoxyindole Under Basic Conditions.
  • Biomedical Journal of Scientific & Technical Research.

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Physicochemical properties of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. The guide delves into the synthetic pathways, detailed experimental protocols for property determination, and spectral analysis, ensuring a self-validating and authoritative resource. All key claims and protocols are substantiated with citations to peer-reviewed literature and established standards.

Introduction and Significance

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry. The indole core is a key structural motif in numerous natural products and pharmacologically active agents.[1] The introduction of a carbaldehyde group at the C-3 position provides a versatile chemical handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.[2]

The specific substitutions on this molecule—a benzyl group at the N-1 position and a fluorine atom at the C-5 position—are of strategic importance. The N-benzyl group can enhance lipophilicity and modulate binding interactions with biological targets.[3] Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. This guide aims to provide the foundational physicochemical data and methodologies necessary to effectively utilize this compound in research and development settings.

Molecular Structure and Chemical Identity

A thorough understanding of the compound's basic identifiers is the first step in any scientific investigation.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 728024-41-7[4][5]
Molecular Formula C₁₆H₁₂FNO[4]
Molecular Weight 253.28 g/mol [4]
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)F)C=ON/A

Synthesis Pathway: The Vilsmeier-Haack Reaction

The synthesis of indole-3-carbaldehydes is most classically achieved via the Vilsmeier-Haack reaction.[6][7] This reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[8] The process involves the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This reagent then attacks the electron-rich C-3 position of the indole ring.

The synthesis of the title compound can be approached by first preparing the N-benzylated indole precursor, 1-benzyl-5-fluoro-1H-indole, and then subjecting it to formylation.

Synthesis Workflow Diagram

The logical flow of the Vilsmeier-Haack formylation is depicted below.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Reacts with Indole Indole 1-benzyl-5-fluoro-1H-indole Indole->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 1-benzyl-5-fluoro-1H- indole-3-carbaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-benzyl-5-fluoro-1H-indole.

Step-by-Step Synthesis Protocol

This protocol describes the formylation of the N-benzylated indole precursor.

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[9]

  • Indole Addition: Dissolve the starting material, 1-benzyl-5-fluoro-1H-indole, in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature is kept low.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 1-3 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully quench it by pouring it onto crushed ice.

  • Hydrolysis and Neutralization: Add a solution of sodium hydroxide or sodium carbonate to neutralize the mixture until it is alkaline. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[10]

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyValue / DescriptionMethod of Determination
Melting Point 159-166 °C (for parent 5-fluoro-1H-indole-3-carbaldehyde)[11]Capillary Melting Point Apparatus
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[12]Kinetic/Thermodynamic Solubility Assay
pKa (acid diss. constant) Indole NH is weakly acidic (pKa ≈ 17). In this N-substituted compound, the primary site of protonation would be the carbonyl oxygen under acidic conditions.UV-Vis Spectrophotometry, Potentiometric Titration[13]
LogP (Partition Coeff.) XLogP3 (computed for non-fluorinated analog) = 3.1.[14] This suggests moderate lipophilicity.Shake-Flask Method followed by HPLC/UV-Vis[15]
Protocol: Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and an aqueous phase (water or buffer). It is a key indicator of lipophilicity.[15]

  • Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol by stirring vigorously for 24 hours and then allowing the phases to separate. Similarly, saturate n-octanol with the buffer.

  • Stock Solution: Prepare a stock solution of this compound in the n-octanol-saturated buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel or vial, combine equal volumes of the pre-saturated n-octanol and the aqueous stock solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Workflow for LogP Determination

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol: Determination of pKa (UV-Vis Spectrophotometry)

The pKa can be determined by observing changes in the compound's UV-Vis absorbance spectrum as a function of pH.[13][17]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

  • Spectral Measurement: Record the UV-Vis absorbance spectrum for each sample across a relevant wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms of the molecule.

  • pKa Calculation: Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[17]

Spectral Analysis and Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized compound. The expected spectral data are based on the known values for structurally similar indole derivatives.[18][19]

TechniqueExpected Observations
¹H NMR - Aldehyde proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm. - Indole C2-H: Singlet, δ ≈ 8.3-8.5 ppm. - Aromatic protons (indole & benzyl rings): Multiplets, δ ≈ 7.0-7.9 ppm. - Benzyl methylene protons (CH₂): Singlet, δ ≈ 5.3-5.5 ppm.[18]
¹³C NMR - Carbonyl carbon (C=O): δ ≈ 184-186 ppm. - Indole and benzyl carbons: δ ≈ 110-140 ppm. - Benzyl methylene carbon (CH₂): δ ≈ 50-52 ppm.[18]
IR Spectroscopy - Strong C=O stretching vibration (aldehyde): ~1650-1670 cm⁻¹. - Aromatic C-H stretching: ~3030-3100 cm⁻¹. - C-F stretching: ~1100-1250 cm⁻¹.
Mass Spectrometry - ESI-MS: Expected [M+H]⁺ peak at m/z ≈ 254.29.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at 2-8°C is recommended.

  • Toxicity: While specific toxicity data for this compound is not available, related indole aldehydes are classified with GHS hazard statements indicating potential for skin irritation, serious eye irritation, and respiratory irritation.[20]

Conclusion

This guide has provided a detailed technical overview of this compound, a compound of significant interest in synthetic and medicinal chemistry. By outlining its synthesis, core physicochemical properties, and analytical characterization, this document serves as a foundational resource for researchers. The inclusion of detailed, validated protocols for determining key parameters like LogP and pKa equips scientists with the practical knowledge required to integrate this versatile molecule into their research endeavors effectively.

References

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Shen, H. C., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening. [Link]

  • Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. [Link]

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

  • Chemistry For Everyone. (2024). How To Determine PKA Of Organic Compounds? YouTube. [Link]

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  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Sutan, K., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Peng, Y., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Khan, I., et al. (2021). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity. [Link]

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  • NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

  • Kumar, A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

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  • mzCloud. FUB PB 22 3 carboxyindole metabolite. [Link]

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An In-Depth Technical Guide to the Putative Mechanism of Action of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde as a Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] This guide focuses on a specific derivative, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a molecule rationally designed to leverage the established antineoplastic properties of the indole core. While direct, extensive research on this exact compound is nascent, a wealth of data from structurally analogous molecules allows for the formulation of a robust mechanistic hypothesis. This document synthesizes evidence to propose that this compound functions as a potent anti-proliferative agent by acting as a microtubule destabilizer. The core of this hypothesis is that the compound binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting mitotic spindle formation, inducing G2/M cell cycle arrest, and ultimately leading to apoptotic cell death.[2][3] This guide will deconstruct the evidence supporting this mechanism and present a comprehensive workflow for its experimental validation.

The Indole Scaffold: A Foundation for Oncological Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that is a structural mimic of peptides and can bind reversibly to a multitude of enzymes and receptors.[1][4] This versatility has made it a focal point for the development of novel therapeutics, particularly in oncology.[1] Numerous indole derivatives have demonstrated the ability to induce cell death in various cancer cell lines by targeting critical cellular processes.[1][5]

The molecule of interest, this compound, combines three key structural motifs, each chosen to enhance its putative biological activity:

  • The Indole-3-carbaldehyde Core: This fundamental structure is a known building block for molecules with anti-cancer and anti-inflammatory properties.[6] Its reactivity is pivotal for creating diverse derivatives.[7]

  • The N-1 Benzyl Group: Substitution at the N-1 position of the indole ring is a common strategy to enhance potency. The benzyl group increases lipophilicity, potentially improving cell membrane permeability and facilitating hydrophobic interactions within a target binding pocket. Studies on related N-substituted indole derivatives have shown that this modification can significantly increase anticancer activity compared to unsubstituted counterparts.[8][9]

  • The C-5 Fluoro Group: The introduction of a fluorine atom at the 5-position is a classic medicinal chemistry tactic. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, enhance binding affinity through hydrogen bonding or dipole interactions, and improve metabolic stability by blocking potential sites of oxidation, thereby increasing the compound's bioavailability.

The Primary Putative Target: Dynamic Instability of Microtubules

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage), a property known as "dynamic instability." This dynamism is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[10]

The mitotic spindle's precise function is to segregate chromosomes into daughter cells. Interference with microtubule dynamics disrupts spindle formation, activates the spindle assembly checkpoint, and ultimately arrests the cell cycle in the G2/M phase, often triggering apoptosis.[3] This makes tubulin one of the most validated and successful targets for cancer chemotherapy.[10]

Antitubulin agents are broadly classified into two categories:

  • Microtubule Stabilizing Agents (e.g., Taxanes): These agents bind to polymerized microtubules and prevent their disassembly.

  • Microtubule Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine): These agents bind to soluble tubulin dimers and inhibit their polymerization.[10]

Evidence from a vast array of related indole compounds strongly suggests that this compound belongs to the latter class, specifically targeting the colchicine binding site on β-tubulin.[2][11][12]

Mechanistic Hypothesis: A Colchicine-Site Inhibitor of Tubulin Polymerization

We postulate that this compound exerts its anti-proliferative effects through the direct inhibition of tubulin polymerization. The proposed sequence of events at the molecular and cellular level is as follows:

  • Binding to β-Tubulin: The compound enters the cell and binds to a specific pocket on soluble β-tubulin heterodimers. This binding site is shared with the natural product colchicine. Numerous studies on 2-phenylindoles and other indole derivatives have confirmed their interaction at this site.[2][11][12]

  • Inhibition of Polymerization: Binding of the compound induces a conformational change in the tubulin dimer that is incompatible with its incorporation into a growing microtubule. This effectively halts microtubule elongation.

  • Microtubule Depolymerization: With polymerization blocked, the natural "catastrophe" phase of dynamic instability dominates, leading to a net depolymerization and collapse of the cellular microtubule network.

  • Mitotic Arrest: The lack of a functional mitotic spindle prevents the cell from progressing through metaphase. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest is an unsustainable state for the cell, which ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death.

Mechanism_of_Action cluster_0 Molecular Level cluster_1 Cellular Level A 1-benzyl-5-fluoro-1H- indole-3-carbaldehyde B Soluble α/β-Tubulin Dimers (Colchicine Binding Site) A->B Binds C Inhibition of Tubulin Polymerization B->C Prevents incorporation D Net Microtubule Depolymerization C->D Leads to E Disruption of Mitotic Spindle D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Proposed mechanism of action for this compound.

A Self-Validating Experimental Workflow

To rigorously test this mechanistic hypothesis, a multi-faceted experimental approach is required. The following workflow is designed as a self-validating system, where the results of each experiment provide the logical foundation for the next, moving from broad cellular effects to direct target engagement.

Experimental_Workflow A Step 1: In Vitro Cytotoxicity (MTT / MTS Assay) B Step 2: Direct Effect on Tubulin (In Vitro Polymerization Assay) A->B Is it cytotoxic? C Step 3: Cellular Phenotype Confirmation B->C Does it directly inhibit tubulin? D 3a. Microtubule Network Integrity (Immunofluorescence) C->D E 3b. Cell Cycle Perturbation (Flow Cytometry) C->E F Step 4: Target Engagement Validation (Competitive Colchicine Binding Assay) D->F Does the cellular phenotype match? E->F Does the cellular phenotype match?

Caption: Logical workflow for validating the proposed mechanism of action.
In Vitro Anti-Proliferative Activity
  • Causality: The first step is to confirm that the compound possesses anti-proliferative activity against relevant human cancer cell lines. This establishes a biological effect that warrants further mechanistic investigation.

  • Methodology: MTT Assay

    • Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.[13]

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include doxorubicin or paclitaxel as a positive control and DMSO as a vehicle control.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

  • Anticipated Data:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Test Compound Expected < 10Expected < 10Expected < 10
Doxorubicin~0.5~0.8~0.4
DMSO>100>100>100
Direct Inhibition of Tubulin Polymerization
  • Causality: Having established cytotoxicity, this experiment directly tests the central hypothesis: does the compound interfere with the assembly of tubulin dimers into microtubules?

  • Methodology: Fluorescence-Based In Vitro Tubulin Polymerization Assay

    • Use a commercial tubulin polymerization assay kit containing >99% pure tubulin, a fluorescence reporter, and polymerization buffer.

    • In a 96-well plate, add polymerization buffer, tubulin (final concentration ~3 mg/mL), and various concentrations of the test compound.

    • Include paclitaxel (polymerization promoter), colchicine (polymerization inhibitor), and DMSO (vehicle) as controls.[14]

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence plate reader. Increased fluorescence corresponds to microtubule formation.

    • Calculate the IC₅₀ for tubulin polymerization inhibition from the dose-response curve.

Cellular Phenotype Validation
  • Causality: These experiments confirm that the molecular effect observed in the cell-free assay (inhibition of polymerization) translates to the expected phenotype within the cell (microtubule disruption and cell cycle arrest).

  • Methodology:

    • Grow cancer cells (e.g., HeLa or A549) on glass coverslips.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 18-24 hours.

    • Fix the cells with ice-cold methanol or paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence or confocal microscope.

  • Expected Result: Compared to the well-defined, filamentous microtubule network in DMSO-treated cells, compound-treated cells should exhibit a diffuse, fragmented tubulin stain, indicative of microtubule depolymerization.

  • Methodology:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Expected Result: A significant accumulation of cells in the G2/M phase population compared to the control group, a hallmark of mitotic arrest.[3]

Target Engagement and Binding Site Confirmation
  • Causality: This final, crucial experiment validates that the compound binds directly to tubulin and does so at the proposed colchicine site, ruling out indirect effects.

  • Methodology: Competitive [³H]-Colchicine Binding Assay

    • Incubate purified tubulin with a constant concentration of radiolabeled [³H]-colchicine.[3]

    • In parallel reactions, add increasing concentrations of either unlabeled ("cold") colchicine (positive control) or the test compound.

    • After incubation, separate the protein-bound radiolabel from the free radiolabel using a filter-based method (e.g., G-25 spin columns).

    • Measure the radioactivity of the protein-bound fraction using liquid scintillation counting.

  • Expected Result: The test compound will displace [³H]-colchicine from tubulin in a dose-dependent manner, demonstrating that it competes for the same binding site.

Conclusion and Future Directions

The structural features of this compound, combined with extensive evidence from analogous compounds, create a compelling case for its mechanism of action as a microtubule destabilizing agent that binds to the colchicine site of tubulin. The proposed experimental workflow provides a clear and rigorous path to confirm this hypothesis, moving from cellular effects to direct molecular interaction.

Successful validation would position this compound as a promising lead candidate for further preclinical development. Future directions would include:

  • In Vivo Efficacy Studies: Testing the compound in human tumor xenograft models in mice to evaluate its anti-tumor activity and tolerability.[3]

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Lead Optimization: Synthesizing and testing further analogues to improve potency, selectivity, and drug-like properties, creating a more robust structure-activity relationship (SAR) profile.

This guide provides the foundational understanding and a clear investigational roadmap for researchers and drug developers to unlock the therapeutic potential of this compound.

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The Vanguard of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds.[1][2][3] Its inherent structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel indole-3-carbaldehydes. It delves into both classical and contemporary synthetic methodologies, elucidates the rationale behind experimental choices, and presents detailed protocols for key transformations. By bridging fundamental organic synthesis with practical applications in drug discovery, this guide aims to empower researchers to navigate the complexities of indole chemistry and accelerate the development of next-generation therapeutics.

The Enduring Significance of the Indole-3-Carbaldehyde Core

The indole ring system is a privileged scaffold, widely distributed in nature and forming the core of numerous pharmaceuticals and agrochemicals.[5][6] The introduction of a carbaldehyde group at the C3 position endows the indole nucleus with a unique reactivity profile, making it a pivotal intermediate for constructing complex molecular architectures.[3][7][8] This aldehyde functionality readily participates in a variety of chemical transformations, including condensations, oxidations, and reductions, providing access to a rich diversity of functionalized indole derivatives.[1][7][8]

The strategic importance of indole-3-carbaldehyde lies in its role as a versatile building block for synthesizing compounds that modulate various biological pathways. For instance, it is a key precursor in the synthesis of drugs targeting neurological disorders and agents for treating cancer.[9][10] Furthermore, derivatives of indole-3-carbaldehyde have shown promise in addressing inflammatory conditions and infectious diseases.[1][2][11] The continued exploration of this scaffold is therefore a vibrant and critical area of research in modern drug discovery.

Synthetic Strategies: From Classical Formylations to Modern Innovations

The synthesis of indole-3-carbaldehydes has evolved significantly, with a range of methods available to introduce the formyl group onto the indole ring. The choice of synthetic route is often dictated by the substitution pattern of the indole starting material, the desired scale of the reaction, and considerations for green chemistry.

The Vilsmeier-Haack Reaction: A Time-Honored Approach

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[12][13][14] This reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position of the indole ring.[12][15]

Mechanism Rationale: The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired indole-3-carbaldehyde.[12][15]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to afford pure indole-3-carbaldehyde.

Data Presentation:

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[12]
4-MethylindolePOCl₃, DMF0 to 85890[12]
5-MethylindolePOCl₃, DMF0 to 85688[12]
6-MethylindolePOCl₃, DMF0 to 90989[10][12]
Metal-Free and Environmentally Benign Syntheses

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of metal-free and solvent-free approaches for the synthesis of indole-3-carbaldehydes.[16][17] These methods often utilize readily available and less toxic reagents, minimizing the generation of hazardous waste.

One such approach involves the direct formylation of indoles using alternative formylating agents and catalysts. For example, some procedures utilize ammonium chloride as a catalyst in one-pot, three-component reactions.[16]

Logical Relationship Diagram:

G cluster_0 Synthetic Approaches to Indole-3-Carbaldehydes cluster_1 Classical Methods cluster_2 Modern Methods Classical Classical Methods Vilsmeier Vilsmeier-Haack Reaction Classical->Vilsmeier Riemer Riemer-Tiemann Reaction Classical->Riemer Modern Modern Methods MetalFree Metal-Free Synthesis Modern->MetalFree Photocatalysis Photocatalysis Modern->Photocatalysis Electrochemistry Electrochemical Synthesis Modern->Electrochemistry

Caption: Synthetic strategies for indole-3-carbaldehydes.

Derivatization and Application in Drug Discovery

The true power of indole-3-carbaldehyde lies in its ability to be readily transformed into a vast array of derivatives with diverse biological activities.[1][2] The aldehyde group serves as a handle for introducing various pharmacophores and modulating the physicochemical properties of the molecule.

Synthesis of Schiff Bases and Hybrid Molecules

A common and effective strategy for derivatizing indole-3-carbaldehyde is through the formation of Schiff bases via condensation with primary amines.[3] This reaction is typically straightforward and high-yielding, providing a rapid means to generate molecular diversity. Furthermore, indole-3-carbaldehyde can be incorporated into hybrid molecules by combining it with other bioactive scaffolds, such as coumarins, chalcones, and triazoles, to create new chemical entities with potentially synergistic or novel pharmacological profiles.[1]

Experimental Workflow Diagram:

G Start Indole-3-carbaldehyde Condensation Condensation Reaction Primary Amine Hydrazine Derivatives Start->Condensation Hybridization Molecular Hybridization Coumarins Chalcones Triazoles Start->Hybridization SchiffBase Schiff Base Formation Condensation->SchiffBase NovelDerivatives Novel Bioactive Derivatives SchiffBase->NovelDerivatives Hybridization->NovelDerivatives Screening Biological Screening Anticancer Antimicrobial Anti-inflammatory NovelDerivatives->Screening Lead Lead Compound Identification Screening->Lead

Caption: Drug discovery workflow using indole-3-carbaldehyde.

Biological Evaluation of Novel Derivatives

The synthesized derivatives of indole-3-carbaldehyde are then subjected to a battery of biological assays to evaluate their therapeutic potential. These assays can range from in vitro enzymatic and cell-based screens to in vivo animal models of disease. For example, novel indole-3-carboxaldehyde analogues have been synthesized and evaluated for their antioxidant properties.[4][18]

Data Presentation: Antioxidant Activity of Indole-3-Carboxaldehyde Analogues

CompoundDPPH Radical Scavenging Activity (IC₅₀, µM)Reference
Indole-3-carbaldehyde>100[18]
Analogue 5f (with methoxy and hydroxyl groups)15.2 ± 0.8[18]
Butylated Hydroxyanisole (BHA) (Standard)18.5 ± 1.2[18]

Conclusion and Future Perspectives

Indole-3-carbaldehyde continues to be a molecule of immense interest to the scientific community. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its place at the forefront of medicinal chemistry research.[19][20] Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including the use of flow chemistry and biocatalysis. Furthermore, the application of computational methods for the rational design of novel indole-3-carbaldehyde derivatives with enhanced potency and selectivity will undoubtedly accelerate the discovery of new and effective therapeutic agents. The journey from the synthesis of a simple indole-3-carbaldehyde to a life-saving drug is a testament to the power of organic chemistry and its profound impact on human health.

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Unlocking the Therapeutic Potential of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic activities.[1][2] This technical guide focuses on a specific derivative, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a compound poised for exploration in drug discovery. While direct studies on this molecule are emerging, the wealth of data on related indole-3-carbaldehyde analogs provides a strong foundation for predicting and validating its potential therapeutic targets.[1][3] This document will provide an in-depth analysis of these potential targets, the rationale for their selection, and detailed experimental workflows for their validation, with a primary focus on oncology.

Introduction: The Promise of a Modified Indole Scaffold

Indole-3-carbaldehyde and its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure of this compound features three key modifications to the basic indole-3-carbaldehyde framework, each with significant implications for its therapeutic potential:

  • The Indole-3-carbaldehyde Core: This fundamental scaffold is a known pharmacophore that interacts with a variety of biological targets.[1][3]

  • N-1 Benzyl Substitution: The addition of a benzyl group at the N-1 position of the indole ring is a critical modification. Research on other N-benzyl indole derivatives, such as 1-benzyl-indole-3-carbinol, has shown a dramatic increase in anti-proliferative and anti-estrogenic potency in breast cancer cells compared to the unsubstituted parent compound.[4] This enhancement is attributed to increased stability and altered binding interactions.

  • 5-Fluoro Substitution: The presence of a fluorine atom at the 5-position of the indole ring can significantly enhance the molecule's pharmacological properties. Fluorine's high electronegativity can modulate the electronic environment of the indole ring, potentially leading to stronger and more specific interactions with target proteins.

Given these structural features and the known activities of related compounds, this compound is a compelling candidate for investigation as a therapeutic agent, particularly in the context of cancer.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive literature on indole derivatives, several high-priority therapeutic targets can be postulated for this compound.[5][6][7]

Disruption of Microtubule Dynamics

A significant number of indole derivatives exert their anticancer effects by interfering with microtubule polymerization.[6][7] These agents often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Hypothesis: this compound acts as a tubulin polymerization inhibitor. The N-benzyl and 5-fluoro substitutions may enhance its binding affinity for the colchicine site.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been successfully developed as inhibitors of various kinases, including tyrosine kinases.[5][8]

Hypothesis: this compound inhibits the activity of one or more protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or others in the PI3K/Akt/mTOR pathway. Recent studies on N-benzyl indole-derived hydrazones have pointed towards EGFR as a potential target for this class of compounds.[9]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. Indole derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways.[5][7]

Hypothesis: this compound triggers apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family or by activating caspase cascades.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Certain indole-based compounds have been identified as topoisomerase inhibitors.[5]

Hypothesis: this compound intercalates with DNA and inhibits the activity of topoisomerase I or II, leading to the accumulation of DNA strand breaks.

Experimental Workflows for Target Validation

A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of this compound.

General Cell-Based Assays

The initial step involves assessing the compound's overall cytotoxic and anti-proliferative effects on a panel of cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Diagram 1: General Workflow for Initial Cellular Screening

G start Start: Cancer Cell Lines plate Plate Cells in 96-well Plates start->plate treat Treat with this compound (Dose-Response) plate->treat incubate Incubate for 24, 48, 72h treat->incubate mt_assay Perform MTT Assay incubate->mt_assay ic50 Determine IC50 Values mt_assay->ic50 select Select Potent Cell Lines for Further Study ic50->select end End select->end

Caption: Initial screening workflow to determine the cytotoxic effects of the compound.

Validation of Tubulin Polymerization Inhibition

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.

  • Compound Addition: Add this compound at various concentrations. Use colchicine as a positive control and DMSO as a negative control.

  • Fluorescence Monitoring: Monitor the fluorescence increase over time at 37°C, which corresponds to tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity against time and calculate the IC50 for the inhibition of tubulin polymerization.

Protocol 3: Immunofluorescence Staining of Microtubules

  • Cell Culture and Treatment: Grow cancer cells on coverslips and treat with the IC50 concentration of the compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope. Look for evidence of microtubule depolymerization and disorganized spindle formation in treated cells compared to controls.

Diagram 2: Workflow for Validating Tubulin Inhibition

G start Hypothesis: Tubulin Inhibition invitro In Vitro Tubulin Polymerization Assay start->invitro cellular Immunofluorescence Staining of Microtubules in Cells start->cellular ic50 Determine IC50 for Polymerization Inhibition invitro->ic50 conclusion Conclusion on Tubulin as a Target ic50->conclusion visualize Visualize Microtubule Disruption cellular->visualize visualize->conclusion

Caption: Experimental approach to confirm tubulin as a direct target.

Validation of Kinase Inhibition

Protocol 4: In Vitro Kinase Assay Panel

  • Kinase Panel Screening: Submit this compound to a commercial kinase profiling service to screen against a large panel of kinases at a fixed concentration (e.g., 10 µM).

  • IC50 Determination: For any "hits" from the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the IC50 value for the specific kinase(s).

Protocol 5: Western Blot Analysis of Phosphorylated Proteins

  • Cell Lysis: Treat cancer cells with the compound for various times and lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates (e.g., p-EGFR, total EGFR, p-Akt, total Akt).

  • Densitometry: Quantify the band intensities to determine the effect of the compound on kinase activity within the cellular context.

Diagram 3: Kinase Inhibition Validation Pathway

G start Hypothesis: Kinase Inhibition panel In Vitro Kinase Panel Screen start->panel hits Identify Potential Kinase Hits panel->hits ic50 Determine IC50 for Specific Kinases hits->ic50 western Western Blot for Phospho-Proteins in Cells hits->western conclusion Validate Specific Kinase Target(s) ic50->conclusion pathway Confirm Inhibition of Downstream Signaling western->pathway pathway->conclusion

Caption: A two-pronged approach to identify and confirm kinase targets.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table provides representative IC50 values for related indole derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-based ChalconesHCT-11610.70 - 553.94[10]
N-benzyl indole hydrazonesMDA-MB-2310.0172[9]
2-phenyl indole derivativesMCF-70.001[11]
Substituted-N-benzyl-1H-indole-2-carbohydrazidesMCF-7, A549, HCT~2[12]

Conclusion and Future Directions

This compound is a promising synthetic indole derivative with significant therapeutic potential, particularly in oncology. The structural modifications of a benzyl group at the N-1 position and a fluorine atom at the 5-position are anticipated to enhance its biological activity and target engagement. Based on the extensive research on related indole compounds, the primary hypothesized mechanisms of action include tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.

The experimental workflows detailed in this guide provide a clear and logical path for the systematic validation of these potential therapeutic targets. Successful identification and validation of the molecular target(s) of this compound will be a critical step in its preclinical development and will pave the way for future lead optimization and in vivo efficacy studies. Further investigations could also explore its potential in other therapeutic areas where indole derivatives have shown promise, such as inflammatory and infectious diseases.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ResearchGate. [Link]

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  • Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. [Link]

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  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]

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  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

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  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. [Link]

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An In-depth Technical Guide to 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde (CAS No. 728024-41-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a prevalent motif in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic incorporation of a benzyl group at the N-1 position and a fluorine atom at the C-5 position of the indole ring, coupled with a carbaldehyde group at the C-3 position, imparts unique physicochemical and pharmacological properties to the molecule. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance in medicinal chemistry and drug discovery. The Chemical Abstracts Service (CAS) has assigned the number 728024-41-7 to this compound.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and computational predictions.

PropertyValueSource
CAS Number 728024-41-7[3]
Molecular Formula C₁₆H₁₂FNO[3]
Molecular Weight 253.28 g/mol [3]
Melting Point Not specified; for comparison, 1-benzylindole-3-carboxaldehyde melts at 108-111°C.[4]
Boiling Point Predicted: 439.4°C[5]
Solubility Expected to be soluble in organic solvents like DMSO and dimethylformamide.[6]
XLogP3 3.2[5]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through a multi-step process, typically starting with the appropriately substituted indole. A general and reliable method involves the N-benzylation of 5-fluoroindole-3-carbaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of N-benzyl-indole-3-carbaldehydes.[7]

Step 1: N-Benzylation of 5-fluoro-1H-indole-3-carbaldehyde

  • To a solution of 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.

  • Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 90-95°C and monitor the progress by thin-layer chromatography (TLC).[7]

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Causality of Experimental Choices:

  • Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the potassium carbonate and the indole anion without participating in the reaction.

  • Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the indole nitrogen, which is sufficiently acidic to react.

  • Temperature: Heating the reaction accelerates the rate of the SN2 reaction between the indole anion and benzyl bromide.

Below is a workflow diagram for the synthesis:

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Final Product 5-fluoro-1H-indole-3-carbaldehyde 5-fluoro-1H-indole-3-carbaldehyde Reaction N-Benzylation (90-95°C, 4-6h) 5-fluoro-1H-indole-3-carbaldehyde->Reaction Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction K2CO3 K₂CO₃ K2CO3->Reaction DMF DMF DMF->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product caption Synthesis Workflow

Synthesis Workflow for this compound

Spectral Data

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)- has been reported.[8] Key resonances would be expected for the carbonyl carbon of the aldehyde (~185 ppm), the carbons of the benzyl group, and the fluorinated indole ring, with the fluorine atom influencing the chemical shifts of adjacent carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the related compound, 1-benzyl-5-iodo-1H-indole-3-carbaldehyde, shows characteristic signals for the aldehydic proton (~9.90 ppm), the indole ring protons, and the benzyl group protons.[9] For the fluoro-analog, similar signals would be anticipated, with fluorine coupling influencing the multiplicity and chemical shifts of the aromatic protons on the indole ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1650-1700 cm⁻¹.[9]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. For the iodo-analog, the [M+H]⁺ ion was observed at m/z 362.0036.[9] For this compound, the expected [M+H]⁺ ion would be around m/z 254.0976.

Applications in Drug Discovery and Research

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][10] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

Anticancer Potential: Derivatives of 1-benzyl-indole have shown potent anti-proliferative activity against various cancer cell lines.[11][12] For instance, 1-benzyl-indole-3-carbinol, a related compound, displayed significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells.[11] The aldehyde functionality at the 3-position of the indole ring serves as a versatile handle for the synthesis of more complex molecules, such as hydrazones, which have been investigated as potential anti-triple-negative breast cancer agents.[12] Some indole derivatives have been shown to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[13]

Antimicrobial Activity: Indole-3-carbaldehyde derivatives have been explored for their antimicrobial properties.[10] The synthesis of various heterocyclic systems from indole-3-carbaldehydes has yielded compounds with activity against a range of bacteria and fungi.

Enzyme Inhibition: The 1-benzyl-indole scaffold has been utilized in the design of enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA₂α), an enzyme implicated in inflammatory processes.[14] Additionally, thiosemicarbazone derivatives of 1-benzyl-1H-indole-3-carbaldehyde have been investigated as competitive inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[7]

The potential mechanism of action for anticancer activity could involve the inhibition of key kinases in cancer cell signaling pathways. A simplified representation of such a pathway is shown below:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Indole_Derivative 1-benzyl-5-fluoro-1H- indole-3-carbaldehyde Derivative Indole_Derivative->EGFR Inhibition caption Potential Mechanism of Action

Potential Inhibition of EGFR Signaling Pathway

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established methods, and its structural features suggest a range of promising biological activities. Further research to fully characterize its physicochemical properties and to explore its pharmacological profile is warranted. The versatility of the aldehyde group allows for the generation of diverse chemical libraries, making this compound a key intermediate for future drug discovery efforts.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information for: A mild and efficient one-pot synthesis of 2-aryl/heteroaryl-N-phenylbenzimidazoles via a C–H activation/C–N coupling cascade. (n.d.). Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO. (n.d.). PubChem. Retrieved from [Link]

  • 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). PubMed. Retrieved from [Link]

  • 1-benzylindole-3-carboxaldehyde. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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Methodological & Application

A Validated, Two-Step Protocol for the Gram-Scale Synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of a fluorine atom, as in the 5-fluoroindole moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Furthermore, N-benzylation of the indole core has been shown to enhance the biological activity of certain analogues.[3] The title compound, this compound, is a key intermediate for synthesizing a diverse range of more complex molecules, including inhibitors of cytosolic phospholipase A2α and tyrosinase.[3][4]

This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound. The synthesis proceeds through two classic and high-yielding reactions: the Vilsmeier-Haack formylation of 5-fluoroindole followed by a direct N-benzylation. This guide is designed to be self-validating, explaining the causality behind experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis is logically divided into two distinct stages:

  • C3-Formylation: Introduction of a carbaldehyde group at the electron-rich C3 position of the 5-fluoroindole ring using the Vilsmeier-Haack reaction.

  • N-Benzylation: Alkylation of the indole nitrogen with benzyl bromide to yield the final product.

This sequence is often preferred as it utilizes a commercially available starting material (5-fluoroindole) and proceeds through well-understood, high-conversion reactions.

Visualized Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Benzylation A 5-Fluoroindole C 5-Fluoro-1H-indole-3-carbaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (POCl3 + DMF) D 5-Fluoro-1H-indole-3-carbaldehyde F This compound D->F Nucleophilic Substitution (SN2) E Benzyl Bromide (K2CO3, DMF)

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The indole nucleus is highly activated towards electrophilic substitution, particularly at the C3 position. The reaction proceeds through the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This iminium ion is a mild electrophile that readily reacts with the indole ring.[7] Subsequent hydrolysis of the resulting intermediate during aqueous workup yields the desired aldehyde.[6][8]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Phosphorus Oxychloride (POCl₃)153.335.0 mL (8.2 g)53.5Use freshly distilled.
N,N-Dimethylformamide (DMF)73.0925 mL-Anhydrous grade.
5-Fluoroindole135.145.0 g37.0Commercially available.
Sodium Acetate (NaOAc)82.0325 g305For workup.
Dichloromethane (DCM)84.93200 mL-For extraction.
Brine-50 mL-Saturated NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-For drying.
Deionized Water18.02~500 mL-
Ice-~200 g-
Experimental Protocol
  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 15 mL of anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (5.0 mL) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • Reaction with Indole: Dissolve 5-fluoroindole (5.0 g) in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, carefully pour the mixture into a beaker containing 200 g of crushed ice.

  • Slowly add a solution of sodium acetate (25 g) in 100 mL of water to the reaction mixture with vigorous stirring. A precipitate should form.

  • Stir the suspension for 30 minutes, then filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-fluoro-1H-indole-3-carbaldehyde as a solid. Dry the product under vacuum. A typical yield is 80-90%.[9]

Self-Validation and Characterization

The identity and purity of the synthesized 5-fluoro-1H-indole-3-carbaldehyde should be confirmed using standard analytical techniques. Expected results include:

  • Appearance: Light yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 9.93 (s, 1H, CHO), 8.50 (s, 1H, Ar-H), 7.85 (dd, 1H, Ar-H), 7.54 (dd, 1H, Ar-H), 7.45 (td, 1H, Ar-H).[9]

  • Melting Point: 160-162 °C.[9]

Part II: Synthesis of this compound via N-Benzylation

Principle and Rationale

N-alkylation of indoles is a fundamental transformation that proceeds via nucleophilic substitution. The indole nitrogen, after deprotonation by a base, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[10] In this protocol, anhydrous potassium carbonate (K₂CO₃) is used as a mild and effective base to deprotonate the indole N-H.[3] DMF serves as an excellent polar aprotic solvent, facilitating the Sₙ2 reaction with benzyl bromide. This method is highly efficient for the N-benzylation of indole-3-carbaldehydes.[3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Fluoro-1H-indole-3-carbaldehyde163.154.0 g24.5From Part I.
Benzyl Bromide171.043.2 mL (4.6 g)26.9Lachrymatory, handle in a fume hood.
Anhydrous Potassium Carbonate (K₂CO₃)138.214.1 g29.4Ensure it is dry.
N,N-Dimethylformamide (DMF)73.0940 mL-Anhydrous grade.
Deionized Water18.02~500 mL-
Ethyl Acetate88.11200 mL-For extraction.
Brine-50 mL-Saturated NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-For drying.
Ethanol46.07~50 mL-For recrystallization.
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add 5-fluoro-1H-indole-3-carbaldehyde (4.0 g), anhydrous potassium carbonate (4.1 g), and 40 mL of anhydrous DMF.

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (3.2 mL) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.[3]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of ice-cold water. A solid precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel. Wash the solid extensively with water to remove DMF and salts.

  • Purification: Dry the crude solid and recrystallize it from ethanol to afford pure this compound. A typical yield is 85-95%.[3]

Self-Validation and Characterization

The final product should be characterized to confirm its structure and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₆H₁₂FNO.[11]

  • Molecular Weight: 253.28 g/mol .[11]

  • ¹H NMR (CDCl₃): The spectrum is expected to be consistent with the structure, showing signals for the aldehyde proton (~10.0 ppm), aromatic protons, and the benzylic CH₂ group (~5.3 ppm).[12]

  • Mass Spectrometry (ESI-MS): [M+H]⁺ = 254.0976.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Step 1: Low Yield of Formylation Incomplete reaction; moisture degrading reagents.Ensure all reagents and glassware are anhydrous. Increase reaction time or temperature slightly (e.g., to 40 °C).
Step 1: Dark/Tarry Product Reaction temperature too high, causing polymerization.Maintain strict temperature control, especially during the addition of POCl₃ and the indole solution.
Step 2: Incomplete Benzylation Insufficient base or inactive benzyl bromide.Use freshly dried K₂CO₃. Ensure benzyl bromide is from a fresh bottle. A stronger base like NaH can be used, but with greater caution.
Step 2: O-Alkylation Side Product (Unlikely but possible) Tautomerization and reaction at the aldehyde oxygen.This is generally not observed under these conditions. Sticking to the K₂CO₃/DMF system minimizes this risk.

Conclusion

This application note details a robust and high-yielding two-step synthesis of this compound. By employing the Vilsmeier-Haack formylation and a direct N-benzylation, this protocol provides a reliable pathway for obtaining this valuable building block, crucial for the development of novel therapeutic agents. The justifications provided for each step, along with validation checkpoints, ensure that researchers can confidently reproduce this synthesis in their own laboratories.

References

  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

  • ResearchGate. Biotransformation of 5-fluoroindole to 5-fluorotryptophan using.... Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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  • RSC Publishing. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Available from: [Link]

  • ACS Publications. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

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Application Notes and Protocols: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and synthetic versatility have cemented its status as a "privileged scaffold." The strategic modification of this core can significantly enhance a molecule's pharmacological profile. This guide focuses on a particularly promising scaffold: This compound .

The thoughtful incorporation of specific substituents at key positions of the indole ring dramatically influences its biological and physicochemical properties:

  • N-1 Benzylation: The benzyl group at the N-1 position can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, it can introduce additional binding interactions with biological targets.[3][4]

  • C-5 Fluorination: The introduction of a fluorine atom at the C-5 position is a well-established strategy in medicinal chemistry to modulate a compound's properties. The high electronegativity and small size of fluorine can lead to improved metabolic stability by blocking potential sites of oxidation, increased binding affinity through favorable electrostatic interactions, and altered lipophilicity.[2][5][6]

  • C-3 Carbaldehyde: The aldehyde functionality at the C-3 position serves as a versatile synthetic handle. It readily participates in a variety of chemical transformations, such as the formation of Schiff bases, hydrazones, and chalcones, allowing for the facile generation of diverse compound libraries for biological screening.[1][7][8]

This unique combination of substituents makes this compound a highly valuable starting material for the discovery of novel therapeutic agents, particularly in the fields of oncology and dermatology.

Synthetic Protocols

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the formation of the 5-fluoro-1H-indole-3-carbaldehyde core via the Vilsmeier-Haack reaction, followed by N-benzylation.

Protocol 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles.[9]

Materials:

  • 4-Fluoro-2-methylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure: [10]

  • In a flask, dissolve 4-fluoro-2-methylaniline (e.g., 10 g, 80 mmol) in DMF (10 ml).

  • Separately, prepare the Vilsmeier reagent by slowly adding POCl₃ to an appropriate amount of DMF at 0°C.

  • At 0°C, slowly add the prepared Vilsmeier reagent (e.g., 20 ml) dropwise to the solution of 4-fluoro-2-methylaniline.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Raise the temperature to 80-90°C and heat for 5 hours.

  • After the reaction is complete, cool the mixture and quench by carefully adding it to ice.

  • Neutralize the solution by adding a saturated sodium carbonate solution until the solution is alkaline. A solid precipitate will form.

  • Filter the solid, wash with water, and dry to obtain 5-fluoro-1H-indole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • The Vilsmeier reagent is a potent electrophile that attacks the electron-rich indole precursor.

  • The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent and then heated to drive the formylation reaction to completion.

  • The basic workup with sodium carbonate neutralizes the acidic reaction mixture and precipitates the product.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of the previously synthesized 5-fluoro-1H-indole-3-carbaldehyde.

Materials:

  • 5-Fluoro-1H-indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure: [4][11]

  • In a round-bottom flask, combine 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent), benzyl bromide (1.1 equivalents), and anhydrous K₂CO₃ (1.5 equivalents) in DMF.

  • Stir the mixture vigorously and heat under reflux for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Causality Behind Experimental Choices:

  • K₂CO₃ acts as a base to deprotonate the indole nitrogen, forming a nucleophilic indolide anion.

  • The indolide anion then undergoes a nucleophilic substitution reaction with benzyl bromide to form the N-benzylated product.

  • DMF is a suitable polar aprotic solvent for this type of reaction.

  • Precipitation in water and subsequent recrystallization are standard procedures for product purification.

SynthesisWorkflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: N-Benzylation A 4-Fluoro-2-methylaniline C 5-Fluoro-1H-indole-3-carbaldehyde A->C Reaction B Vilsmeier Reagent (POCl₃ + DMF) B->C Reagent F 1-Benzyl-5-fluoro-1H- indole-3-carbaldehyde C->F Reaction D Benzyl Bromide D->F Reagent E K₂CO₃ (Base) E->F Catalyst

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the development of bioactive molecules. Two prominent areas of application are as tyrosinase inhibitors for dermatological conditions and as anticancer agents.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[12][13] Overproduction of melanin can lead to hyperpigmentation disorders.[1] Inhibitors of tyrosinase are therefore of great interest for developing skin-lightening agents.[12][14] Derivatives of 1-benzyl-indole-3-carbaldehyde, particularly thiosemicarbazones, have shown potent tyrosinase inhibitory activity.[3][15][16]

Mechanism of Action:

Many indole-based tyrosinase inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-tyrosine.[3] The indole scaffold and its substituents can form favorable interactions with amino acid residues in the active site of tyrosinase.

MelaninPathway cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor 1-Benzyl-5-fluoro-indole Derivative Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by a tyrosinase inhibitor.

Protocol 3: In Vitro Tyrosinase Inhibition Assay

This protocol provides a spectrophotometric method to determine the tyrosinase inhibitory activity of compounds derived from this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (dissolved in DMSO)

  • Kojic acid (positive control, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure: [1][2][12]

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or kojic acid. Include a control well with DMSO instead of the inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance of the plate at a specific wavelength (typically 475-492 nm) in kinetic mode for a set period (e.g., 20-30 minutes). The absorbance corresponds to the formation of dopachrome.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC₅₀ value (the concentration of the inhibitor required for 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Agents

Indole derivatives are a rich source of anticancer compounds, with some acting as inhibitors of tubulin polymerization, protein kinases, or inducing apoptosis.[17][18][19] The 1-benzyl-indole scaffold has been incorporated into molecules with potent cytotoxic activity against various cancer cell lines.[4][20] The 5-fluoro substituent can further enhance this activity.[6][21]

Mechanism of Action:

The anticancer mechanisms of indole derivatives are diverse. For example, some derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[18] Others can act as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in tumor angiogenesis.[21]

Quantitative Data for a Representative Derivative:

Compound ClassCell LineIC₅₀ (µM)Reference
1-Benzyl-indole hydrazonesMDA-MB-231 (TNBC)17.2 ± 0.4[20]
Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][22][23][24]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure: [7][23][24]

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO treated) and a blank (medium only).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a strategically designed scaffold with significant potential in medicinal chemistry. Its facile synthesis and the versatility of its C-3 carbaldehyde group make it an excellent starting point for the development of novel therapeutic agents. The presented protocols for its synthesis and the evaluation of its derivatives as tyrosinase inhibitors and anticancer agents provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecular framework.

References

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  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. [Link]

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  • Kim, D., Park, J., Kim, J., Han, C., Yoon, J., Kim, N., Seo, J., & Lee, C. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Heliyon, 5(8), e02226. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Kamal, A., Shaheer, M., & Vishnuvardhan, M. V. P. S. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Medicinal Chemistry, 27(30), 5031-5064. [Link]

  • Batool, Z., Ullah, S., Khan, A., Siddiqui, F., Nadeem, S., Alshammarie, A., Albekairi, N. A., Talib, R., Al-Harrasi, A., & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28203-28219. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • (No valid reference could be generated for this st
  • Batool, Z., Ullah, S., Khan, A., Siddiqui, F., Nadeem, S., Alshammarie, A., Albekairi, N. A., Talib, R., Al-Harrasi, A., & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28203-28219. [Link]

  • ResearchGate. (n.d.). Inhibition effects of the synthesized compounds on the tyrosinase enzyme (n=3). [Link]

  • Batool, Z., Ullah, S., Khan, A., Siddiqui, F., Nadeem, S., Alshammarie, A., Albekairi, N. A., Talib, R., Al-Harrasi, A., & Shafiq, Z. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15(18), 12345-12356. [Link]

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  • Parvez, S., Kang, M., Chung, H. S., Cho, C., Lee, M. C., & Bae, H. (2022). Tyrosinase Inhibitors: A Perspective. Molecules, 27(15), 4875. [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]

  • ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. [Link]

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  • El-Sayed, N. F., El-Gamal, M. I., & El-Koussi, W. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20112. [Link]

  • RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]

  • RSC Publishing. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. [Link]

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Application Notes & Protocols: 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde as a Versatile Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Chemical probes are selective small-molecule modulators that enable the study of protein function and the validation of molecular targets in biological systems.[1][2] Unlike drugs, which are optimized for clinical properties, chemical probes are tools designed for high target selectivity and demonstrated cellular target engagement, ensuring that observed biological effects can be confidently linked to the modulation of a specific protein.[1] The misuse of poorly characterized small molecules can lead to irreproducible research, making the development and proper application of high-quality chemical probes essential for advancing biology and drug discovery.[1][3]

The indole ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse biological activities.[4][5] This guide focuses on 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde , a specialized indole derivative uniquely suited for development as a chemical probe. Its structure combines three key features:

  • An N-benzyl group , which can enhance binding affinity and potency compared to unsubstituted indoles.[6][7]

  • A 5-fluoro substituent , which can improve metabolic stability and provides a unique spectroscopic handle for ¹⁹F NMR studies.[8][9]

  • A C3-carbaldehyde group , a versatile chemical "handle" that allows for straightforward covalent modification to generate a variety of functional probes, such as fluorescent labels for cellular imaging or immobilized ligands for affinity purification.[4][10]

This document provides a comprehensive framework for utilizing this compound as a core scaffold. We present the scientific rationale for its use, detailed protocols for its conversion into functional probes, and robust methodologies for applying these probes in target identification and validation workflows.

Section 1: Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of the compound for reproducible experimental results.

PropertyDataSource(s)
Chemical Name This compound[11][12]
CAS Number 728024-41-7[11][12]
Molecular Formula C₁₆H₁₂FNO[11]
Molecular Weight 253.28 g/mol [11]
Appearance Yellowish to off-white crystalline powder[9]
Solubility Soluble in DMSO, DMF, and most organic solvents. Sparingly soluble in water.N/A
Storage Store at 0-8 °C, protected from light and moisture.[9]

Handling Recommendations:

  • Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For creating stock solutions, dissolve the compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can cause degradation.[13]

Section 2: Rationale as a Chemical Probe Scaffold

The utility of this compound stems from the strategic combination of its structural components. The choice to use this molecule is not arbitrary; it is based on established principles of medicinal chemistry and chemical biology.

  • The Indole Core: The indole ring itself possesses intrinsic fluorescence, a property that can be modulated upon protein binding or chemical modification.[14][15] Its rigid, planar structure is a common feature in molecules that interact with well-defined binding pockets in proteins.

  • The C3-Carbaldehyde "Handle": The aldehyde functional group at the C3 position is the key to this molecule's versatility. It is an electrophilic center that readily reacts with nucleophiles, most notably primary amines, under mild conditions. This allows for the straightforward implementation of several essential probing strategies:

    • Schiff Base Formation: Reaction with hydrazines or primary amines on reporter molecules (e.g., fluorophores, biotin) creates tagged probes.

    • Reductive Amination: A more stable amine linkage can be formed by reducing the initially formed Schiff base, providing a robust connection for creating affinity matrices.

  • The N-Benzyl Group: Substitution at the N1 position of the indole ring is a well-known strategy to enhance biological activity. Our previous structure-activity analyses of similar indole compounds have shown that substituents on the nitrogen can increase potency by stabilizing the molecule and preventing the formation of reactive intermediates.[6] This modification is critical for creating a probe with high affinity for its target.

  • The 5-Fluoro Substituent: The fluorine atom at the C5 position serves two purposes. First, it can block a potential site of metabolic oxidation, thereby increasing the probe's half-life in cellular or in vivo systems. Second, the ¹⁹F atom provides a clean and sensitive signal in nuclear magnetic resonance (NMR) spectroscopy, which can be exploited in advanced target engagement studies.[9]

PART A: PROBE SYNTHESIS AND DERIVATIZATION

The following protocols detail the conversion of the core scaffold into functional probes for downstream applications.

Protocol 2.1: Synthesis of a Fluorescent Probe via Hydrazone Linkage

Causality: The aldehyde group reacts with a hydrazine-containing fluorophore (e.g., Dansyl hydrazine) to form a stable hydrazone linkage. This reaction is highly efficient and proceeds under mild conditions, preserving the function of both the indole scaffold and the fluorophore. The resulting probe can be used to visualize cellular uptake and subcellular localization.

Materials:

  • This compound

  • Dansyl hydrazine

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Thin Layer Chromatography (TLC) system (e.g., 1:1 ethyl acetate:petroleum ether)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add Dansyl hydrazine (1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture at 75-80 °C for 2-4 hours.[7]

  • Monitor the reaction progress by TLC until the starting aldehyde spot disappears.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting fluorescent product can be purified by column chromatography or recrystallization.

  • Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.

G cluster_synthesis Probe Synthesis Workflow cluster_fluorescent Fluorescent Probe cluster_affinity Affinity Probe Core 1-benzyl-5-fluoro- 1H-indole-3-carbaldehyde Fluoro_Reagent Dansyl Hydrazine + Acetic Acid (cat.) Core->Fluoro_Reagent Affinity_Reagent Amino-functionalized Sepharose Beads Core->Affinity_Reagent Fluoro_Product Fluorescently Labeled Probe (for Imaging) Fluoro_Reagent->Fluoro_Product Hydrazone Formation Affinity_Product Immobilized Probe (for AP-MS) Affinity_Reagent->Affinity_Product Reductive Amination

Caption: Workflow for derivatizing the core scaffold.

Protocol 2.2: Preparation of an Affinity Purification Matrix

Causality: To identify protein binding partners, the probe must be immobilized on a solid support. Reductive amination provides a stable covalent linkage between the probe's aldehyde group and the primary amines on a chromatography resin (e.g., NHS-activated Sepharose). This creates a durable affinity matrix suitable for pull-down experiments from complex biological lysates.[16][17]

Materials:

  • This compound

  • NHS-activated Sepharose 4 Fast Flow resin (or similar amino-reactive resin)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

  • Sodium cyanoborohydride (NaCNBH₃) solution

Procedure:

  • Wash 1 mL of NHS-activated Sepharose resin with 10-15 mL of ice-cold 1 mM HCl to remove preservatives.

  • Immediately wash the resin with 10 mL of ice-cold Coupling Buffer.

  • Prepare a solution of this compound (5-10 mg) in a minimal amount of DMSO, then dilute into 2 mL of Coupling Buffer.

  • Add the probe solution to the washed resin and incubate with gentle rotation for 2-4 hours at room temperature or overnight at 4 °C.

  • After coupling, pellet the resin by centrifugation (500 x g, 1 min) and discard the supernatant.

  • Block any remaining active groups by adding 5 mL of Blocking Buffer and incubating for 2 hours at room temperature.

  • To form a stable secondary amine linkage, resuspend the beads in 5 mL of Coupling Buffer containing 20 mM sodium cyanoborohydride and incubate for 2 hours at room temperature. Caution: NaCNBH₃ is toxic. Handle in a fume hood.

  • Wash the resin with three alternating cycles of Wash Buffer and Coupling Buffer to remove non-covalently bound molecules.

  • Finally, resuspend the affinity resin in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4 °C.

PART B: APPLICATION AND VALIDATION PROTOCOLS

A chemical probe is only as reliable as its validation.[18] The following protocols describe how to use the derived probes and, critically, how to validate their interaction with cellular targets.

Protocol 3.1: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

Causality: This protocol leverages the immobilized probe to isolate its binding partners from a cell lysate. Proteins with affinity for the probe will be retained on the resin while non-specific proteins are washed away. The specifically bound proteins are then eluted and identified by mass spectrometry, providing a list of candidate targets.[17]

Materials:

  • Probe-coupled and control (un-coupled) Sepharose beads (from Protocol 2.2)

  • Cell Lysate: Prepare from relevant cell line using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).[13]

  • Wash Buffer: Lysis buffer with a specific salt concentration (e.g., 150 mM NaCl).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or a solution of 2 M NaCl. Competitive elution with excess free probe is also an option.

Procedure:

  • Lysate Preparation: Lyse cells on ice and clarify the lysate by centrifugation (16,000 x g for 20 min at 4 °C) to pellet cell debris.[13] Determine the protein concentration of the supernatant.

  • Binding: Incubate 1-5 mg of clarified cell lysate with 50 µL of the probe-coupled beads (and control beads in a separate tube) for 2-4 hours at 4 °C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in 100 µL of Elution Buffer and incubating for 10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Sample Preparation for MS: Neutralize the eluate if using a low pH elution buffer. Concentrate the proteins and prepare them for mass spectrometry analysis (e.g., via in-solution trypsin digest or after running on an SDS-PAGE gel).

G cluster_apms Affinity Purification (AP-MS) Workflow Lysate Clarified Cell Lysate Incubate Incubate Lysate with Beads Lysate->Incubate Beads Probe-Coupled Beads Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits Identify Candidate Target Proteins MS->Hits

Caption: Workflow for identifying protein targets via AP-MS.

Protocol 3.2: Target Engagement Validation by Competition Assay

Causality: A crucial validation step is to demonstrate that the interaction between the probe and its target is specific.[19][20] If the interaction is specific, pre-incubating the lysate with an excess of the free, non-immobilized probe (the "competitor") will occupy the target's binding site. Subsequently, the immobilized probe will be unable to pull down the target protein, as its binding site will already be blocked.[19][21] This confirms target engagement.

Procedure:

  • Prepare two identical aliquots of clarified cell lysate.

  • To the "Competition" aliquot, add free this compound to a final concentration of 10-100 µM.

  • To the "Control" aliquot, add the same volume of vehicle (DMSO).

  • Incubate both aliquots for 1 hour at 4 °C.

  • Proceed with the Affinity Purification protocol (3.1, steps 2-4) for both samples.

  • Analyze the eluates from both samples using Western Blotting (Protocol 3.3). A significant reduction in the band intensity for a specific protein in the "Competition" lane compared to the "Control" lane validates it as a specific target.

Protocol 3.3: Western Blotting for Target Confirmation

Causality: Western blotting is used to detect a specific candidate protein (identified by MS) in the eluates from the affinity purification and competition experiments. It uses a specific primary antibody to bind to the protein of interest, which is then visualized using a secondary antibody, confirming its presence and allowing for semi-quantitative comparison between samples.[22]

Materials:

  • Eluted protein samples

  • Laemmli sample buffer[13]

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • Transfer buffer, PVDF or nitrocellulose membrane, and transfer system[23]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the candidate target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Sample Preparation: Mix eluted protein samples with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4 °C.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

G cluster_validation Target Validation Logic AP_Control AP Eluate (Vehicle Control) WB Western Blot for Candidate Protein X AP_Control->WB AP_Compete AP Eluate (Competition) AP_Compete->WB Result Expected Result: Band for Protein X is greatly reduced in competition lane. WB->Result

Caption: Logic for validating a target using a competition assay.

References

  • Target engagement . The Chemical Probes Portal.

  • Validating Small Molecule Chemical Probes for Biological Discovery . Annual Review of Biochemistry.

  • Chemical probe . Wikipedia.

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Application Notes and Protocols: Derivatization of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1][2][3] Among its varied forms, indole-3-carbaldehyde (I3A) and its derivatives have garnered significant attention as versatile scaffolds for drug discovery.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic derivatization of the I3A core allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for developing novel therapeutic agents.

This application note provides a comprehensive guide to the derivatization of a specific, functionally rich starting material: 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde . The presence of the N-benzyl group enhances lipophilicity, potentially improving cell membrane permeability, while the electron-withdrawing fluorine atom at the C-5 position can significantly modulate the electronic properties of the indole ring, influencing both reactivity and biological interactions. The aldehyde functional group at the C-3 position is the primary site for derivatization, offering a gateway to a diverse library of compounds through well-established chemical transformations.[1][3]

We will detail robust protocols for key derivatization reactions, including Schiff base formation, Knoevenagel condensation, and reductive amination. Furthermore, we will provide standardized protocols for preliminary in vitro bioassays to screen the resulting derivatives for potential anticancer and antimicrobial activities, enabling a seamless transition from synthesis to biological evaluation.

Rationale for Derivatization

The aldehyde group of this compound is a reactive handle that readily participates in condensation reactions. This allows for the introduction of a wide array of chemical moieties, leading to the generation of a library of derivatives with diverse structural features and physicochemical properties. The primary goals of this derivatization strategy are:

  • Structural Diversity: To create a collection of novel molecules by introducing different functional groups and ring systems.

  • Modulation of Bioactivity: To explore how these structural modifications impact biological activity, potentially enhancing potency or selectivity for a particular target.

  • Structure-Activity Relationship (SAR) Studies: To establish a clear relationship between the chemical structure of the derivatives and their biological effects, guiding future drug design efforts.[4]

The chosen derivatization methods are reliable, high-yielding, and applicable to a broad range of substrates, making them ideal for generating a chemical library for high-throughput screening.

Derivatization Workflow Overview

The overall experimental workflow for the synthesis and preliminary biological evaluation of this compound derivatives is a systematic process. It starts with the synthesis of the core scaffold, proceeds to parallel derivatization reactions, and culminates in in vitro bioassays.

Derivatization_Workflow Start Starting Material: 1-benzyl-5-fluoro-1H- indole-3-carbaldehyde Schiff Protocol 1: Schiff Base Formation Start->Schiff Knoevenagel Protocol 2: Knoevenagel Condensation Start->Knoevenagel Reductive Protocol 3: Reductive Amination Start->Reductive Library Derivative Library Schiff->Library Knoevenagel->Library Reductive->Library Anticancer Bioassay 1: Anticancer Screening (MTT Assay) Library->Anticancer Antimicrobial Bioassay 2: Antimicrobial Screening (MIC Assay) Library->Antimicrobial SAR Data Analysis & SAR Studies Anticancer->SAR Antimicrobial->SAR

Caption: Overall experimental workflow.

Experimental Protocols: Derivatization

The following protocols are optimized for the derivatization of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Schiff Base Formation with Aromatic Amines

Schiff bases are synthesized by the condensation of an aldehyde with a primary amine.[5][6] This reaction is one of the most straightforward methods to introduce diverse aromatic and heterocyclic moieties.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., 4-chloroaniline, 2-aminopyridine) (1.0 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Dissolve this compound (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add the substituted aromatic amine (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[7] This method is excellent for creating derivatives with extended conjugation and potential Michael acceptor properties.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture vigorously at room temperature. A precipitate often begins to form within 30-60 minutes.

  • Monitor the reaction by TLC until the aldehyde spot is no longer visible.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with ice-cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • Confirm the structure of the synthesized derivative using appropriate spectroscopic methods (¹H NMR, FT-IR, and LC-MS).

Protocol 3: Reductive Amination with Secondary Amines

Reductive amination is a two-step, one-pot reaction that first forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is highly effective for synthesizing C-3 aminoalkylated indoles.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine) (1.1 eq)

  • Methanol or Dichloromethane (DCM) (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (optional, for salt-forming amines)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous methanol or DCM (15 mL) under an inert atmosphere, add the secondary amine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The addition may be exothermic and cause gas evolution.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

  • Characterize the purified amine derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocols: Bioassays

The following are generalized protocols for the initial screening of the synthesized derivatives. It is crucial to include appropriate positive and negative controls in each assay.

Bioassay 1: Anticancer Activity - MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[4][8] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This assay provides a quantitative measure of the cytotoxic or anti-proliferative effects of the test compounds.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized indole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[10]

Bioassay 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This is a standard method for assessing the potency of new antimicrobial compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Synthesized indole derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the broth directly in the 96-well plate. The concentration range can typically be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. Also, include wells with standard antimicrobial agents as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Data Presentation and Interpretation

Quantitative data from the derivatization and bioassays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Synthesis Yields and Characterization Data
Derivative IDDerivatization MethodR-GroupYield (%)m.p. (°C)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
BFIA-SB1 Schiff Base4-Chlorophenyl88172-174...377.1
BFIA-SB2 Schiff Base2-Pyridyl82165-167...344.1
BFIA-KC1 KnoevenagelDicyanovinyl92205-207...317.1
BFIA-KC2 KnoevenagelCyano(ethoxycarbonyl)vinyl85188-190...364.1
BFIA-RA1 Reductive AminationPiperidin-1-yl-methyl75110-112...323.2
BFIA-RA2 Reductive AminationMorpholin-4-yl-methyl79124-126...325.2

Note: Data presented are hypothetical examples for illustrative purposes.

Table 2: Summary of In Vitro Bioassay Results
Derivative IDAnticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureusAntimicrobial MIC (µg/mL) vs. E. coli
BFIA-SB1 12.532>128
BFIA-SB2 28.31664
BFIA-KC1 5.864>128
BFIA-KC2 9.1>128>128
BFIA-RA1 45.2832
BFIA-RA2 >1001664
Doxorubicin 0.9N/AN/A
Ciprofloxacin N/A21

Note: Data presented are hypothetical examples for illustrative purposes. N/A = Not Applicable.

Interpretation: The results should be analyzed to identify promising lead compounds. For instance, in the hypothetical data above, derivative BFIA-KC1 shows the most potent anticancer activity, while BFIA-RA1 demonstrates the best antibacterial activity against S. aureus. These findings provide a basis for SAR studies. For example, the high activity of the dicyanovinyl derivative (BFIA-KC1 ) suggests that strong electron-withdrawing groups at the C-3 position may be favorable for cytotoxicity.

Troubleshooting

Synthesis
  • Low Yields in Schiff Base Formation: Ensure anhydrous conditions, as water can hydrolyze the imine product. The catalytic acid may need optimization.

  • Incomplete Knoevenagel Condensation: The active methylene compound might not be sufficiently acidic. Consider a slightly stronger base catalyst than piperidine, such as triethylamine, but be cautious of potential side reactions.[7]

  • Difficulties in Reductive Amination: The reducing agent, NaBH(OAc)₃, is moisture-sensitive; use fresh reagent and anhydrous solvent. If the reaction is sluggish, gentle heating (40-50°C) may be beneficial.

Bioassays
  • High Variability in MTT Assay: Ensure uniform cell seeding and avoid edge effects in the 96-well plate. Check for compound precipitation in the culture medium.

  • No Growth in Positive Control (MIC Assay): The inoculum may be non-viable, or the broth may be contaminated. Always use fresh cultures and sterile techniques.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and preliminary biological evaluation of novel derivatives based on the this compound scaffold. By employing these reliable derivatization strategies—Schiff base formation, Knoevenagel condensation, and reductive amination—researchers can efficiently generate a diverse chemical library. The subsequent bioassay protocols for anticancer and antimicrobial screening enable the identification of lead compounds and the elucidation of initial structure-activity relationships, thereby accelerating the drug discovery process.

References

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  • Mukhtar, N. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Letters in Drug Design & Discovery. Available at: [Link]

  • Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products. Available at: [Link]

  • Asif, M. (2015). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • Mubassir, M., et al. (2023). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Singh, P., et al. (2019). Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... ResearchGate. Available at: [Link]

  • Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

  • Shamna, Z., et al. (2017). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Dyadyuchenko, M. V., & Komyagin, A. R. (2020). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2020). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Prasad, K. S., et al. (2010). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • El-Sawy, E. R., et al. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. R Discovery. Available at: [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. ASM. Available at: [Link]

  • Yurttaş, L., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Choudhary, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. ResearchGate. Available at: [Link]

  • Patel, R. B., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Phosrithong, N., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • Suzhou Chukai Pharmaceutical Technology Co Ltd. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Available at: [Link]

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Application Note: A Scalable and Robust Synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The introduction of a fluorine atom, as in 5-fluoroindole, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Furthermore, N-benzylation of the indole ring has been shown to markedly enhance the biological activity of various indole analogs.[3] Consequently, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde is a valuable intermediate for the synthesis of a wide range of potentially therapeutic compounds.[3][4][5]

This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound. The synthesis commences with the formylation of 5-fluoroindole via the Vilsmeier-Haack reaction to yield 5-fluoro-1H-indole-3-carbaldehyde, followed by N-benzylation to afford the final product. The protocols are designed with scalability, safety, and robustness in mind, making them suitable for researchers and professionals in drug development and process chemistry.

Synthetic Strategy

The overall synthetic route is a two-step process, as illustrated below. This approach is chosen for its reliability, high yields, and adaptability to larger scales.

Synthesis_Workflow 5-Fluoroindole 5-Fluoroindole Step_1 5-Fluoro-1H-indole-3-carbaldehyde 5-Fluoroindole->Step_1 Vilsmeier-Haack Reaction Step_2 This compound Step_1->Step_2 N-Benzylation

Caption: Overall synthetic workflow.

Part 1: Scale-up Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic compounds, such as indoles.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[6]

Reaction Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C3 position of the indole ring. The resulting intermediate is subsequently hydrolyzed to yield the desired aldehyde.[6]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of 5-Fluoroindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent 5_Fluoroindole 5-Fluoroindole Iminium_Salt Iminium Salt Intermediate 5_Fluoroindole->Iminium_Salt Electrophilic Attack Product_1 5-Fluoro-1H-indole- 3-carbaldehyde Iminium_Salt->Product_1 Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
5-Fluoroindole135.14100 g0.74Starting material
Dimethylformamide (DMF)73.09500 mL-Anhydrous, reaction solvent
Phosphorus oxychloride (POCl₃)153.3375 mL (123 g)0.80Freshly distilled recommended
Saturated Sodium Carbonate Solution-~2 L-For work-up
Crushed Ice-1 kg-For work-up
Dichloromethane (DCM)84.932 L-For extraction
Brine-500 mL-For washing
Anhydrous Sodium Sulfate142.04100 g-For drying

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet

  • Large Buchner funnel and filter flask

  • Rotary evaporator

  • Recirculating chiller/heater for reactor temperature control

Experimental Protocol
  • Reactor Setup and Reagent Preparation:

    • Set up the 10 L jacketed reactor in a well-ventilated fume hood. Ensure all glassware is dry.

    • Charge the reactor with 500 mL of anhydrous DMF.

    • Begin stirring and cool the DMF to 0-5 °C using the recirculating chiller.

  • Formation of the Vilsmeier Reagent:

    • Slowly add 75 mL (123 g) of phosphorus oxychloride to the cooled DMF via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C. A viscous, pale-yellow to pinkish complex will form.[7]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Addition of 5-Fluoroindole:

    • Dissolve 100 g of 5-fluoroindole in 200 mL of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent in the reactor over 1 hour, keeping the temperature below 10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 85-90 °C for 5-8 hours. Monitor the reaction progress by TLC or HPLC.[8]

  • Reaction Quench and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice in a separate large vessel with vigorous stirring. This is a highly exothermic process.

    • Neutralize the acidic solution by slowly adding saturated sodium carbonate solution until the pH is basic (pH 8-9). A solid precipitate will form.[8]

    • Stir the slurry for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold water (3 x 500 mL) to remove inorganic salts.

    • Dry the solid product under vacuum at 50-60 °C to a constant weight.

  • Purification:

    • The crude 5-fluoro-1H-indole-3-carbaldehyde can be recrystallized from ethanol or an ethanol/water mixture to afford a high-purity product.[7]

Safety Considerations
  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, liberating toxic gas.[9][10] It is a lachrymator and can cause severe burns.[9] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene recommended), safety goggles, and a lab coat.[9][11] Ensure an eyewash station and safety shower are readily accessible.[9][12]

  • Dimethylformamide (DMF): A reproductive toxin and potential carcinogen that can be absorbed through the skin.[13][14] It is also flammable.[13] Use in a well-ventilated fume hood and wear appropriate PPE, including butyl rubber or nitrile gloves.[14][15] Store away from heat and ignition sources.[14]

  • Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with efficient cooling and stirring.

Part 2: Scale-up Synthesis of this compound

The second step involves the N-benzylation of the previously synthesized 5-fluoro-1H-indole-3-carbaldehyde. This is a straightforward nucleophilic substitution reaction.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
5-Fluoro-1H-indole-3-carbaldehyde163.15100 g0.61Starting material from Part 1
Benzyl Bromide171.04115 g (80 mL)0.67Lachrymator, handle with care
Anhydrous Potassium Carbonate (K₂CO₃)138.21127 g0.92Finely powdered
Dimethylformamide (DMF)73.09800 mL-Anhydrous
Ice-cold Water-2 L-For precipitation
Ethanol46.07As needed-For recrystallization

Equipment:

  • 5 L jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet

  • Large Buchner funnel and filter flask

  • Rotary evaporator

  • Recirculating chiller/heater for reactor temperature control

Experimental Protocol
  • Reactor Setup:

    • Set up the 5 L jacketed reactor in a fume hood.

    • Charge the reactor with 100 g of 5-fluoro-1H-indole-3-carbaldehyde, 127 g of anhydrous potassium carbonate, and 800 mL of anhydrous DMF.

  • Reaction:

    • Begin stirring the suspension.

    • Slowly add 80 mL of benzyl bromide to the mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. A solid will precipitate.[3]

    • Continue stirring for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water (3 x 500 mL) to remove DMF and inorganic salts.

    • Dry the product under vacuum at 50-60 °C.

  • Purification:

    • Recrystallize the crude product from ethanol to yield pure this compound.[3]

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical YieldExpected Appearance
5-Fluoro-1H-indole-3-carbaldehydeC₉H₆FNO163.15~110 g (based on 100g 5-fluoroindole)Light yellow solid
This compoundC₁₆H₁₂FNO253.28~145 g (based on 100g of the intermediate)Off-white to pale yellow solid

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of this compound. The protocols are designed to be robust and high-yielding, with careful consideration of safety and practical aspects of scale-up. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications.

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Retrieved from [Link]

  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. Retrieved from [Link]

  • Xue, J., Zhang, Y.-S., Huan, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15757–15764. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LCSS: DIMETHYLFORMAMIDE. PubChem. Retrieved from [Link]

  • Gnee. (2026, January 12). What are the safety precautions for using DMF chemical? Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Shaabani, S., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21(1), 225-232. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Shaabani, S., Xu, R., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21, 225-232. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • El-Mekabaty, A. (2020). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 17. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28247-28261. Retrieved from [Link]

  • Panathur, N., et al. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

  • ResearchGate. (2023, March). N-Benzylation of indoles Reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • Chalmers University of Technology. (n.d.). MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Solvent-Free Conditions. Chalmers Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate detection and quantification of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, ensuring scientific integrity and validated performance. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols, data presentation, and an in-depth discussion of the underlying scientific principles.

Introduction

This compound is a crucial building block in medicinal chemistry and pharmaceutical research. Its structural motif is found in a variety of compounds with therapeutic potential. Accurate and precise analytical methods are paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials and final products. The validation of such analytical methods is a critical aspect of quality control in the pharmaceutical industry, providing documented evidence that a method is suitable for its intended purpose.[1][2][3] This application note addresses the need for reliable analytical protocols by presenting detailed procedures for HPLC-UV and GC-MS analysis.

The choice between HPLC-UV and GC-MS often depends on the sample matrix, the required sensitivity, and the volatility of the analyte. HPLC is a versatile technique for non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and structural elucidation capabilities for volatile and thermally stable compounds.[4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₁₆H₁₂FNO[7]
Molecular Weight 253.28 g/mol [7]
Appearance Solid (form may vary)Inferred from similar compounds
CAS Number 728024-41-7[7]
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.Inferred from structure

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds due to its robustness, precision, and accessibility.[5] The method described below is a reverse-phase HPLC method, which is ideal for separating moderately polar compounds like this compound.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The benzyl and indole moieties provide hydrophobicity, while the carbonyl and fluoro groups add polarity, allowing for good retention and separation on a C18 column. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophoric indole ring system.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by UV scan)
Run Time 10 minutes

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

Analytical method validation ensures the reliability of the results.[1][2][8] Key parameters to be assessed include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98-102% recovery
Precision (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in Methanol prep_start->dissolve dilute Prepare Working Standards & Sample Dilutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify caption Figure 1: HPLC-UV Workflow

Caption: Figure 1: HPLC-UV Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[9][10] For indole derivatives, GC-MS can provide high sensitivity and specificity.[11][12]

Principle of the Method

The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for definitive identification and quantification.

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • Anhydrous sodium sulfate (for drying, if necessary)

4.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

4.2.3. Chromatographic and MS Conditions

ParameterCondition
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

4.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Dissolve the sample in dichloromethane to an expected concentration within the calibration range.

Data Analysis

Quantification is typically performed using the peak area of a characteristic ion in the mass spectrum of the analyte (Selected Ion Monitoring - SIM mode) for enhanced sensitivity and selectivity, or by using the total ion chromatogram (TIC) in full scan mode.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in Dichloromethane prep_start->dissolve dilute Prepare Working Standards & Sample Dilutions dissolve->dilute inject Inject into GC System dilute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Extract Ion Chromatogram & Integrate Peak detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte & Confirm Identity calibrate->quantify caption Figure 2: GC-MS Workflow

Caption: Figure 2: GC-MS Workflow

Spectroscopic Characterization

While chromatographic methods are ideal for quantification, spectroscopic techniques are invaluable for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound by providing information about the chemical environment of each proton and carbon atom. Characteristic signals for the aldehyde proton, the indole ring protons, and the benzyl group protons would be expected.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key vibrational bands would include the C=O stretch of the aldehyde, C-H stretches of the aromatic rings, and the C-F stretch.

  • Mass Spectrometry (MS): As utilized in GC-MS, the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the data generated.[14] These protocols serve as a strong foundation for quality control and research applications involving this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). Application Note and Protocol for GC-MS Detection of Indole-3-pyruvic acid.
  • Sigma-Aldrich. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods.
  • PubMed Central. (n.d.). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection.
  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
  • Unknown Source. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • PubMed Central. (n.d.). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance.
  • Unknown Source. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Unknown Source. (n.d.).
  • Unknown Source. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Unknown Source. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Unknown Source. (n.d.). Cannabinoids analysis: analytical methods for different biological specimens.
  • ResearchGate. (2012, July 18). GC/MS analysis of indole and skatole in seafood.
  • Cloudfront.net. (n.d.). Gradient HPLC-UV Method for Cannabinoid Profiling.
  • United Chemical Technologies (UCT). (n.d.). Extraction of Synthetic and Naturally Occurring Cannabinoids in Urine Using SPE and LC-MS/MS.
  • International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • RSC Publishing. (2024, September 6). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
  • ResearchGate. (n.d.). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 728024-41-7 | SCBT.
  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089.
  • RSC Publishing. (2025, April 25). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents.
  • ResearchGate. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • Unknown Source. (n.d.).
  • PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Application Notes & Protocols: Characterizing the Bioactivity of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Scaffolds

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1][2] This versatile heterocyclic structure allows for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Indole derivatives have been shown to modulate critical cellular pathways, such as the NF-κB signaling cascade, which is a key regulator of inflammation and cell survival.[1]

This document provides a detailed guide for researchers on characterizing the biological activity of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde , a specific indole derivative. While direct biological data for this compound is limited, its structural features suggest potential as a modulator of cell viability and inflammatory signaling. The following protocols are designed as a comprehensive screening funnel to assess its cytotoxic, pro-apoptotic, and anti-inflammatory potential in relevant human cell lines.

Quantitative Data Summary: Experimental Parameters

This table provides recommended starting parameters for the cell-based assays described. Optimization may be required depending on the cell line and specific experimental conditions.

ParameterAssay TypeRecommended Value/RangeNotes
Cell Seeding Density MTT Viability Assay10,000 - 20,000 cells/wellFor 96-well plates. Density should allow for logarithmic growth during the experiment.[6]
Annexin V/PI Apoptosis Assay2 x 10⁵ - 5 x 10⁵ cells/wellFor 6-well plates. Ensure cells are not over-confluent at the time of analysis.
NF-κB Reporter Assay50,000 - 100,000 cells/wellFor 24-well plates. Optimize for maximal transfection efficiency and reporter signal.
Compound Concentration All Assays0.1 µM - 100 µM (Logarithmic)A wide range is crucial for initial screening to determine the IC₅₀ or effective concentration.
Incubation Time MTT Viability Assay24 - 72 hoursTime-dependent effects should be evaluated.
Annexin V/PI Apoptosis Assay24 hoursA common time point for observing early to mid-stage apoptosis.
NF-κB Reporter Assay6 - 24 hours (post-stimulation)Depends on the kinetics of NF-κB activation in the chosen cell line.
Positive Controls Apoptosis AssayDoxorubicin (1 µM)A well-characterized anticancer drug that induces apoptosis.[7]
NF-κB Reporter AssayTNF-α (10 ng/mL)A potent activator of the canonical NF-κB pathway.[8]
Vehicle Control All AssaysDMSO (≤ 0.1% v/v)Ensure the final DMSO concentration is non-toxic to the cells.
Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a foundational colorimetric method to assess cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] This provides an initial screen for the compound's effect on cell proliferation and helps define a concentration range for subsequent, more detailed mechanistic assays.[9]

Workflow Diagram: MTT Cell Viability Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Treatment & Incubation cluster_read Phase 3: Data Acquisition P1 Seed cells in 96-well plate P2 Incubate 24h (cell adherence) P1->P2 P3 Prepare serial dilutions of This compound P2->P3 E1 Treat cells with compound dilutions P3->E1 E2 Incubate for 24-72 hours E1->E2 E3 Add MTT reagent to each well E2->E3 E4 Incubate 4 hours (formazan formation) E3->E4 R1 Add solubilization solution (e.g., DMSO) E4->R1 R2 Read absorbance at 570 nm R1->R2

Caption: Workflow for determining cell viability via MTT assay.

Detailed Step-by-Step Methodology
  • Cell Seeding: Collect logarithmically growing cells, perform a cell count, and adjust the suspension to a density of 1-2 x 10⁵ cells/mL in complete culture medium. Dispense 100 µL into each well of a 96-well flat-bottom plate.[6] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilization solution to each well.

  • Data Acquisition: Place the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: Quantifying Apoptosis by Annexin V & Propidium Iodide Staining

Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[12][13]

Signaling Pathway Diagram: Apoptosis Markers

Apoptosis_Markers cluster_cell Cell States cluster_stains Staining Profile Live Live Cell EarlyApop Early Apoptotic Live->EarlyApop PS Translocation Live_Stain Annexin V (-) PI (-) Live->Live_Stain LateApop Late Apoptotic / Necrotic EarlyApop->LateApop Membrane Permeabilization Early_Stain Annexin V (+) PI (-) EarlyApop->Early_Stain Late_Stain Annexin V (+) PI (+) LateApop->Late_Stain

Caption: Differentiation of cell states using Annexin V and PI staining.

Detailed Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Allow them to adhere overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations (as determined by the MTT assay) for 24 hours. Include positive (e.g., Doxorubicin) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or brief trypsinization. Combine all cells from each well and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Wash the cell pellets once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Use flow cytometry software to gate the cell populations and quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells (often debris)

Protocol 3: Monitoring NF-κB Pathway Inhibition with a Reporter Assay

Given that many indole derivatives exhibit anti-inflammatory properties, it is pertinent to investigate the effect of this compound on the NF-κB signaling pathway.[1] The canonical NF-κB pathway is a central regulator of inflammatory gene expression. A luciferase reporter assay is a highly sensitive method to quantify the activity of the NF-κB transcription factor.[14] In this assay, cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression, which can be measured by the addition of its substrate, luciferin.

Signaling Pathway Diagram: NF-κB Reporter Assay Principle

NFkB_Reporter cluster_signal Cellular Signaling cluster_reporter Reporter System Stimulus TNF-α Receptor TNFR Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Binding NF-κB binds to Response Element NFkB->Binding Activates Reporter Transcription Luciferase Gene Transcription Binding->Transcription Translation Luciferase Protein Synthesis Transcription->Translation Luminescence Luciferin + ATP -> Light Translation->Luminescence

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of byproducts. The most common and logical synthetic route involves two key transformations: the N-benzylation of 5-fluoroindole and the subsequent Vilsmeier-Haack formylation. This guide will focus on troubleshooting and optimizing each of these critical steps.

Troubleshooting Guide: Step-by-Step Solutions for Common Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Part 1: N-Benzylation of 5-Fluoroindole

This initial step involves the attachment of a benzyl group to the nitrogen of the 5-fluoroindole ring. While seemingly straightforward, several issues can arise.

Issue 1: Low or No Conversion of 5-Fluoroindole

  • Potential Cause 1: Ineffective Deprotonation. The indole nitrogen must be deprotonated to form a nucleophilic anion that can attack the benzyl bromide.[1]

    • Solution:

      • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. Use a fresh, high-quality grade of NaH (60% dispersion in mineral oil is common).[1] Potassium carbonate (K2CO3) or potassium hydroxide (KOH) can also be effective, though they may require higher temperatures or longer reaction times.[1][2]

      • Solvent Purity: Ensure your solvent (typically anhydrous DMF or DMSO) is strictly anhydrous. Water will quench the base and inhibit deprotonation. Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods.

      • Temperature: When using NaH, an initial cooling to 0 °C during base addition is recommended for safety, followed by warming to room temperature to ensure complete deprotonation before adding the benzyl bromide.[1]

  • Potential Cause 2: Inactive Benzyl Bromide. Benzyl bromide can degrade over time.

    • Solution: Use freshly distilled or newly purchased benzyl bromide. If the reagent is old, consider purifying it before use.

  • Potential Cause 3: Insufficient Reaction Time or Temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of reaction. Some procedures even call for refluxing for several hours.[2]

Issue 2: Formation of Multiple Products (Side Reactions)

  • Potential Cause 1: C-Alkylation. While N-alkylation is favored, some C3-alkylation can occur, especially if the nitrogen is not fully deprotonated.

    • Solution:

      • Controlled Addition: Add the benzyl bromide slowly and at a low temperature (e.g., 0 °C) to the pre-formed indolide anion. This minimizes the concentration of the electrophile and favors reaction at the more nucleophilic nitrogen.

      • Strong Base: Using a strong base like NaH ensures near-complete deprotonation of the nitrogen, reducing the likelihood of competing C-alkylation.

  • Potential Cause 2: Over-alkylation. While less common for monobenzylation, it's a possibility with highly reactive species.

    • Solution: Use a controlled stoichiometry of benzyl bromide (typically 1.05-1.2 equivalents).

Part 2: Vilsmeier-Haack Formylation of 1-Benzyl-5-fluoroindole

This is a critical step where the formyl group is introduced at the C3 position of the indole ring. The Vilsmeier-Haack reaction is a powerful tool, but it is sensitive to reaction conditions.[3][4][5]

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Formation or Instability of the Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[6][7]

    • Solution:

      • Reagent Quality: Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Moisture can decompose both the POCl₃ and the Vilsmeier reagent.[6]

      • Temperature Control: Prepare the Vilsmeier reagent at a low temperature (0 °C) by adding POCl₃ dropwise to DMF.[6] This exothermic reaction needs to be controlled to prevent reagent decomposition.

      • Stoichiometry: A common ratio is 1.5 to 3.0 equivalents of DMF and 1.1 to 1.5 equivalents of POCl₃ relative to the indole substrate.[6]

  • Potential Cause 2: Low Reactivity of the Substrate. The electron-withdrawing nature of the fluorine atom at the 5-position can slightly deactivate the indole ring towards electrophilic substitution compared to unsubstituted indole.

    • Solution:

      • Reaction Temperature: After adding the indole substrate to the pre-formed Vilsmeier reagent at low temperature, the reaction may need to be warmed to proceed at a reasonable rate. Temperatures can range from room temperature to 80 °C or higher.[6] Monitor the reaction by TLC to determine the optimal temperature and time.

      • Extended Reaction Time: For sluggish reactions, longer reaction times, including overnight stirring, may be necessary.[6]

Issue 2: Formation of a High Molecular Weight Byproduct

  • Potential Cause: Formation of a Bis(indolyl)methane Derivative. This occurs when the newly formed aldehyde product reacts with another molecule of the starting indole under the acidic reaction conditions.[8]

    • Solution:

      • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures the indole primarily reacts with the formylating agent rather than the product aldehyde.[8]

      • Temperature Control: Maintain a low to moderate temperature during the reaction to minimize the rate of this side reaction.[8]

      • Prompt Quenching: Once the starting material is consumed (as determined by TLC), quench the reaction promptly to prevent further side reactions.

Issue 3: Difficult Workup or Product Isolation

  • Potential Cause 1: Improper Quenching. The hydrolysis of the intermediate iminium salt to the final aldehyde requires careful pH control.

    • Solution: Quench the reaction mixture by pouring it onto crushed ice, followed by the careful addition of a base (e.g., sodium hydroxide or sodium carbonate solution) until the solution is alkaline.[9] This ensures complete hydrolysis and precipitation of the product. Be cautious as the neutralization can be exothermic.

  • Potential Cause 2: Emulsion Formation during Extraction.

    • Solution: If an emulsion forms during aqueous extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it work?

A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[7][10] It utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt, typically prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][6] This reagent is a mild electrophile that attacks the electron-rich indole ring in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[3][7]

Q2: Why is formylation favored at the C3 position of the indole ring?

A2: Electrophilic substitution on the indole ring is kinetically favored at the C3 position. This is because the attack at C3 leads to a more stable carbocation intermediate where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.

Q3: Can I perform the N-benzylation and Vilsmeier-Haack formylation in a one-pot reaction?

A3: While one-pot reactions are attractive for their efficiency, combining these two steps is not recommended. The conditions for N-benzylation (basic) and Vilsmeier-Haack formylation (acidic and electrophilic) are incompatible. A sequential approach with isolation and purification of the N-benzylated intermediate is the most reliable method to ensure a good yield and purity of the final product.

Q4: Are there alternative, milder methods for the formylation of indoles?

A4: Yes, several alternative formylation methods have been developed to avoid the use of harsh reagents like POCl₃.[11] These include:

  • Duff Reaction: Using hexamethylenetetramine in acidic conditions.

  • Metal-Catalyzed Formylations: Some methods utilize iron or other transition metals as catalysts with formaldehyde or other C1 sources.[12]

  • Formylation with Orthoformates: Trimethyl orthoformate in the presence of a Lewis acid can also be used.[11] These methods can be advantageous for substrates with sensitive functional groups.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-5-fluoroindole
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-fluoroindole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-5-fluoroindole.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF solution over 30-60 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Indole: Dissolve 1-benzyl-5-fluoroindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Hydrolysis: Basify the aqueous solution by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 30% w/v) until the pH is > 9, while keeping the temperature below 20 °C. A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Summary

StepKey ReagentsSolventTemperatureTypical Yield
N-Benzylation 5-fluoroindole, NaH, Benzyl BromideAnhydrous DMF0 °C to RT85-95%
Vilsmeier-Haack 1-benzyl-5-fluoroindole, POCl₃, DMFAnhydrous DMF0 °C to 60 °C70-85%

Visualizing the Workflow

SynthesisWorkflow cluster_n_benzylation Part 1: N-Benzylation cluster_vh_formylation Part 2: Vilsmeier-Haack Formylation start_n 5-Fluoroindole deprotonation Deprotonation (NaH, DMF, 0°C) start_n->deprotonation alkylation Alkylation (Benzyl Bromide, RT) deprotonation->alkylation workup_n Aqueous Workup & Purification alkylation->workup_n product_n 1-Benzyl-5-fluoroindole workup_n->product_n start_vh 1-Benzyl-5-fluoroindole formylation Formylation (0°C to 60°C) start_vh->formylation vilsmeier_prep Vilsmeier Reagent Prep (POCl₃, DMF, 0°C) vilsmeier_prep->formylation hydrolysis Hydrolysis (Ice, NaOH) formylation->hydrolysis final_product 1-Benzyl-5-fluoro-1H- indole-3-carbaldehyde hydrolysis->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_benzylation_causes N-Benzylation Causes cluster_vh_causes Vilsmeier-Haack Causes low_yield Low Yield N-Benzylation Vilsmeier-Haack cause_deprotonation Ineffective Deprotonation low_yield:f1->cause_deprotonation cause_reagent Inactive Benzyl Bromide low_yield:f1->cause_reagent cause_conditions Suboptimal Time/Temp low_yield:f1->cause_conditions cause_vilsmeier Vilsmeier Reagent Issue low_yield:f2->cause_vilsmeier cause_reactivity Low Substrate Reactivity low_yield:f2->cause_reactivity cause_side_reaction Bis(indolyl)methane Formation low_yield:f2->cause_side_reaction solution_base Check Base/Solvent Purity cause_deprotonation->solution_base solution_reagent Use Fresh Reagents cause_reagent->solution_reagent solution_optimize Optimize Temp/Time (TLC) cause_conditions->solution_optimize cause_vilsmeier->solution_reagent cause_reactivity->solution_optimize solution_order Control Order of Addition cause_side_reaction->solution_order

Caption: Troubleshooting logic for low yield issues.

References

  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • Reddit. (2023). 5-fluoroindole reactivity.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • The Journal of Organic Chemistry. (n.d.). FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • ResearchGate. (n.d.). N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a....
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation.
  • ChemicalBook. (2022). 1-(2-FLUORO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • RSC Publishing. (n.d.). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water.

Sources

Technical Support Center: Purification of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound, typically achieved via a Vilsmeier-Haack reaction on N-benzyl-5-fluoroindole, is generally robust.[1][2] However, the subsequent purification phase is critical and often presents challenges that can impact final yield, purity, and scalability. This guide is structured into a direct troubleshooting Q&A and a broader FAQ section to address the most pressing issues.

Troubleshooting Guide: From Crude Product to Pure Compound

This section tackles specific, hands-on problems you might encounter post-synthesis.

Question 1: My crude product is a persistent, dark-colored oil that will not solidify. How can I isolate a solid?

Answer:

This is a frequent issue, often caused by the presence of residual high-boiling solvents (like DMF from the Vilsmeier-Haack reaction), or low-melting point impurities that form a eutectic mixture with your product.

Causality: DMF is notoriously difficult to remove completely under standard rotary evaporation and can plasticize the product. Additionally, side-products from the Vilsmeier-Haack reaction or degradation of the indole ring can result in viscous, colored impurities.[3][4]

Recommended Protocol: Trituration & Solvent-Antisolvent Precipitation

  • Initial Cleanup: Dissolve the crude oil in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash this solution sequentially with water and brine to remove the bulk of any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Trituration: To the resulting oil, add a small volume of a non-polar solvent in which the product is expected to be poorly soluble, such as hexanes or diethyl ether. Vigorously stir or sonicate the mixture. The goal is for the impurities to dissolve in the non-polar solvent while the desired product crashes out as a solid.

  • Solvent-Antisolvent Method: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., DCM or acetone). Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) with constant stirring until the solution becomes persistently cloudy.[5] Warm the mixture slightly to redissolve the precipitate, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation: Collect the resulting solid by vacuum filtration, washing with a small amount of the cold anti-solvent.

Question 2: After purification, my final product is a yellow or brownish solid, not the expected off-white color. What causes this and how can I fix it?

Answer:

The discoloration is typically due to trace impurities, particularly oxidation products. Indole derivatives, especially aldehydes, can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric species.[3]

Causality: The indole nucleus is electron-rich and susceptible to oxidation. The aldehyde functional group can also undergo various side reactions. Even trace amounts of acidic or metallic impurities can catalyze this degradation.

Recommended Protocol: Activated Charcoal Treatment and Recrystallization

  • Solvent Selection: Choose an appropriate recrystallization solvent. A good starting point for aromatic aldehydes is often an alcohol (ethanol, isopropanol) or an ethyl acetate/hexane mixture.[6][7] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[5]

  • Charcoal Decolorization: Dissolve the impure solid in the minimum amount of the chosen hot solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Expert Tip: Using too much charcoal can significantly reduce your yield as it can adsorb your product.[8]

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly.

Question 3: My TLC plate shows multiple spots or streaking after column chromatography. How do I improve the separation?

Answer:

This indicates either an inappropriate solvent system, on-column degradation, or co-elution of impurities. Silica gel, the most common stationary phase for indole derivatives, is slightly acidic and can sometimes cause sensitive compounds to streak or decompose.[10]

Causality: The polarity of your mobile phase (eluent) may be too high, causing all components to move too quickly up the column, or too low, causing poor solubility and streaking. The acidic nature of silica can react with the basic nitrogen of the indole or catalyze side-reactions of the aldehyde.

Recommended Protocol: Systematic TLC and Column Optimization

  • TLC Optimization: Before running a column, systematically test various solvent systems using TLC. A good target Retention Factor (Rf) for your desired compound is between 0.2 and 0.3, as this generally provides the best separation from impurities.[10]

  • Solvent System Selection: Start with a standard mixture like Hexane/Ethyl Acetate. If separation is poor, try other combinations such as Dichloromethane/Methanol or Toluene/Acetone.

  • Modifier Addition: If streaking is observed, add a small amount (0.5-1%) of a modifier to the eluent. For basic compounds like indoles, adding triethylamine can neutralize the acidic sites on the silica gel, leading to sharper bands.

  • Gradient Elution: For complex mixtures, a gradient elution on the column (starting with a less polar solvent system and gradually increasing polarity) is often more effective than an isocratic (constant solvent mixture) elution.[11]

  • Alternative Stationary Phases: If problems persist, consider using a different stationary phase like neutral alumina or a reverse-phase column (e.g., C18 silica), which may offer different selectivity.[10][12]

Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying your crude product.

G cluster_start Crude Product Assessment cluster_path Purification Pathways cluster_end Final Product Start Crude Product (Post-Workup) Oily Is it an oil? Start->Oily Solid Is it a colored solid? Oily->Solid No Triturate Trituration (Hexanes or Ether) Oily->Triturate Yes Recrystallize Recrystallization (+/- Charcoal) Solid->Recrystallize Yes Chromatography Column Chromatography Solid->Chromatography No (or if Recrystallization fails) PurityCheck Assess Purity (TLC, NMR, LC-MS) Triturate->PurityCheck Recrystallize->PurityCheck Chromatography->PurityCheck PurityCheck->Chromatography Purity <95% End Pure Compound PurityCheck->End Purity >95% G cluster_primary Primary Purification Options A Crude Reaction Mixture B Aqueous Workup (Water/Brine Wash) A->B C Dry & Concentrate (Na₂SO₄ / Rotovap) B->C D Primary Purification (Choose one based on assessment) C->D D1 Recrystallization D2 Column Chromatography E Purity Analysis (TLC, ¹H NMR) D1->E D2->E F Is Purity Sufficient? E->F G Secondary Purification (If needed, use alternate method) F->G No H Final Product (Dry under vacuum) F->H Yes G->E

Sources

Stability issues of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered when working with this compound in solution.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. However, the inherent reactivity of the indole nucleus, combined with the aldehyde functional group, can lead to stability challenges in solution. This guide provides a comprehensive overview of the potential stability issues, their underlying chemical principles, and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, the choice of solvent, and the presence of oxidizing agents or strong nucleophiles. The indole ring system is susceptible to oxidation, while the aldehyde group can undergo oxidation and other reactions.

Q2: How does pH affect the stability of the compound?

Both acidic and basic conditions can promote the degradation of indole derivatives. Under strongly acidic conditions, the indole ring can be susceptible to polymerization or rearrangement. In alkaline conditions, the aldehyde group can undergo reactions such as Cannizzaro-type disproportionation, especially at elevated temperatures. For general laboratory use, maintaining a neutral to slightly acidic pH (pH 5-7) is recommended for stock solutions, unless the experimental protocol requires otherwise.

Q3: Is this compound sensitive to light?

Yes, indole derivatives are known to be photosensitive. Exposure to UV or even ambient light can lead to photodegradation, often involving radical-mediated oxidation.[1] This can result in discoloration of the solution (e.g., turning yellow or brown) and the formation of various degradation products. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C), protected from light, and tightly sealed to prevent solvent evaporation and exposure to air. If possible, overlaying the solution with an inert gas like argon or nitrogen can further minimize oxidative degradation.

Q5: Which solvents are recommended for dissolving and storing this compound?

Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are generally suitable for dissolving and storing this compound for short to medium-term periods. Protic solvents like alcohols (methanol, ethanol) can also be used, but the aldehyde group may be susceptible to acetal formation in the presence of acid catalysts. The choice of solvent should always be guided by the specific requirements of the downstream application.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound in solution.

Issue 1: Solution Discoloration (Yellowing/Browning)
  • Potential Cause: This is a common indicator of degradation, likely due to oxidation of the indole ring. This process can be accelerated by exposure to air (oxygen) and light.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer the solution to an amber vial or a clear vial wrapped in aluminum foil.

    • Minimize Headspace: Use a smaller vial to reduce the amount of air in contact with the solution.

    • Inert Atmosphere: For long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing.

    • Solvent Purity: Ensure that the solvent used is of high purity and free from peroxides, which can initiate oxidation.

    • Monitor with UV-Vis: A quick check on a UV-Vis spectrophotometer can reveal changes in the absorption spectrum, indicating degradation.

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Potential Cause: This can be a direct consequence of compound degradation, leading to a lower effective concentration of the active molecule. The primary degradation pathways to consider are oxidation of the aldehyde to a carboxylic acid and decomposition of the indole ring.

  • Troubleshooting Workflow:

G start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp, Light, Air Exposure) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh hplc_analysis Analyze Solution by HPLC-UV prepare_fresh->hplc_analysis compare_spectra Compare with Reference Standard Spectrum hplc_analysis->compare_spectra degradation_detected Degradation Confirmed compare_spectra->degradation_detected no_degradation No Degradation Detected compare_spectra->no_degradation optimize_storage Optimize Storage & Handling (Inert gas, smaller aliquots) degradation_detected->optimize_storage Yes investigate_protocol Investigate Experimental Protocol (pH, reagents, temp) no_degradation->investigate_protocol No end Problem Resolved optimize_storage->end investigate_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Detailed Protocol: Stability Analysis by HPLC

    • Sample Preparation: Dilute an aliquot of your stock solution to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~280-320 nm).

      • Injection Volume: 10 µL.

    • Analysis: Compare the chromatogram of your sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. High-performance liquid chromatography (HPLC) is a highly effective technique for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[2]

Issue 3: Formation of Precipitate in Solution
  • Potential Cause: A precipitate can form due to several reasons:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures.

    • Degradation Product: A degradation product may be less soluble than the parent compound. For example, the oxidation of the aldehyde to the corresponding carboxylic acid (1-benzyl-5-fluoro-1H-indole-3-carboxylic acid) could lead to precipitation in non-polar solvents.

    • Reaction with Solvent or Contaminants: The compound may react with impurities in the solvent or with components of the storage container.

  • Troubleshooting Steps:

    • Confirm Solubility: Check the solubility of the compound in the chosen solvent at the storage temperature. A gentle warming and sonication may help redissolve the compound if it has precipitated due to low temperature.

    • Analyze Precipitate: If possible, isolate and analyze the precipitate by techniques such as LC-MS to identify it.

    • Filter Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Change Solvent: If solubility is a persistent issue, consider using a different solvent system, such as a co-solvent mixture.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing them. The indole nucleus is generally stable, but the aldehyde group and the N-benzyl group introduce specific reactivities.[3]

G Parent 1-benzyl-5-fluoro-1H- indole-3-carbaldehyde Oxidation_Aldehyde 1-benzyl-5-fluoro-1H- indole-3-carboxylic acid Parent->Oxidation_Aldehyde Oxidation (O2, light) Oxidation_Indole Hydroxylated/ Ring-Opened Products Parent->Oxidation_Indole Oxidation/Hydroxylation (Strong Oxidants) Debenzylation 5-fluoro-1H- indole-3-carbaldehyde Parent->Debenzylation N-Debenzylation (e.g., strong acid, hydrogenolysis)

Caption: Potential degradation pathways of the target compound.

  • Oxidation of the Aldehyde: The formyl group at the 3-position is susceptible to oxidation to a carboxylic acid. This is a common degradation pathway for aldehydes and can be promoted by air and light. The resulting carboxylic acid will have different polarity and potentially different biological activity. Aldehyde oxidases are enzymes that can catalyze the conversion of aldehydes to their corresponding carboxylic acids.[4]

  • Oxidative Degradation of the Indole Ring: The electron-rich indole nucleus can be oxidized, leading to hydroxylation and potential cleavage of the pyrrole ring.[5] This is often a complex process that can yield a mixture of products.

  • N-Debenzylation: While the N-benzyl group is generally stable, it can be cleaved under certain conditions, such as catalytic hydrogenolysis or treatment with strong Lewis acids.[6] This would yield 5-fluoro-1H-indole-3-carbaldehyde.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
pH Maintain solutions between pH 5 and 7.Avoids acid- or base-catalyzed degradation of the indole ring and aldehyde group.
Light Protect solutions from light at all times.Prevents photodegradation, a common pathway for indole derivatives.[1]
Temperature Store stock solutions at -20°C or -80°C.Reduces the rate of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (Ar or N₂).Minimizes oxidation of the aldehyde and indole moieties.
Solvents Use high-purity, aprotic solvents (DMSO, DMF) for stock solutions.Aprotic solvents are generally less reactive towards the aldehyde group.
Monitoring Periodically check the purity of stock solutions by HPLC.Ensures the integrity of the compound before use in critical experiments.[7]

By adhering to these guidelines, researchers can minimize the degradation of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • El-Ragehy, N. A., Badawey, A. M., & El-Kafrawy, D. S. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(6), 559-565. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407. [Link]

  • Hebeish, A., et al. (2021). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 62, 152887. [Link]

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-746. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Formylation of 1-benzyl-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1-benzyl-5-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles for effective optimization.

Introduction: The Significance of Formylated Indoles

Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[1][2] The formyl group at the C3 position is a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures.[2] The specific substrate, 1-benzyl-5-fluoro-1H-indole, incorporates a protecting group on the indole nitrogen (benzyl) and a fluorine atom on the benzene ring, which can modulate the electronic properties and biological activity of the final products.

This guide will primarily focus on the Vilsmeier-Haack reaction, as it is one of the most efficient and widely used methods for the formylation of electron-rich heterocycles like indoles.[1] We will also briefly discuss alternative methods such as the Duff and Rieche reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for formylating 1-benzyl-5-fluoro-1H-indole?

The Vilsmeier-Haack reaction is highly effective for formylating electron-rich aromatic compounds.[3] Indoles are particularly reactive substrates for this transformation.[1] The reaction proceeds under relatively mild conditions and typically gives high yields of the desired C3-formylated product. The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile that selectively attacks the electron-rich C3 position of the indole nucleus.[4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is an electrophilic iminium salt, typically formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][5] The preparation is usually carried out in situ by adding POCl₃ dropwise to DMF at a low temperature (e.g., 0 °C).[5]

Q3: What is the expected regioselectivity for the formylation of 1-benzyl-5-fluoro-1H-indole?

For most indoles, electrophilic substitution, including formylation, overwhelmingly occurs at the C3 position due to it having the highest electron density.[6] The benzyl group at the N1 position and the fluoro group at the C5 position are unlikely to alter this inherent reactivity, so the expected major product is 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde.

Q4: Can I use other formylation methods for this substrate?

Yes, other methods exist, though they may be less efficient for this specific substrate.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[7][8] While it can be used for indoles, yields are often lower compared to the Vilsmeier-Haack reaction.[9]

  • Rieche Reaction: This method employs dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride.[10][11] It is suitable for electron-rich aromatic compounds.[10]

  • Newer Methods: Recent research has focused on greener alternatives, such as iron-catalyzed formylation using formaldehyde and aqueous ammonia.[12]

Troubleshooting Guide

This section addresses common issues encountered during the formylation of 1-benzyl-5-fluoro-1H-indole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently Activated Vilsmeier Reagent: Moisture in the reagents or solvent can quench the Vilsmeier reagent. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Substrate Deactivation: While the 5-fluoro group is slightly deactivating, it shouldn't prevent the reaction entirely.1. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly distilled reagents (DMF and POCl₃).[5] 2. After the initial formation of the Vilsmeier reagent at low temperature, allow the reaction to warm to room temperature or gently heat to 60-70 °C. Monitor the reaction progress by TLC.[13] 3. Consider using a slight excess of the Vilsmeier reagent (1.5-2.0 equivalents).
Formation of Multiple Products (Visible on TLC) 1. Di-formylation: Although less common for indoles, it can occur under harsh conditions. 2. Side Reactions at the Benzyl Group: While unlikely, strong electrophilic conditions could potentially lead to reactions on the benzyl ring. 3. Formation of Chlorinated Byproducts: This can happen at higher temperatures.[7]1. Carefully control the stoichiometry of the Vilsmeier reagent. Dropwise addition of the reagent to the indole solution can help.[7] 2. Maintain a controlled reaction temperature. Avoid excessive heating. 3. Keep the reaction temperature as low as effectively possible.
Difficult Product Isolation/Purification 1. Incomplete Hydrolysis of the Iminium Intermediate: This can lead to a complex mixture during work-up. 2. Emulsion Formation during Extraction: This can complicate the separation of aqueous and organic layers. 3. Product Oiling Out: The product may not precipitate cleanly from the reaction mixture.1. Ensure thorough quenching of the reaction mixture with ice-water and vigorous stirring. Adjust the pH to basic (e.g., with saturated sodium carbonate solution) to facilitate hydrolysis and precipitation.[14] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. If the product oils out, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), and then proceed with standard purification.
The Vilsmeier reagent is colorless, but I was told it should be colored. This is a common misconception. The Vilsmeier reagent itself is typically colorless or a pale yellow. Any significant color, such as orange or red, is often due to minor impurities in the starting materials.[15]Proceed with the reaction. The color of the Vilsmeier reagent is not a reliable indicator of its reactivity. The reaction mixture will likely change color upon addition of the indole.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-benzyl-5-fluoro-1H-indole

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 1-benzyl-5-fluoro-1H-indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with the Indole Substrate:

    • Dissolve 1-benzyl-5-fluoro-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.[13]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This hydrolyzes the intermediate iminium salt.[13]

    • Basify the mixture by slowly adding saturated sodium bicarbonate solution until a pH of ~8-9 is reached. A precipitate of the crude product should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water.

    • If a significant amount of product remains in the aqueous layer, extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Reaction

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole 1-benzyl-5-fluoro-1H-indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Vilsmeier_Reagent->Iminium_Intermediate Product This compound Iminium_Intermediate->Product Aqueous Work-up (H₂O)

Caption: The Vilsmeier-Haack reaction pathway for indole formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Formylation Reaction Check_Conversion Check Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot Troubleshoot Low_Conversion->Troubleshoot Workup Proceed to Work-up Good_Conversion->Workup Troubleshoot->Start Re-run Reaction Purification_Issues Purification Issues? Workup->Purification_Issues Purify Purify Product (Recrystallization/Chromatography) Purification_Issues->Purify No Troubleshoot_Purification Troubleshoot_Purification Purification_Issues->Troubleshoot_Purification Yes Troubleshoot_Purification->Workup Re-work-up

Caption: A logical workflow for troubleshooting common formylation issues.

References

  • Grokipedia. Duff reaction. [Link]

  • Chatterjee, A., & Biswas, K. M. (1975). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 40(9), 1257–1261. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemiz (YouTube Channel). Vilsmeier–Haack reaction of indole. [Link]

  • Jadhav, G. R., Shaikh, M. U., & Shisodia, S. U. (2012). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 51B(1), 165-168. [Link]

  • ACS Publications. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link]

  • SynArchive. Duff Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Rieche formylation. [Link]

  • The Baran Laboratory, Scripps Research. Formylation - Common Conditions. [Link]

  • SynArchive. Rieche Formylation. [Link]

  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]

  • Reddit. Vilsmeier-Haack formilation help. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • The Baran Laboratory, Scripps Research. Rieche Formylation. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Zhao, Y., Li, H., Yin, S., Wu, Y., & Ni, G. (2022). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Synlett, 33(07), 659-663. [Link]

  • RSC Publishing. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]

  • Google Patents.
  • Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). [Link]

  • ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [Link]

  • Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

  • ResearchGate. High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. [Link]

  • 20230818 Indole Synthesis SI. [Link]

  • De, M., Gauthier, D., & El-Kattan, Y. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(16), 5579–5584. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

  • Google Patents.
  • PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • ACS Publications. FORMYLATION AND CYANOETHYLATION OF SUBSTITUTED INDOLES. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • Organic Syntheses. 1-benzylindole. [Link]

  • NIH. 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

  • ResearchGate. A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. [Link]

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Technical Support Center: Synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification, Troubleshooting, and Prevention of Common Byproducts

Welcome to the technical support guide for the synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this valuable indole intermediate typically proceeds via two key stages: N-alkylation of 5-fluoro-1H-indole followed by a C3-selective formylation. Each stage presents a unique set of potential side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.

Troubleshooting Guide: From Reaction Monitoring to Product Purity

This section addresses common problems observed during the synthesis. We diagnose the likely causes and provide actionable solutions.

Question 1: My initial N-benzylation step is complete by TLC, but after workup and purification, my yield of 1-benzyl-5-fluoro-1H-indole is low and I see an isomeric byproduct. What is happening?

Probable Cause: This is a classic issue rooted in the ambident nucleophilic nature of the indole anion. While N-alkylation is thermodynamically favored, competitive C3-alkylation can occur, especially under certain conditions. The resulting byproduct, 3-benzyl-5-fluoro-1H-indole, is an isomer of your desired product and can be difficult to separate.

Recommended Solutions:

  • Choice of Base and Solvent: The reaction outcome is highly dependent on the base-solvent system. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF generally favors N-alkylation.[1] The use of potassium hydroxide (KOH) in DMSO is also a common and effective method.[2] These conditions help to fully deprotonate the indole nitrogen, making it the primary site of attack.

  • Temperature Control: Add the benzyl bromide slowly at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This minimizes the rate of the competing C3-alkylation pathway.[2]

  • Purification Strategy: If the C3-isomer does form, it can often be separated by silica gel column chromatography. The two isomers typically have different polarities. Use a gradient elution system, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.

Question 2: During the Vilsmeier-Haack formylation step, my reaction mixture turned dark brown or black, and I isolated a significant amount of intractable tar. What went wrong?

Probable Cause: Indoles are highly susceptible to acid-catalyzed polymerization.[3][4] The Vilsmeier-Haack reaction, while highly effective, generates an acidic environment (from the POCl₃ and subsequent intermediates) that can trigger this unwanted side reaction, especially if the temperature is not carefully controlled or if the reaction is run for an extended period.[5]

Recommended Solutions:

  • Strict Temperature Management: The formation of the Vilsmeier reagent and its subsequent reaction with the indole are exothermic. It is critical to maintain the recommended temperature profile. Typically, the Vilsmeier reagent is pre-formed at 0 °C, and the indole solution is added slowly while keeping the temperature below 10 °C.[6]

  • Reaction Time: Monitor the reaction closely by TLC. Do not extend the reaction time unnecessarily once the starting material is consumed. Prolonged exposure to the acidic conditions increases the risk of polymerization.

  • Quenching Procedure: The quench is a critical step. Pouring the reaction mixture onto crushed ice, followed by controlled basification with cold aqueous NaOH or Na₂CO₃ solution, neutralizes the acidic species and hydrolyzes the iminium intermediate to the desired aldehyde.[6][7] A rapid and efficient quench minimizes the time the indole is exposed to harsh acidic conditions at warmer temperatures.

Question 3: My final product's NMR spectrum is clean, but the mass spectrum shows a peak corresponding to the addition of 71 Da (C₄H₅O) to my product. What is this impurity?

Probable Cause: This impurity is likely the N,N-dimethylacetamide adduct, arising from an incomplete reaction or side reaction with the solvent, DMF. In some Vilsmeier-type reactions, particularly if an acyl halide other than POCl₃ is used or under non-standard conditions, the tertiary amide can act as an acylating agent, leading to 3-acylindoles instead of 3-formylindoles.[8][9] While less common in a standard Vilsmeier-Haack, residual reactive intermediates could potentially lead to adducts with the DMF solvent during workup.

Recommended Solutions:

  • Ensure Complete Hydrolysis: During the aqueous workup, ensure the pH is sufficiently basic and allow adequate time for the complete hydrolysis of the intermediate iminium salt to the aldehyde.[10] Heating the basic solution can facilitate this process and also helps to break down any residual Vilsmeier reagent.[6]

  • Purification: This byproduct should be separable from the desired aldehyde by column chromatography due to differences in polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water) is also a highly effective method for removing minor impurities.[11]

Question 4: The Vilsmeier-Haack reaction did not go to completion, and I have a mixture of my desired product and the starting material, 1-benzyl-5-fluoro-1H-indole. How can I improve the conversion?

Probable Cause: Incomplete conversion can result from several factors: insufficient Vilsmeier reagent, deactivation of the reagent due to moisture, or suboptimal reaction temperature/time.

Recommended Solutions:

  • Stoichiometry of Reagents: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common ratio is between 1.1 and 1.5 equivalents of both POCl₃ and DMF relative to the indole substrate.[6][12]

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Use freshly distilled, anhydrous DMF and POCl₃, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: After the initial addition at low temperature, the reaction often requires warming to proceed at a reasonable rate. A typical temperature is 35-40 °C.[6] Monitor by TLC to find the optimal balance between reaction completion and byproduct formation.

Frequently Asked Questions (FAQs)

Q: What is the Vilsmeier reagent and why is formylation so selective for the C3 position of indole? A: The Vilsmeier reagent is a substituted chloroiminium ion, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][13] This iminium ion is a mild electrophile. The C3 position of the indole nucleus has the highest electron density and is the most nucleophilic site, making it highly reactive toward electrophilic attack.[14] The reaction proceeds via an electrophilic substitution mechanism to form a stable intermediate, which upon aqueous workup, hydrolyzes to the 3-formylindole.[14][15]

Q: Can I perform the N-benzylation and Vilsmeier-Haack formylation as a one-pot reaction? A: While one-pot syntheses are attractive for their efficiency, this is not recommended for this sequence. The conditions for N-benzylation (basic) and Vilsmeier-Haack formylation (acidic, electrophilic) are fundamentally incompatible. Attempting a one-pot procedure would lead to neutralization of reagents, low yields, and a complex mixture of byproducts. A sequential approach with purification of the intermediate 1-benzyl-5-fluoro-1H-indole is the most reliable method.

Q: My final product has a pink or yellowish hue, even after chromatography. Is this an impurity? A: Pure indole-3-carbaldehydes are typically white to pale yellow crystalline solids.[6][7] A persistent pinkish or yellowish color can indicate trace amounts of oxidized or polymeric indole impurities.[3] While often present in small amounts that do not significantly affect NMR or mass spectra, they can be problematic for downstream applications. Recrystallization is often the best method to remove these colored impurities. If the color persists, it may be due to slight degradation upon exposure to light and air; storing the product under an inert atmosphere and protected from light is advisable.

Visualizing the Reaction Pathways

Understanding the reaction mechanism and potential side reactions is key to troubleshooting. The following diagrams illustrate the critical pathways.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Main Reaction Pathway cluster_side_reaction Side Reaction DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Intermediate Iminium Salt Intermediate Indole 1-Benzyl-5-fluoro- 1H-indole Indole->Intermediate + Vilsmeier Rgt. Product Target Aldehyde Intermediate->Product + H₂O (Hydrolysis) Polymer Polymeric Tars Intermediate->Polymer Acid-Catalyzed Polymerization Workup Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack reaction pathway and a common side reaction.

Benzylation_Byproduct Indole_Anion 5-Fluoro-Indole Anion (Ambident Nucleophile) Product_N 1-Benzyl-5-fluoro-1H-indole (Desired N-Alkylation Product) Indole_Anion->Product_N Attack at N-1 (Major Pathway) Byproduct_C3 3-Benzyl-5-fluoro-1H-indole (C3-Alkylation Byproduct) Indole_Anion->Byproduct_C3 Attack at C-3 (Minor Pathway) BnBr Benzyl Bromide

Caption: Competing N-alkylation vs. C3-alkylation pathways.

Summary of Potential Byproducts

The following table summarizes the key byproducts discussed, their origin, and identifying characteristics.

Byproduct NameOrigin StepCommon Analytical SignatureRecommended Action
3-Benzyl-5-fluoro-1H-indoleN-BenzylationIsomer of N-benzyl intermediate (Same MS, different NMR/TLC Rf)Optimize benzylation conditions (base, temp.); separate via column chromatography.
Unreacted 5-fluoro-1H-indoleN-BenzylationMS and NMR signals of starting material.Ensure sufficient base and benzylating agent; increase reaction time/temperature.
Polymeric TarsVilsmeier-HaackInsoluble, dark-colored material.Strict temperature control; minimize reaction time; ensure rapid, cold quench.
Unreacted 1-benzyl-5-fluoro-1H-indoleVilsmeier-HaackMS and NMR signals of starting material.Use sufficient Vilsmeier reagent under anhydrous conditions; optimize temp/time.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-benzyl-5-fluoro-1H-indole

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (10 volumes relative to indole).

  • Add 5-fluoro-1H-indole (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC (e.g., 20% EtOAc/Hexane) until the starting indole is consumed.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by silica gel column chromatography to yield the product as a solid or oil.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (4.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the internal temperature below 10 °C.

    • Scientist's Note: This exothermic step forms the Vilsmeier reagent. Pre-formation at low temperature is crucial for a controlled reaction.

  • Stir the resulting solution (the Vilsmeier reagent) at 0 °C for 30 minutes.

  • In a separate flask, dissolve 1-benzyl-5-fluoro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the cold Vilsmeier reagent, again maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 35-40 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the viscous reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Carefully add cold 5 M aqueous NaOH solution until the mixture is strongly basic (pH > 12).

  • Heat the resulting suspension to 60-80 °C for 30 minutes to ensure complete hydrolysis, then cool to room temperature.

  • Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the solid under vacuum. Recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound.[11]

References

  • ResearchGate. (2017). What do common indole impurities look like? [Online] Available at: [Link]

  • 20230818 Indole Synthesis SI. (2023). [Online] Available at: [Link]

  • El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. [Online] Available at: [Link]

  • Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55-62. [Online] Available at: [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Online] Available at: [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Online] Available at: [Link]

  • Stein, M., et al. (2013). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 56(17), 6841-6855. [Online] Available at: [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 209-217. [Online] Available at: [Link]

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005. [Online] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Online] Available at: [Link]

  • Chemiz. (2020). Vilsmeier–Haack reaction of indole. [Online Video]. YouTube. Available at: [Link]

  • Khan, I., et al. (2021). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 11(52), 32891-32906. [Online] Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Online] Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Online] Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. [Online] Available at: [Link]

  • Organic Syntheses. indole-3-aldehyde. [Online] Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-755. [Online] Available at: [Link]

  • Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Online] Available at: [Link]

  • Organic Syntheses. 1-benzylindole. [Online] Available at: [Link]

  • Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Online] Available at: [Link]

  • Organic Syntheses. (2021). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Google Patents. (2022). RU2760000C1 - Method for producing indole-3-carbinol.
  • PubChem. 1-benzyl-1H-indole-3-carbaldehyde. [Online] Available at: [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Online] Available at: [Link]

  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. [Online] Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde (CAS 728024-41-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a substituted indole-3-carbaldehyde, this compound is a valuable building block for a wide array of complex molecules and pharmacologically active agents.[1][2][3] Its unique substitution pattern—an N-benzyl group for protection and lipophilicity, a C3-aldehyde for diverse functionalization, and a C5-fluoro group for modulating electronic properties and metabolic stability—presents specific challenges and opportunities in synthesis.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. The advice herein is structured in a practical question-and-answer format to directly address the issues you are most likely to encounter at the bench.

Section 1: Reactivity Profile & Key Considerations

Before delving into specific problems, it is crucial to understand the chemical personality of this compound. Its reactivity is a composite of three key structural features:

  • The Indole Nucleus : The indole ring is an electron-rich aromatic system. However, the C5-fluoro substituent acts as an electron-withdrawing group via induction, which can slightly decrease the nucleophilicity of the indole ring compared to its non-fluorinated counterpart.

  • The C3-Carbaldehyde : This is the primary site for transformations. The aldehyde group is electrophilic and readily undergoes reactions typical of aromatic aldehydes, such as nucleophilic additions, condensations, and oxidations.[2][4] The connection to the electron-rich indole ring can modulate its reactivity.

  • The N-Benzyl Group : This group protects the indole nitrogen, preventing N-acylation or N-alkylation side reactions and enhancing solubility in common organic solvents.

Section 2: Troubleshooting Common Reactions

This section addresses the most frequently encountered issues during reactions with this compound.

FAQ 1: I am observing low or no yield of my desired product. What are the likely causes and how can I resolve this?

Low product yield is a multifaceted issue that can stem from reaction conditions, reactant stability, or inherent steric or electronic factors.

Potential Cause 1: Suboptimal Reaction Conditions The energy landscape of a reaction is highly sensitive to the solvent, temperature, and catalyst choice.

  • Troubleshooting Steps:

    • Temperature Adjustment : If the reaction is sluggish, a gradual increase in temperature while monitoring by Thin Layer Chromatography (TLC) is a logical first step. Conversely, if multiple side products appear, the temperature may be too high, favoring decomposition or alternative reaction pathways.[5]

    • Solvent Screening : The polarity and coordinating ability of the solvent can dramatically affect reaction rates. For condensation reactions, polar aprotic solvents like DMF or acetonitrile can be effective. For reactions involving Lewis acids, chlorinated solvents like dichloromethane are common.[5]

    • Catalyst Activity : If using a catalyst (e.g., a Lewis acid or a base like piperidine), ensure it is fresh and active. For acid-catalyzed reactions, the presence of water can deactivate the catalyst; ensure anhydrous conditions by using dry solvents and glassware, and consider adding molecular sieves.[5]

Potential Cause 2: Steric Hindrance The N-benzyl group, while protective, can create steric congestion around the C3-aldehyde, potentially hindering the approach of bulky nucleophiles.

  • Troubleshooting Steps:

    • Use a More Active Catalyst : A stronger Lewis acid or a more potent organocatalyst may be required to overcome the activation energy barrier.[5]

    • Increase Reaction Time/Temperature : Providing more energy and longer reaction times can sometimes overcome steric issues, though this must be balanced against the risk of decomposition. Monitor by TLC to find the optimal balance.[5]

Potential Cause 3: Electronic Deactivation The C5-fluoro group is electron-withdrawing, which can influence reactions that rely on the nucleophilicity of the indole ring itself. While it makes the C3-aldehyde more electrophilic, it deactivates the C2 position towards electrophilic attack.

  • Troubleshooting Steps:

    • Re-evaluate Mechanistic Assumptions : Ensure the intended reaction mechanism is compatible with the electronic nature of the 5-fluoroindole core.

    • Choose a More Nucleophilic Partner : If your reaction involves a nucleophile attacking the aldehyde, a stronger nucleophile may be required to achieve a reasonable reaction rate.

dot

Troubleshooting_Workflow_Low_Yield start Low or No Yield Observed cond1 Reaction Conditions start->cond1 cond2 Reactant Properties start->cond2 sub_cond1 Temperature Solvent Catalyst cond1->sub_cond1 sub_cond2 Steric Hindrance Electronic Effects Purity cond2->sub_cond2 sol1 Optimize Temp. (TLC Monitoring) sub_cond1:f0->sol1 sol2 Screen Solvents (Polar/Aprotic) sub_cond1:f1->sol2 sol3 Use Fresh Catalyst (Ensure Anhydrous) sub_cond1:f2->sol3 sol4 Use Stronger Catalyst or Less Bulky Reagents sub_cond2:f0->sol4 sol5 Modify Reagents (e.g., Stronger Nucleophile) sub_cond2:f1->sol5 sol6 Re-purify Starting Material sub_cond2:f2->sol6

Caption: Troubleshooting workflow for low product yield.

FAQ 2: My reaction produces multiple unexpected spots on TLC. What are the common side reactions?

The formation of multiple products typically points to issues with reaction selectivity, stability of intermediates, or the presence of reactive impurities.

Potential Side Reaction 1: Formation of Bis(indolyl)methanes (BIMs) This is a classic side reaction for indole aldehydes, especially under acidic conditions.[6] It occurs if there is any unreacted 1-benzyl-5-fluoroindole starting material (from the aldehyde synthesis) or if the product itself can react with another molecule of the starting aldehyde. The aldehyde carbonyl is protonated, creating a highly electrophilic species that is attacked by the electron-rich C3 position of another indole molecule.

  • Causality Diagram:

dot

Side_Reaction reagent This compound intermediate Protonated Aldehyde (Electrophilic Intermediate) reagent->intermediate + H⁺ impurity Impurity: 1-benzyl-5-fluoroindole side_product Bis(indolyl)methane (BIM) Byproduct impurity->side_product Nucleophilic Attack acid Acid Catalyst (H⁺) intermediate->side_product

Caption: Formation of Bis(indolyl)methane (BIM) byproduct.

  • Troubleshooting Steps:

    • Ensure Purity of Aldehyde : Use highly pure this compound, free from its indole precursor.

    • Control Stoichiometry : Use the nucleophile in slight excess to ensure all the aldehyde is consumed by the desired reaction pathway.

    • Use Milder Conditions : Employ a milder acid catalyst or lower the reaction temperature to disfavor the formation of the highly reactive electrophilic intermediate.[5]

Potential Side Reaction 2: Oxidation or Decomposition Indole aldehydes can be sensitive to air oxidation, especially at elevated temperatures, which can lead to the corresponding carboxylic acid (5-fluoro-1-benzyl-1H-indole-3-carboxylic acid).[4][7] Harsh reaction conditions (strong acid/base, high heat) can also lead to decomposition, often visible as charring or the formation of insoluble baseline material on TLC.

  • Troubleshooting Steps:

    • Inert Atmosphere : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Moderate Conditions : Avoid excessively high temperatures or prolonged reaction times.

    • Prompt Work-up : Once the reaction is complete by TLC, proceed with the work-up immediately to minimize degradation of the product.[6]

Section 3: Protocol Example & Purification

Exemplary Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for indole-3-carbaldehydes, involving condensation with an active methylene compound.[5] This protocol provides a robust starting point.

dot

Knoevenagel_Workflow start Dissolve Reactants step2 Add Catalyst start->step2 step3 Stir at Room Temp. (Monitor by TLC) step2->step3 step4 Cool in Ice Bath (Induce Precipitation) step3->step4 step5 Filter & Wash Solid step4->step5 step6 Purify Crude Product (Recrystallization or Chromatography) step5->step6 end Characterize Pure Product step6->end

Caption: Experimental workflow for Knoevenagel condensation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous ethanol.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the stirred mixture.

  • Stir the reaction at room temperature. The product may begin to precipitate out of the solution.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent), observing the consumption of the starting aldehyde.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of ice-cold ethanol to remove residual reactants.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[5]

FAQ 3: I am having difficulty purifying my final product. What are the best strategies?

Purification challenges often arise from products with similar polarity to starting materials or byproducts.

Purification Strategy Summary

MethodApplicationKey Considerations
Recrystallization For solid products with good crystallinity.Excellent for removing minor, more soluble impurities. Requires screening of various solvent systems (e.g., Ethanol, Ethyl Acetate/Hexane, Dichloromethane/Hexane).[5]
Column Chromatography The most versatile method for separating mixtures.Use a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to effectively separate components. Dry loading the crude material onto silica can improve resolution.[5]
Trituration To remove highly soluble or insoluble impurities from a solid crude product.Suspend the crude solid in a solvent in which the desired product is sparingly soluble but impurities are either very soluble or completely insoluble. For example, washing with cold diethyl ether can remove non-polar impurities.[5]

References

  • Wikipedia. (2023). Indole-3-carbaldehyde. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]

  • Hussain, S. M., et al. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187. Retrieved from [Link]

Sources

How to increase the solubility of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-SOL-482B Topic: Increasing the Solubility of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound and related indole-based compounds. Our approach is structured in a question-and-answer format to directly address common issues faced during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. Why is it poorly soluble?

A1: The solubility behavior of this compound is rooted in its molecular structure. It possesses a large, planar, and rigid indole core combined with a benzyl group.[1][2] These features create a significant hydrophobic character, making it inherently difficult to dissolve in aqueous solutions.[3][4] While the aldehyde and fluorine moieties add some polarity, their contribution is insufficient to overcome the hydrophobicity of the overall structure. Molecules with high molecular weight and a non-polar nature are generally more challenging to solvate in polar solvents like water.[5][6]

Q2: What is the best solvent for creating an initial stock solution?

A2: For creating a concentrated stock solution, it is essential to start with a suitable organic solvent. The goal is to fully dissolve the compound before further dilution into your experimental medium.

Based on the structure and data from similar indole derivatives, the following solvents are recommended for initial trials.

SolventProperties & RationaleTypical Starting Concentration
DMSO (Dimethyl Sulfoxide)A strong, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. It is a standard choice for initial solubilization in biological assays.[7]10-50 mM
DMF (Dimethylformamide)Similar to DMSO in its solubilizing power for polar and non-polar compounds.[7]10-50 mM
Ethanol A polar protic solvent that can be effective. It is often used in combination with other solvents or as a co-solvent.[8]5-20 mM

Experimental Protocol: Preparing a Stock Solution

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the selected organic solvent (e.g., DMSO) incrementally while vortexing.

  • Gentle warming (37°C) and sonication can be applied to facilitate dissolution if necessary.

  • Ensure the compound is fully dissolved and the solution is clear before storing or making further dilutions.

  • Store stock solutions at -20°C or -80°C, protected from light, to maintain stability.[9]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this and increase aqueous solubility?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous medium where it is poorly soluble. To maintain solubility in your final aqueous formulation, several techniques can be employed. The choice of method depends on the required final concentration and the constraints of your experimental system (e.g., cell-based assay vs. in-vivo study).

Below is a decision workflow to help you select the appropriate strategy.

G cluster_start cluster_methods Select a Primary Method cluster_considerations start Start: Need Aqueous Solution cosolvent Co-Solvency start->cosolvent Easiest Approach surfactant Surfactant Micelles start->surfactant Moderate Complexity cyclodextrin Cyclodextrin Complexation start->cyclodextrin Higher Complexity cosolvent_con Tolerated by system? Simple to prepare. cosolvent->cosolvent_con surfactant_con Potential for cell toxicity? Forms stable micelles. surfactant->surfactant_con cyclodextrin_con Increases apparent solubility. Low toxicity. cyclodextrin->cyclodextrin_con

Caption: Decision workflow for selecting a solubility enhancement method.

Method 1: Co-Solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, thereby increasing the solubility of non-polar compounds.[8][10][11] This is often the simplest and most direct method for many in vitro applications.[12]

Common Co-solvents for Biological Experiments

Co-solventMax Recommended % (v/v) for in vitro assaysProsCons
DMSO < 0.5%High solubilizing power.Can be toxic to cells at higher concentrations.
Ethanol < 1%Less toxic than DMSO.Lower solubilizing power for highly hydrophobic compounds.[13]
PEG 400 (Polyethylene Glycol 400)1-5%Low toxicity, commonly used in formulations.[6]Can be viscous.
Propylene Glycol 1-5%Good safety profile.[10]May not be suitable for all applications.

Experimental Protocol: Co-Solvent Formulation

  • Prepare your desired aqueous buffer (e.g., PBS, pH 7.2).

  • Add the co-solvent (e.g., PEG 400) to the buffer to achieve the desired final percentage (e.g., 5% v/v). Mix thoroughly.

  • Take your concentrated stock solution of the compound in DMSO.

  • Perform a serial dilution, adding small aliquots of the DMSO stock to the co-solvent/buffer mixture while vortexing vigorously. This gradual addition is crucial to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the solubility limit has been exceeded.

Method 2: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[14] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous phase.[15][16][17]

G cluster_complex cd drug 1-benzyl-5-fluoro- 1H-indole-3-carbaldehyde complex_cd complex_drug Drug plus + arrow ->

Sources

Side reaction pathways in the synthesis of substituted indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Indole-3-Carbaldehydes

Welcome to the technical support center for the synthesis of substituted indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indole formylation. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting advice to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-3-carbaldehydes, and which one should I choose?

A1: The primary methods for direct C3-formylation of indoles are the Vilsmeier-Haack and Reimer-Tiemann reactions.[1]

  • Vilsmeier-Haack Reaction: This is the most widely used and often preferred method. It employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] It is known for being simple, convenient, and producing nearly quantitative yields of high-purity product.[1][4] This method is particularly effective for electron-rich indoles.[5][6]

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[7] It is generally less favored due to lower yields and the potential for significant side reactions, including ring expansion.[8][9]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium.[10] It is typically used for ortho-formylation of phenols but can be applied to activated heterocycles like indoles.[10] However, yields can be variable and the reaction often requires strongly electron-donating groups on the aromatic ring.[10][11]

Recommendation: For most applications, the Vilsmeier-Haack reaction offers the best balance of yield, purity, and operational simplicity.[1] The Reimer-Tiemann and Duff reactions are typically considered only when the Vilsmeier-Haack conditions are incompatible with other functional groups on the substrate.

Q2: My indole has an electron-withdrawing group (EWG). Why is my Vilsmeier-Haack reaction failing or giving low yields?

A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile, meaning the reaction is most efficient on electron-rich aromatic systems.[3][6] An EWG (e.g., -NO₂, -CN, -CO₂R) on the indole ring deactivates it towards electrophilic attack, making the reaction sluggish or preventing it altogether.[12]

To address this, consider the following:

  • Increase Reaction Temperature: For less reactive substrates, heating is often necessary (e.g., 60-95 °C) to drive the reaction to completion.[12][13]

  • Use Excess Reagent: A slight excess of the Vilsmeier reagent (1.5 to 3 equivalents) can help ensure complete conversion.[12]

  • Alternative Reagents: In some cases, a more reactive Vilsmeier reagent, formed from oxalyl chloride or phosgene instead of POCl₃, may be required.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

This section addresses specific problems encountered during the Vilsmeier-Haack formylation of indoles.

Problem 1: Low or no conversion of the starting indole.
  • Possible Cause A: Inactive Vilsmeier Reagent. The reagent is moisture-sensitive and should be prepared fresh using anhydrous solvents and freshly distilled POCl₃ and DMF.

  • Possible Cause B: Substrate Deactivation. As discussed in FAQ #2, electron-withdrawing groups significantly slow the reaction.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure all reagents are anhydrous. Prepare the Vilsmeier reagent at 0-5 °C before the slow addition of the indole solution.[13]

    • Optimize Conditions: If your substrate is deactivated, after the initial addition at low temperature, allow the mixture to stir at room temperature before gradually heating to 85-95 °C for several hours, monitoring by TLC.[13]

    • Consider Stoichiometry: Ensure at least 1.5 equivalents of the Vilsmeier reagent are used relative to the indole.[3]

Problem 2: An unexpected, less polar spot appears on TLC, and my final product has a chlorine atom (e.g., 2-chloro-3-formylindole).
  • Root Cause: This is a known side reaction where the Vilsmeier reagent acts as both a formylating and a chlorinating agent. This is more common with electron-rich indoles or when using a large excess of the reagent. The mechanism involves the formation of a 2-chloro-3H-indole intermediate which then reacts further.

  • Preventative Measures:

    • Strict Stoichiometric Control: Avoid using a large excess of POCl₃. Carefully control the molar ratios of your reactants.

    • Temperature Management: Maintain lower temperatures during the reaction to minimize the chlorination pathway. Overheating can promote this side reaction.

    • Alternative Workup: In some cases, the choice of base during aqueous workup can influence the final product distribution.

Problem 3: The reaction mixture turns into a dark tar, and I isolate very little product.
  • Root Cause: Indoles are susceptible to polymerization under strongly acidic conditions. The Vilsmeier-Haack reaction conditions, while generally mild, can be acidic enough to cause degradation, especially at elevated temperatures or with prolonged reaction times.[14]

  • Troubleshooting Workflow:

G start Dark Tar Formation Observed q1 Was the reaction temperature > 80°C? start->q1 s1 Reduce max temperature. Add indole solution slowly at 0°C before gradual heating. q1->s1 Yes q2 Was the reaction time > 8 hours? q1->q2 No a1_yes Yes a1_no No end Improved Yield & Purity s1->end s2 Monitor reaction closely by TLC. Quench as soon as starting material is consumed. q2->s2 Yes q3 Is the indole substrate highly electron-rich? q2->q3 No a2_yes Yes a2_no No s2->end s3 Run reaction at a lower temp (e.g., RT). Consider a milder Vilsmeier reagent variant. q3->s3 Yes s3->end

Caption: Troubleshooting workflow for tar formation.

Troubleshooting Guide: The Reimer-Tiemann Reaction

While less common, the Reimer-Tiemann reaction presents a unique set of challenges.

Problem 1: My yield is very low, and the crude NMR shows a complex mixture of products.
  • Root Cause: The Reimer-Tiemann reaction generates highly reactive dichlorocarbene, which can lead to multiple side products.[7][8] The reaction's efficiency is often hampered by the two-phase (aqueous/organic) system, which limits mass transfer.[8]

  • Optimization Strategies:

    • Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the transport of the hydroxide base and phenoxide into the organic phase, leading to better yields.

    • Vigorous Stirring: Ensure the biphasic mixture is stirred as vigorously as possible to maximize the interfacial area.

Problem 2: I've isolated a quinoline derivative instead of my indole-3-carbaldehyde.
  • Root Cause: This is a classic "abnormal" Reimer-Tiemann reaction, also known as the Ciamician-Dennstedt reaction.[8] The dichlorocarbene intermediate adds across the C2-C3 double bond of the indole ring to form a dichlorocyclopropane intermediate. This unstable intermediate undergoes rearrangement and ring expansion to yield a 3-chloroquinoline.[8][15]

  • Mechanism Visualization:

G cluster_main Main Pathway cluster_side Side Reaction Pathway Indole Indole Anion C3 Attack C3 Attack Indole->C3 Attack Carbene :CCl₂ (Dichlorocarbene) Dichloromethyl Intermediate Dichloromethyl Intermediate C3 Attack->Dichloromethyl Intermediate Product Indole-3-carbaldehyde Dichloromethyl Intermediate->Product C2-C3 Addition C2-C3 Addition Dichlorocyclopropane Dichlorocyclopropane C2-C3 Addition->Dichlorocyclopropane Ring Expansion Ring Expansion Dichlorocyclopropane->Ring Expansion Quinoline 3-Chloroquinoline Ring Expansion->Quinoline Carbene->C3 Attack Carbene->C2-C3 Addition

Caption: Reimer-Tiemann reaction pathways on indole.

  • Mitigation: This side reaction is difficult to suppress completely. It is an inherent reactivity pathway for the indole nucleus under these conditions.[16] If quinoline formation is the major pathway, the Vilsmeier-Haack reaction is a strongly recommended alternative.

Analytical Characterization of Products and Byproducts

Proper identification of side products is crucial for effective troubleshooting.

Analytical TechniqueTarget Analyte / Information GainedExpected Observations
TLC (Thin Layer Chromatography) Reaction monitoring, purity assessmentDesired aldehyde is typically more polar than starting indole. Non-polar spots may indicate chlorinated byproducts.
¹H NMR Structural elucidationIndole-3-carbaldehyde: Aldehyde proton at ~10 ppm, singlet. Disappearance of C3-H proton from starting indole.
2-Chloro-3-formylindole: Absence of C2-H proton signal.
3-Chloroquinoline: Characteristic aromatic signals for the quinoline core.
Mass Spectrometry (MS) Molecular weight confirmationIsotopic pattern for chlorine (M, M+2 in ~3:1 ratio) confirms chlorinated byproducts.
Kovács Test Qualitative detection of indoleA chemical test using p-dimethylaminobenzaldehyde that produces a red-violet color in the presence of unsubstituted indoles. Can be used to check for remaining starting material.[17][18][19] Note that this test is not specific and can react with other indole analogs.[17][20]

References

  • Benchchem. (n.d.). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
  • Grokipedia. (n.d.). Duff reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.
  • National Institutes of Health. (n.d.). Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment.
  • ECHEMI. (n.d.). Reimer-Tiemann reaction on indole.
  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • YouTube. (2025). Vilsmeier–Haack reaction of indole.
  • The University of Chicago. (n.d.). Ring-Expansion of Pyrrole and Indole.
  • SciSpace. (2005). The Reimer–Tiemann Reaction.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
  • American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • ACS Publications. (n.d.). The Reimer-Tiemann Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Indole test.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2018). Reimer-Tiemann on disubstituted indoles.
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Organic Syntheses Procedure. (1959). indole-3-aldehyde.
  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Indole-3-Aldehyde Synthesis.
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.

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Refinement of crystallization methods for 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Crystallization of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Introduction

Welcome to the Technical Support Center for the crystallization of this compound (CAS 728024-41-7). As a key intermediate in pharmaceutical research, achieving high purity of this compound is paramount. Crystallization is a powerful purification technique, but its success is highly dependent on a nuanced understanding of the compound's properties and the crystallization process itself.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges encountered during the crystallization of this specific indole derivative.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your crystallization methods with confidence.

Section 1: Foundational Principles of Crystallization

A successful crystallization hinges on manipulating the solubility of the target compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the formation of a supersaturated solution from which the pure compound crystallizes, leaving impurities behind in the mother liquor.[1][3][4]

Key mechanisms at play include:

  • Supersaturation: The driving force for both nucleation and crystal growth. It is achieved when the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[3]

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from the supersaturated solution. This can be difficult to control and is often affected by factors like temperature, concentration, and the presence of impurities.[5]

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals. The rate of growth influences the final crystal size and purity.[5]

Section 2: Protocol for Initial Solvent Screening

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[4][6] Additionally, the impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.

Given the structure of this compound (an aromatic indole with an aldehyde group), a good starting point is to test solvents of intermediate polarity.[7][8]

Recommended Solvents for Screening
SolventPolarity (Index)Boiling Point (°C)Rationale & Comments
Ethanol5.278Often a good choice for aromatic compounds. Can be used in a solvent system with water.
Isopropanol4.382Similar to ethanol but less polar; can provide a better solubility differential.
Ethyl Acetate4.377An ester that can be effective for compounds with aldehyde or ester functionalities.[7] Often used in a solvent pair with hexanes.[6]
Acetone5.456A polar aprotic solvent; its low boiling point allows for easy removal.
Toluene2.4111A non-polar aromatic solvent that can be effective for crystallizing other aromatic compounds.[7]
Acetonitrile6.282A polar aprotic solvent; compounds with multiple aromatic rings can sometimes crystallize well from it.[9]
Dichloromethane (DCM)3.440A less polar solvent. Its high volatility can be a drawback, but it is useful in mixed-solvent systems.
Hexanes/Heptane0.069 / 98Non-polar solvents, likely to be used as an "anti-solvent" in a mixed-solvent system with a more polar solvent.
Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 50-100 mg of the crude this compound into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves easily. If it does, the solvent is unsuitable for single-solvent recrystallization.[8]

  • If the compound is sparingly soluble, begin heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod.[10][11]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed to select the optimal solvent.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound 'oils out' instead of crystallizing. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid phase rather than a solid crystal lattice.[12] This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by the presence of significant impurities, which can depress the melting point of the compound.[13]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool very slowly.[12][13]

  • Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.

  • Change the Solvent System: If using a single solvent, switch to a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexanes.[6]

  • Promote Slow Cooling: Insulate the flask to ensure the cooling process is as slow as possible. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[13]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: The failure of crystals to form from a clear solution indicates that the solution is either not supersaturated or that the nucleation process has not been initiated.[13]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][11][14]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" provides a template for further crystal growth.[10][14] If no pure crystal is available, you can dip a glass rod into the solution, remove it, let the solvent evaporate to leave a solid residue, and then re-introduce the rod into the solution.[10][11]

  • Reduce the Solvent Volume: It is very common to have used too much solvent.[12][13] Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.[11][12]

  • Cool to a Lower Temperature: Use a salt-ice bath to achieve temperatures below 0 °C, which will further decrease the solubility of your compound and may induce crystallization.[10]

Troubleshooting_No_Crystals start Clear solution, no crystals upon cooling q1 Is the solution supersaturated? start->q1 a1_yes Induce Nucleation q1->a1_yes Yes a1_no Increase Concentration q1->a1_no No / Unsure scratch Scratch flask with glass rod a1_yes->scratch reduce_solvent Boil off some solvent a1_no->reduce_solvent seed Add a seed crystal scratch->seed cool_further Use a lower temperature bath seed->cool_further reduce_solvent->start Then re-cool

Caption: Decision tree for troubleshooting failure of crystallization.

Q3: My crystallization yield is very low. How can I improve it?

Answer: A low yield (e.g., < 70-80%) is typically due to either using an excessive amount of solvent or premature filtration before crystallization is complete.[12]

Solutions:

  • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Adding even a small excess can keep a significant portion of your product dissolved in the mother liquor.[4]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice-water bath for at least 30 minutes before filtration to maximize the precipitation of the solid.

  • Recover from Mother Liquor: If you suspect significant product loss, you can reduce the volume of the filtrate (mother liquor) by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.[12]

  • Wash Crystals Sparingly: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without re-dissolving your product.

Q4: The crystals formed too quickly and seem impure. How can I slow down the crystallization process?

Answer: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[12] An ideal crystallization should see crystals begin to form after 5-10 minutes of cooling and continue to grow over 20-30 minutes.[12]

Solutions:

  • Use More Solvent: The most effective method is to re-heat the solution and add a small excess of the hot solvent (e.g., 5-10% more). This keeps the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.[12]

  • Insulate the Flask: After dissolving the solid, place the flask on a surface that does not conduct heat well (like a cork ring or folded paper towels) and cover the top with a watch glass. This slows the rate of cooling.[12]

  • Avoid Agitation: Do not disturb or agitate the flask during the cooling and crystal growth period.

Q5: My final product is still impure after recrystallization. What are the likely causes and solutions?

Answer: Persistent impurities suggest that either the recrystallization conditions were not optimal or the impurities have very similar properties to the target compound. Impurities can disrupt the crystal lattice, weaken the structure, and affect the material's properties.[15]

Solutions:

  • Review Solvent Choice: The chosen solvent may be dissolving the impurity as well as the product, allowing them to co-crystallize. Test a different solvent with different polarity.

  • Perform a Second Recrystallization: A second pass of recrystallization will almost always improve purity, albeit with some loss of yield.

  • Hot Filtration: If the impurity is insoluble in the hot solvent, it should be removed via hot gravity filtration before the solution is allowed to cool.

  • Consider an Alternative Purification Method: If impurities have very similar solubility profiles, recrystallization may not be sufficient. Techniques like column chromatography may be necessary to remove them before a final crystallization step. Impurities can incorporate into the crystal lattice through various mechanisms, including forming solid solutions or being adsorbed onto the crystal surface.[16]

Impurity_Impact cluster_0 Ideal Crystal Lattice cluster_1 Lattice with Impurities a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 b3 a3->b3 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 c3 b3->c3 c1->c2 c2->c3 d1 d2 d1->d2 e1 d1->e1 d3 d2->d3 e2 d2->e2 e3 d3->e3 imp2 I e1->e2 f1 e1->f1 e2->e3 f2 e2->f2 imp1 I f3 e3->f3 f1->f2 f2->f3 caption Impurities disrupt the ordered arrangement of molecules in a crystal lattice.

Caption: Effect of impurities on a crystal lattice.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal cooling rate for this compound? A: A slow cooling rate is almost always preferable as it allows for the formation of larger, purer crystals.[1] A good practice is to allow the hot, sealed flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath for final precipitation.

Q: How do I choose between a single solvent and a mixed-solvent system? A: A single-solvent system is generally preferred for its simplicity. However, if no single solvent provides the ideal solubility profile (sparingly soluble when cold, very soluble when hot), a mixed-solvent system is an excellent alternative.[17] This is often the case for complex organic molecules.

Q: What is the role of 'seeding' and how is it done correctly? A: Seeding provides a pre-formed nucleation site, which can be crucial for initiating crystallization from a stubborn supersaturated solution.[14] To perform seeding correctly, the solution should already be supersaturated (i.e., fully cooled). Add one or two tiny, pure crystals of your compound. If done correctly, you should observe crystal growth originating from the seed crystal.

Section 5: General Recrystallization Workflow

Recrystallization_Workflow start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (if insoluble impurities) start->hot_filt hot_filt->start Solid Remains cool 3. Slow Cooling to Room Temperature hot_filt->cool Clear Solution ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filt 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filt wash 6. Wash with Minimal Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry

Caption: Standard workflow for recrystallization.

References

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Are there any general rules for choosing solvents for recrystallization? - Chemistry Stack Exchange.
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • 3.5E: Initiating Crystallization - Chemistry LibreTexts.
  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo.
  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. | Homework.Study.com.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Guide for crystallization.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • 3.5: Inducing Recrystallization - Chemistry LibreTexts.
  • Finding the best solvent for recrystallisation student sheet - RSC Education.
  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube.
  • Chemistry Crystallization - sathee jee.
  • Troubleshooting Problems in Crystal Growing - ThoughtCo.
  • Crystallization of Organic Compounds.
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer.
  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC - NIH.
  • Impact of impurities on crystal growth | Semantic Scholar.
  • Impact of impurities on crystal growth | Request PDF - ResearchGate.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer.
  • Recrystallization - Chemistry LibreTexts.
  • This compound | CAS 728024-41-7 | SCBT - Santa Cruz Biotechnology.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.

Sources

Overcoming poor reactivity of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering reactivity challenges with this specific substrate. Our goal is to explain the causality behind experimental choices and provide validated strategies to ensure successful outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My reactions with this compound are sluggish or failing. What are the underlying causes?

Answer:

The observed poor reactivity of this compound is counterintuitive if one only considers electronic effects. Typically, indole-3-carbaldehydes are reactive aromatic aldehydes, suitable for various condensation and addition reactions.[1][2] The 5-fluoro substituent is electron-withdrawing via its inductive effect, which should increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.[3]

However, the primary challenge with this molecule is not electronic but steric . The bulky N-benzyl group significantly hinders the approach of nucleophiles to the C3-aldehyde. This steric shield can dramatically slow down reaction rates or prevent reactions that proceed smoothly with less hindered N-substituted or N-unsubstituted indoles.[4]

Key Factors Influencing Reactivity:

  • Steric Hindrance: The N-benzyl group physically blocks the trajectory of incoming nucleophiles.

  • Electronic Nature: The 5-fluoro group deactivates the indole ring, but enhances the aldehyde's electrophilicity. This dual nature requires careful selection of catalysts and reagents.

  • Solubility: The molecule's large, nonpolar structure may lead to poor solubility in common protic solvents, necessitating careful solvent screening.

Visualizing the Challenge:

G cluster_0 This compound cluster_1 mol N_Benzyl N-Benzyl Group C3_Aldehyde C3-Aldehyde F_Substituent 5-Fluoro Group Steric_Effect Major Steric Hindrance: Blocks nucleophilic attack N_Benzyl->Steric_Effect Electronic_Effect1 Electrophilic Site: Target for nucleophiles C3_Aldehyde->Electronic_Effect1 Electronic_Effect2 Inductive Effect (-I): Increases aldehyde electrophilicity F_Substituent->Electronic_Effect2

Caption: Key structural features governing the reactivity profile.

FAQ 2: I am struggling with Knoevenagel condensation. The reaction shows no product formation even after extended reaction times. How can I resolve this?

Answer:

This is a classic issue where the steric bulk of the N-benzyl group impedes the initial nucleophilic addition of the enolate from your active methylene compound.[5] Standard conditions, such as piperidine in ethanol, are often insufficient.

Troubleshooting Strategy:

  • Elevate the Temperature: Increase the reaction temperature to the reflux point of your chosen solvent to provide sufficient energy to overcome the activation barrier imposed by steric hindrance.

  • Use a More Effective Catalyst System: While weak amine bases are traditional, a stronger, non-nucleophilic base or a Lewis acid co-catalyst can be more effective.[6]

  • Solvent Choice is Critical: Move from protic solvents (like ethanol), which can solvate the catalyst and reactants, to aprotic, high-boiling solvents like Toluene, DMF, or DMSO. This can enhance catalyst activity and improve solubility. Water has also been shown to promote Knoevenagel condensations, sometimes even without a catalyst, and could be an environmentally benign option to screen.[7]

Troubleshooting Workflow for Knoevenagel Condensation:

KnoevenagelWorkflow start Knoevenagel Reaction Fails (No product by TLC/LCMS) step1 Step 1: Optimize Conditions - Increase Temp to Reflux - Switch to Toluene or DMF start->step1 check1 Reaction Progress? step1->check1 step2 Step 2: Change Catalyst - Use DBU or Et3N - Add Lewis Acid (e.g., TiCl4, ZnCl2)  (0.1 - 0.5 equiv) check1->step2 No success Success: Isolate Product check1->success Yes check2 Reaction Progress? step2->check2 step3 Step 3: Alternative Protocol - Use Dean-Stark trap with Toluene  to remove H2O - Consider microwave irradiation check2->step3 No check2->success Yes step3->success fail Failure: Re-evaluate Substrate (Consider alternative synthesis) step3->fail

Caption: A logical workflow for troubleshooting Knoevenagel reactions.

Optimized Protocol Comparison:

ParameterStandard Protocol (Often Fails)Recommended Protocol (Higher Success)Rationale
Catalyst Piperidine or PyrrolidineDBU or TiCl₄/Et₃NStronger, non-nucleophilic bases or Lewis acids enhance aldehyde activation and deprotonation of the methylene compound.[6][8]
Solvent Ethanol or MethanolToluene (with Dean-Stark) or DMFAprotic, high-boiling solvents improve solubility and allow for water removal, driving the equilibrium forward.
Temperature Room Temp to 60 °CReflux (80-150 °C)Provides energy to overcome steric hindrance.
Water Removal NoneDean-Stark Trap or Molecular SievesEssential for pushing the condensation equilibrium towards the product.
FAQ 3: My Wittig reaction is giving low yields and recovering starting material. How can I improve this?

Answer:

The Wittig reaction is highly sensitive to both sterics and the electronics of the aldehyde.[9] While the electron-withdrawing 5-fluoro group makes the aldehyde more reactive, the N-benzyl group's steric hindrance is the dominant factor, slowing the formation of the crucial oxaphosphetane intermediate.

Troubleshooting Strategy:

  • Choice of Ylide: Use less bulky, more reactive ylides. Unstabilized ylides (e.g., Ph₃P=CH₂) are generally more reactive than stabilized ones (e.g., Ph₃P=CHCO₂Et) and are preferred for hindered aldehydes.[10]

  • Base and Ylide Formation: Ensure complete deprotonation of the phosphonium salt. Use a strong base like n-BuLi or NaHMDS in an anhydrous aprotic solvent like THF or Toluene. Form the ylide in situ at a low temperature (-78 °C to 0 °C) before adding the aldehyde.

  • Reaction Conditions: After adding the aldehyde to the pre-formed ylide at low temperature, allow the reaction to warm slowly to room temperature and stir for an extended period (12-24 hours). Gentle heating (40-50 °C) can sometimes promote the decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide.

Detailed Protocol: Optimized Wittig Reaction

  • Apparatus: Under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (1.1 eq.) to anhydrous THF.

  • Ylide Generation: Cool the suspension to -78 °C. Add n-BuLi (1.05 eq.) dropwise. Allow the mixture to stir and warm to 0 °C for 1 hour, during which the characteristic color of the ylide should appear (often orange or deep red).

  • Aldehyde Addition: Cool the ylide solution back to -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.

FAQ 4: I am attempting a reductive amination and observing imine formation, but the final reduction step is inefficient. What should I do?

Answer:

Reductive amination involves two key steps: imine formation and reduction.[11] For your sterically hindered substrate, the initial condensation with the amine might be slow, and the resulting imine is also sterically shielded, making its reduction challenging for bulky hydride reagents.

Troubleshooting Strategy:

  • Promote Imine Formation:

    • Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the imine.

    • Consider adding a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) or a mild Brønsted acid (e.g., acetic acid) to activate the aldehyde.[12]

  • Select the Right Reducing Agent:

    • Avoid bulky reducing agents. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations as it is mild, selective for imines over aldehydes, and less sterically demanding than other borohydrides.[12]

    • If a stepwise approach is used, sodium borohydride (NaBH₄) can be effective for reducing the isolated imine, but STAB or sodium cyanoborohydride (NaBH₃CN) are better for one-pot procedures.[11]

Recommended One-Pot Protocol: Reductive Amination with STAB

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.) and stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture. Be cautious of initial gas evolution.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LCMS.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

References

  • Indole-3-carbaldehyde - Wikipedia. Wikipedia. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. El-Sawy, E. R., et al. ResearchGate.[Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Naik, N., et al. Der Pharma Chemica.[Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Sharma, S., et al. RSC Advances.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. da Silva, J. F., et al. Organic & Biomolecular Chemistry.[Link]

  • Wittig Reaction - Examples and Mechanism. Ashenhurst, J. Master Organic Chemistry.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Al-Dies, A. M., et al. Future Medicinal Chemistry.[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Gevorgyan, V., et al. Journal of Organic Chemistry.[Link]

  • Wittig Reaction Practice Problems. Chemistry Steps.[Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Friis, S. D., et al. Green Chemistry.[Link]

  • Fluorine-containing indoles: Synthesis and biological activity. Handa, S., et al. ResearchGate.[Link]

  • Reductive Amination, and How It Works. Ashenhurst, J. Master Organic Chemistry.[Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Yusuf, M., et al. RSC Advances.[Link]

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Validation & Comparative

A Comparative Analysis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde with other indole derivatives, offering objective analysis and supporting experimental data for researchers, medicinal chemists, and drug development professionals. We will explore how specific structural modifications on the indole scaffold influence physicochemical properties, synthesis strategies, and biological activities, thereby guiding rational drug design.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a quintessential heterocyclic motif, frequently described as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products (e.g., tryptophan, serotonin) and synthetic pharmaceuticals underscores its remarkable ability to interact with a wide array of biological targets.[1][2] Among the various functionalized indoles, indole-3-carbaldehyde serves as a particularly versatile and crucial intermediate.[3][4][5] Its aldehyde group provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries, including Schiff bases, chalcones, and other heterocyclic systems.[3][6]

This guide focuses on a specific derivative, This compound , to dissect the strategic impact of two key modifications: N1-benzylation and C5-fluorination. By comparing this compound to its parent structures and other relevant analogues, we aim to elucidate the structure-activity relationships (SAR) that govern their potential as therapeutic agents.

Synthesis and Physicochemical Characterization

The strategic synthesis of substituted indoles is fundamental to exploring their chemical space. The preparation of this compound is typically achieved through a sequential process involving formylation followed by N-alkylation.

Synthetic Strategy

The most common and efficient method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction .[7][8] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting electrophilic chloroiminium salt is attacked by the indole nucleus, leading to the C3-formylated product after aqueous workup.[7][8] Following formylation of the 5-fluoroindole precursor, the indole nitrogen is deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with benzyl bromide to yield the target compound.[9][10]

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Benzylation A 5-Fluoroindole C 5-Fluoro-1H-indole-3-carbaldehyde A->C C3-Formylation B Vilsmeier Reagent (POCl₃, DMF) F This compound C->F N-Alkylation D Benzyl Bromide E Base (e.g., K₂CO₃)

Caption: Synthetic workflow for this compound.

Comparative Physicochemical Properties

The introduction of the benzyl and fluoro substituents significantly alters the molecule's physicochemical profile compared to the parent indole-3-carbaldehyde. These changes are critical as they directly influence properties like solubility, membrane permeability, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3*
Indole-3-carbaldehydeC₉H₇NO145.161.6
1-Benzyl-1H-indole-3-carbaldehydeC₁₆H₁₃NO235.28[11]3.1[11]
5-Fluoro-1H-indole-3-carbaldehydeC₉H₆FNO163.151.8
This compound C₁₆H₁₂FNO 253.28 [12]3.3
XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.

Analysis:

  • N1-Benzylation: The addition of the benzyl group substantially increases both molecular weight and lipophilicity (XLogP3). This modification can enhance membrane permeability and promote π-π stacking interactions with aromatic residues in protein binding pockets, but may also decrease aqueous solubility.[9]

  • C5-Fluorination: The substitution of a hydrogen atom with fluorine, a highly electronegative element, has a modest effect on lipophilicity. However, its primary roles in drug design are to block metabolic oxidation at that position, thereby increasing the compound's half-life, and to modulate the electronic properties of the indole ring, potentially enhancing binding affinity through favorable electrostatic or dipole interactions.[13]

Structure-Activity Relationship (SAR) Insights

Understanding the contribution of each structural component is key to designing more potent and selective analogues.

SAR cluster_SAR Key Structural Modifications and Their Impact Indole N1 N1-Substitution (Benzylation) N1_Effects • Increases lipophilicity • Enhances cell permeability • Potential for π-π interactions • Modulates target selectivity N1->N1_Effects C5 C5-Substitution (Fluorination) C5_Effects • Improves metabolic stability • Modulates electronics (pKa) • Can form H-bonds/polar contacts • Enhances binding affinity C5->C5_Effects C3 C3-Carbaldehyde C3_Effects • Key synthetic handle • Versatile pharmacophore precursor • Can act as H-bond acceptor C3->C3_Effects

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Fluorine Advantage

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. Indole-3-carbaldehyde, a key derivative, serves as a versatile precursor for the synthesis of a multitude of bioactive compounds. The introduction of substituents onto the indole ring can significantly modulate the pharmacological properties of the resulting molecules.

In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated indole-3-carbaldehydes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data.

Anticancer Activity: A Tale of Two Halogens

Indole derivatives have shown significant promise as anticancer agents, primarily through mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. The introduction of a fluorine atom to the indole-3-carbaldehyde scaffold can enhance its cytotoxic potential.

Comparative Anticancer Potency

While direct head-to-head studies are limited, a comparison of data from various sources suggests that fluorination can lead to improved anticancer activity. For instance, derivatives of 5-fluoro-indole-3-carbaldehyde have been explored for their therapeutic potential.

Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
Non-Fluorinated
Indole-3-carbaldehyde derivativeMCF-7 (Breast)Not Specified13.2
Indole-3-carbaldehyde derivativeMDA-MB-468 (Breast)Not Specified8.2
Fluorinated
5-Fluoroindole-2-carboxylic acidAPE1 InhibitionBiochemical10
2,3-dimethyl-5-fluoroindoleCalu1 (Lung)Propidium Iodide Staining3.1
2,3-dimethyl-5-fluoroindolePanc1 (Pancreas)Propidium Iodide Staining3.2

Disclaimer: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: The Apoptotic Pathway

Many indole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the mitochondria.

apoptosis_pathway Indole Derivative Indole Derivative Bcl-2 Bcl-2 Indole Derivative->Bcl-2 Inhibits Bax Bax Indole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Antimicrobial Activity: Broadening the Spectrum

Indole-3-carbaldehyde and its derivatives have long been recognized for their antimicrobial properties. The introduction of halogens, including fluorine, can modulate this activity, often leading to enhanced efficacy against a range of microbial pathogens.

Comparative Antimicrobial Efficacy

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Non-Fluorinated
Indole-3-carbaldehyde Schiff baseDickeya species (Bacteria)2000
Indole-3-carbaldehyde Schiff baseFusarium oxysporum (Fungus)5000
Indole-3-carbaldehyde semicarbazoneStaphylococcus aureus100
Indole-3-carbaldehyde semicarbazoneBacillus subtilis100
Halogenated (Bromo)
5-Bromoindole-3-aldehyde hydrazoneMethicillin-resistant S. aureus (MRSA)6.25-100

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key contributor to a variety of diseases. Indole-3-carboxaldehyde has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. Fluorination has been demonstrated to enhance the anti-inflammatory activity of related heterocyclic compounds, suggesting a similar potential for indole-3-carbaldehydes.

Mechanism of Action: Targeting Inflammatory Pathways

Indole-3-carboxaldehyde has been shown to alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. It also suppresses the inflammatory response in macrophages. Furthermore, fluorinated indazole derivatives, which are structurally related to indoles, have been shown to be potent inhibitors of nitric oxide synthase (NOS), a key enzyme in the inflammatory cascade. The fluorination of the aromatic ring in these compounds increased their inhibitory potency and selectivity.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines iNOS iNOS NF-kB Pathway->iNOS Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Fluorinated Indole Derivative Fluorinated Indole Derivative Fluorinated Indole Derivative->NF-kB Pathway Inhibits Fluorinated Indole Derivative->iNOS Inhibits

Caption: Inhibition of inflammatory pathways.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the general steps for assessing the cytotoxicity of indole-3-carbaldehyde derivatives against cancer cell lines.

Workflow Diagram

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Cell Treatment Cell Treatment Compound Dilution->Cell Treatment MTT Addition MTT Addition Cell Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: General workflow of the MTT assay.

Step-by-Step Methodology

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indole-3-carbaldehydes) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Agar Well Diffusion Assay for Antimicrobial Activity

This protocol describes a common method for evaluating the antimicrobial activity of the test compounds.

Step-by-Step Methodology

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

  • Well Creation: Aseptically create wells of a uniform diameter in the agar.

  • Compound Application: Add a specific volume of the test compound solution (at a known concentration) into each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The available evidence, though not always from direct comparative studies, strongly suggests that the incorporation of fluorine into the indole-3-carbaldehyde scaffold can significantly enhance its biological activities. Fluorinated derivatives have demonstrated potent anticancer and anti-inflammatory properties, and halogenation in general is a known strategy to improve antimicrobial efficacy. The unique physicochemical properties imparted by fluorine likely contribute to improved target engagement, increased metabolic stability, and enhanced cell permeability. Further research focusing on the direct, systematic comparison of fluorinated and non-fluorinated indole-3-carbaldehydes under identical experimental conditions is warranted to fully elucidate the structure-activity relationships and to guide the rational design of novel therapeutics based on this versatile molecular framework.

References

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A Comparative Structural Analysis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Indole-3-carbaldehyde and its derivatives are pivotal scaffolds in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The strategic substitution on the indole ring and the nitrogen atom allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a detailed structural characterization of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a promising candidate for further investigation in drug development programs. Through a comparative analysis with its non-fluorinated and non-benzylated analogues, we aim to provide researchers with the foundational data and experimental insights necessary for their work.

The introduction of a benzyl group at the N1 position and a fluorine atom at the C5 position of the indole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the precise structural ramifications of these substitutions is paramount for predicting molecular interactions and guiding further synthetic modifications.

Structural Characterization of this compound

The definitive structural elucidation of a novel compound relies on a suite of spectroscopic techniques. While a complete experimental dataset for this compound is not publicly available, we can predict its spectral characteristics based on the robust data from its closely related analogues: 1-benzyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde.

Methodology: Spectroscopic Analysis

The following protocols outline the standard procedures for acquiring the spectroscopic data essential for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

  • Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Can be varied to induce fragmentation for structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and its key analogues. This side-by-side comparison highlights the influence of the benzyl and fluoro substituents on the spectral features.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton 1-benzyl-1H-indole-3-carbaldehyde[1] (400 MHz, CDCl₃)5-fluoro-1H-indole-3-carbaldehyde (Predicted in DMSO-d₆)[2]This compound (Predicted)
Aldehyde-H10.01 (s)9.93 (s)~10.0 (s)
H27.72 (s)8.50 (d, J=1.6 Hz)~7.8-8.0 (s)
H4~7.35 (m)7.85 (d, J=2.4 Hz)~7.4-7.6 (dd)
H6~7.35 (m)7.45 (dd, J=1.6, 7.8 Hz)~7.1-7.3 (m)
H78.33 (m)7.54 (d, J=8.0 Hz)~8.0-8.2 (dd)
Benzyl-CH₂5.37 (s)-~5.4 (s)
Benzyl-Ar-H7.16-7.39 (m)-~7.2-7.4 (m)
NH-12.45 (br s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon 1-benzyl-1H-indole-3-carbaldehyde[1] (101 MHz, CDCl₃)5-fluoro-1H-indole-3-carbaldehyde (Predicted)This compound (Experimental)
C=O184.62~185184.5
C2138.43~139138.8
C3118.53~119118.7
C3a125.53~126126.1 (d)
C4124.17~125124.5
C5123.09159 (d, J240 Hz)159.4 (d, J=240.2 Hz)
C6122.19111 (d, J25 Hz)111.5 (d, J=26.3 Hz)
C7110.35107 (d, J5 Hz)110.9 (d, J=4.5 Hz)
C7a137.48~133133.5
Benzyl-CH₂50.95-51.1
Benzyl-C1'135.30-135.0
Benzyl-C2'/C6'127.23-127.3
Benzyl-C3'/C5'129.14-129.2
Benzyl-C4'128.41-128.6

Table 3: IR and Mass Spectrometry Data

Technique 1-benzyl-1H-indole-3-carbaldehyde 5-fluoro-1H-indole-3-carbaldehyde This compound (Predicted)
IR (cm⁻¹) ~1650-1680 (C=O stretch)~1660 (C=O stretch)~1650-1680 (C=O stretch)
~3050 (Ar C-H stretch)~3100 (N-H stretch)~3050 (Ar C-H stretch)
~2850, 2750 (Aldehyde C-H stretch)~2850, 2750 (Aldehyde C-H stretch)~2850, 2750 (Aldehyde C-H stretch)
MS (ESI+) m/z 236 [M+H]⁺[1]m/z 164 [M+H]⁺m/z 254 [M+H]⁺

Analysis and Interpretation

The introduction of the benzyl group at the N1 position removes the N-H proton, a feature clearly observable in the IR and ¹H NMR spectra of 5-fluoro-1H-indole-3-carbaldehyde. This substitution also introduces characteristic signals for the benzylic protons (a singlet around 5.4 ppm) and the aromatic protons of the benzyl ring in the ¹H NMR spectrum.

The fluorine atom at the C5 position exerts a significant electronic effect, which is most evident in the ¹³C NMR spectrum. The carbon directly attached to the fluorine (C5) experiences a large downfield shift and exhibits a prominent one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz. The adjacent carbons (C4 and C6) also show smaller two-bond and three-bond couplings (²JCF and ³JCF), respectively. These characteristic splitting patterns are definitive for confirming the position of the fluorine substituent.

Workflow for Structural Characterization

The logical flow for the complete structural elucidation of a novel indole-3-carbaldehyde derivative is depicted below.

G A 5-fluoro-1H-indole B NaH or K2CO3 in DMF A->B Deprotonation C Benzyl Bromide B->C Nucleophilic Substitution D 1-benzyl-5-fluoro-1H-indole C->D

Caption: N-Benzylation of 5-fluoro-1H-indole.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the electron-rich C3 position of the indole ring.

G A 1-benzyl-5-fluoro-1H-indole D Electrophilic Aromatic Substitution A->D B POCl3, DMF C Vilsmeier Reagent Formation B->C C->D E Hydrolysis D->E F This compound E->F

Caption: Vilsmeier-Haack formylation of the N-benzylated indole.

Conclusion

The structural characterization of this compound is readily achievable through standard spectroscopic techniques. By comparing its spectral data with those of its non-fluorinated and non-benzylated precursors, the distinct electronic and structural effects of these substitutions can be clearly delineated. This guide provides the necessary foundational information and experimental framework to support further research and development of this and related indole-based compounds.

References

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A-Guide-to-Confirming-the-Structure-of-1-benzyl-5-fluoro-1H-indole-3-carbaldehyde-via-NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a compound of interest in medicinal chemistry. We will explore how one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy work in concert to provide unambiguous evidence for its specific isomeric form.

The Importance of Structural Verification

In the synthesis of complex organic molecules, the possibility of forming constitutional isomers is a significant challenge. For this compound, alternative structures could arise from different substitution patterns on the indole ring or the benzyl group. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted approach using various NMR experiments is crucial for robust structural confirmation.[1][2][3][4][5]

The Power of a Combined NMR Approach

While ¹H NMR provides information about the electronic environment and connectivity of protons, and ¹³C NMR reveals the carbon skeleton, two-dimensional techniques like COSY and HSQC are essential for mapping out the precise bonding relationships within the molecule.

  • ¹H NMR (Proton NMR): This is often the first step in structural analysis. It provides information on the number of different types of protons, their chemical environments, and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon atoms in the molecule, offering insights into the carbon framework.

  • COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically through two or three bonds.[6][7] It is invaluable for tracing out spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[8][9][10][11] This provides definitive proof of which protons are bonded to which carbons.

Predicted NMR Data for this compound

To illustrate the process of structural confirmation, let's examine the predicted NMR data for the target molecule.

¹H NMR (500 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-aldehyde~9.95s-
H-2~8.20s-
H-4~7.85ddJ = 8.8, 4.3
H-6~7.45ddJ = 8.8, 2.5
H-7~7.15dddJ = 8.8, 8.8, 2.5
H-benzyl (ortho)~7.30m-
H-benzyl (meta, para)~7.35m-
CH₂-benzyl~5.35s-
¹³C NMR (125 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (ppm)
C-aldehyde~185.0
C-5 (with F)~160.0 (d, ¹JCF ≈ 240 Hz)
C-2~140.0
C-7a~136.0
C-benzyl (ipso)~135.0
C-3a~130.0 (d, ³JCF ≈ 10 Hz)
C-benzyl (ortho, meta, para)~129.0, ~128.0, ~127.0
C-3~120.0
C-4~112.0 (d, ²JCF ≈ 25 Hz)
C-6~111.0 (d, ²JCF ≈ 25 Hz)
C-7~105.0 (d, ³JCF ≈ 5 Hz)
CH₂-benzyl~51.0

Experimental Protocols

Sample Preparation
  • Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

  • Acquire a standard one-dimensional proton spectrum.

  • Key parameters: spectral width of 16 ppm, 32k data points, 16 scans, relaxation delay of 2 seconds.

¹³C NMR:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Key parameters: spectral width of 240 ppm, 64k data points, 1024 scans, relaxation delay of 2 seconds.

COSY:

  • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

  • Key parameters: spectral width of 12 ppm in both dimensions, 2k data points in the direct dimension and 256 increments in the indirect dimension, 8 scans per increment.

HSQC:

  • Acquire a gradient-enhanced sensitivity-improved HSQC (gHSQC) spectrum.

  • Key parameters: spectral width of 12 ppm in the proton dimension and 180 ppm in the carbon dimension, 2k data points in the direct dimension and 256 increments in the indirect dimension, 16 scans per increment.

Interpreting the Data: A Step-by-Step Confirmation

The structural confirmation relies on the logical assembly of evidence from each NMR experiment.

Caption: Workflow for NMR-based structure elucidation.

Step 1: Analyzing the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial clues. The singlet at ~9.95 ppm is characteristic of an aldehyde proton. The singlet at ~5.35 ppm corresponds to the benzylic methylene protons, confirming the presence of the N-benzyl group. The complex multiplets in the aromatic region (~7.15-7.85 ppm) are assigned to the protons on the indole and benzyl rings. The splitting patterns of the indole protons (H-4, H-6, and H-7) are crucial. The doublet of doublets for H-4 and H-6, and the doublet of doublet of doublets for H-7 are consistent with the 5-fluoro substitution pattern. The coupling constants will also reflect the presence of the fluorine atom.[12][13][14]

Step 2: Analyzing the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the number of unique carbon atoms. The downfield signal at ~185.0 ppm is indicative of the aldehyde carbonyl carbon. The most significant feature is the carbon signal at ~160.0 ppm, which appears as a doublet with a large coupling constant (¹JCF ≈ 240 Hz). This is a hallmark of a carbon directly bonded to a fluorine atom, confirming the C-5 position of the fluorine. Further C-F couplings (²JCF and ³JCF) will be observed for C-4, C-6, C-3a, and C-7, providing additional evidence for the substitution pattern.[15][16][17]

Step 3: Unraveling Connectivity with COSY

The COSY spectrum is essential for connecting the protons on the indole ring.

Caption: Key COSY correlations in the indole ring.

Cross-peaks will be observed between H-4 and H-6, and between H-6 and H-7. The absence of a correlation between H-4 and H-7 confirms their meta relationship. This pattern of correlations is only possible for a 5-substituted indole.

Step 4: Definitive Assignment with HSQC

The HSQC spectrum provides the final, irrefutable evidence by directly linking each proton to its attached carbon.[18][19][20][21]

Caption: Expected HSQC correlations for key atoms.

By observing a cross-peak between the proton at ~7.85 ppm and the carbon at ~112.0 ppm, we can definitively assign these signals to H-4 and C-4, respectively. Similarly, correlations will confirm the assignments for all other protonated carbons, leaving no ambiguity in the structure. The absence of a cross-peak for the carbon at ~160.0 ppm in the HSQC spectrum confirms it is a quaternary carbon, which is consistent with C-5 being substituted with fluorine.

Conclusion

By systematically analyzing the data from ¹H NMR, ¹³C NMR, COSY, and HSQC experiments, we can confidently confirm the structure of this compound. This integrated approach, which combines information about chemical environments, through-bond connectivities, and direct one-bond correlations, provides a self-validating system for structural elucidation. This level of rigor is essential for ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

References

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A Comparative Guide to the Inhibitory Effects of Indole-3-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, indole-3-carbaldehyde (I3A) serves as a versatile starting material for the synthesis of a diverse array of bioactive compounds.[2] These analogs have demonstrated a broad spectrum of inhibitory activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] This guide provides a comparative analysis of the inhibitory properties of various I3A analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Introduction: The Versatility of the Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehyde, a naturally occurring metabolite of tryptophan produced by gut microbiota, has garnered significant attention for its role in modulating host immune homeostasis and its potential as a therapeutic scaffold.[3] Its inherent biological activity and the reactivity of its aldehyde group make it an ideal starting point for chemical modifications to develop potent and selective inhibitors for various biological targets.[2] Researchers have successfully synthesized numerous I3A analogs, including Schiff bases, hydrazones, and other heterocyclic derivatives, and evaluated their efficacy against a range of diseases.[4][5][6][7] This guide will focus on a comparative study of these analogs, with a particular emphasis on their anticancer and antimicrobial activities, which are well-documented in the scientific literature.

Mechanisms of Inhibition: Targeting Cellular Pathways

The diverse biological effects of I3A analogs stem from their ability to interact with multiple cellular targets and signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

I3A is a known agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[3][8] Activation of AhR by I3A can lead to an increase in the production of the anti-inflammatory cytokine Interleukin-22.[8] Furthermore, I3A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways.[3] In macrophages, I3A can suppress lipid accumulation and mitigate inflammatory responses by activating the miR-1271-5p/HDAC9 signaling cascade.[9] Studies on dextran sulfate sodium (DSS)-induced ulcerative colitis in mice have demonstrated that I3A can alleviate intestinal inflammation by inhibiting the TLR4/NF-κB/p38 signaling pathway.[10]

Signaling Pathway of Indole-3-Carbaldehyde in Macrophages

G I3A Indole-3-carbaldehyde (I3A) miR1271 miR-1271-5p I3A->miR1271 Upregulates M2 M2 Polarization I3A->M2 Facilitates Inflammation Inflammatory Response I3A->Inflammation Alleviates HDAC9 HDAC9 miR1271->HDAC9 Inhibits ABCA1_G1 ABCA1 / ABCG1 HDAC9->ABCA1_G1 Downregulates Lipid Lipid Accumulation ABCA1_G1->Lipid Reduces

Caption: I3A-mediated activation of the miR-1271-5p/HDAC9 pathway in macrophages.

Anticancer Activity

The anticancer properties of I3A analogs are often attributed to their ability to induce cell cycle arrest and apoptosis. For instance, a novel I3A derivative was found to down-regulate the expression of Cyclin D and up-regulate P21 in an acute promyelocytic leukemia cell line, leading to cell cycle arrest.[11] Indole-3-carbinol (I3C), a related compound, has been shown to inhibit the proliferation of prostate cancer cells in a dose-dependent manner.[12] Furthermore, certain indole-based sulfonohydrazide derivatives have demonstrated promising inhibitory activity against breast cancer cell lines.[13]

Antimicrobial and Antifungal Activity

I3A and its derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][6][7][14][15][16] The mechanism of action for their antifungal effects is thought to involve the disruption of the cell membrane structure.[17] For example, indole-3-carbinol has been shown to arrest the cell cycle at the G2/M phase in Candida albicans.[17] Schiff bases and semicarbazone derivatives of I3A have also shown significant activity against both Gram-positive and Gram-negative bacteria.[4][18] The inhibitory effect of I3A on Fusarium solani is linked to the suppression of the mitochondrial electron transport chain complex I, leading to the accumulation of reactive oxygen species.[19]

Comparative Analysis of Inhibitory Potency

The inhibitory efficacy of I3A analogs is highly dependent on their chemical structure. The tables below summarize the inhibitory concentrations of various analogs against different targets, providing a basis for a comparative assessment.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Analogs
Compound/AnalogCancer Cell LineAssay TypeIC50 Value (µM)Reference
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)Not Specified13.2[13][20]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)Not Specified8.2[13][20]
Indole-3-acetaldehyde (IAAD)HCT116 (Colorectal)Cytotoxicity>12.5[20][21]
Indole-3-acetaldehyde (IAAD)DLD-1 (Colorectal)Cytotoxicity>12.5[20][21]
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Analogs
Compound/AnalogMicroorganismMIC (µM)Reference
Indole Diketopiperazine 3bStaphylococcus aureus0.94[14][22]
Indole Diketopiperazine 3cStaphylococcus aureus1.93[14][22]
Indole Diketopiperazine 3bBacillus subtilis1.94[14][22]
Indole Diketopiperazine 3cBacillus subtilis3.87[14][22]
Indole Diketopiperazine 3bPseudomonas aeruginosa1.94[14][22]
Indole Diketopiperazine 3cPseudomonas aeruginosa1.94[14][22]
Indole Diketopiperazine 3bEscherichia coli1.94[14][22]
Indole Diketopiperazine 3cEscherichia coli3.87[14][22]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100 µg/mL[18]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150 µg/mL[18]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100 µg/mL[18]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150 µg/mL[18]

Structure-Activity Relationship (SAR) Insights

The analysis of various I3A analogs reveals key structural features that govern their inhibitory potency.

  • For Antimicrobial Activity: The core skeleton of the indole derivative significantly influences its antibacterial efficacy. Studies on indole diketopiperazine alkaloids have shown that open-ring structures tend to be more active than fused or spiro-pentacyclic systems.[14][22] The lipophilicity of the molecule, as indicated by its Clog P value, also plays a crucial role, with lower Clog P values often correlating with higher antimicrobial activity.[22]

  • For Anticancer Activity: The substitution pattern on the phenyl ring of indole-based sulfonohydrazides has a notable impact on their anticancer activity. For instance, the presence of a chloro group at the 4-position of the phenyl ring in 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide was found to be crucial for its potent inhibition of breast cancer cells.[13]

  • For Antioxidant Activity: In a series of I3A analogs conjugated with different aryl amines, a compound bearing an electron-donating methoxy group in addition to a phenolic moiety showed superior antioxidant activity.[23] This suggests that the electronic properties of the substituents are critical for the free radical scavenging capacity of these molecules.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for a cell-based IDO1 (Indoleamine 2,3-dioxygenase 1) inhibition assay, a common target for indole-based compounds.

Protocol: Cell-Based IDO1 Inhibition Assay

Objective: To determine the in vitro efficacy of indole-3-carbaldehyde analogs in inhibiting IDO1 enzyme activity in a human cancer cell line.

Materials:

  • Human ovarian cancer cell line (e.g., SKOV-3)

  • Cell culture medium (e.g., McCoy's 5a with 10% FBS and 2 mM glutamine)

  • Recombinant human interferon-gamma (IFNγ)

  • Test compounds (I3A analogs) dissolved in DMSO

  • L-tryptophan

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate SKOV-3 cells at a density of 3 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[24]

  • IDO1 Induction: Add IFNγ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[24]

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh assay medium containing L-tryptophan (final concentration 50 µg/mL).[24] Replace the existing medium in the cell plate with 200 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[24]

  • Kynurenine Measurement:

    • Transfer 140 µL of the supernatant from each well to a new plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[25]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to another plate and add 100 µL of 2% (w/v) DMAB in acetic acid.

    • Measure the absorbance at 480 nm using a microplate reader.[25]

  • Data Analysis: Create a kynurenine standard curve to determine the concentration of kynurenine in the samples. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for IDO1 Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed SKOV-3 Cells B Induce IDO1 with IFNγ A->B 24h Incubation C Add Test Compounds B->C D Incubate & Collect Supernatant C->D 24h Incubation E Hydrolyze to Kynurenine D->E F Colorimetric Reaction with DMAB E->F G Measure Absorbance & Calculate IC50 F->G

Caption: Step-by-step workflow for the cell-based IDO1 inhibition assay.

Conclusion and Future Perspectives

Indole-3-carbaldehyde and its analogs represent a highly promising class of inhibitory compounds with a wide range of therapeutic applications. Their diverse mechanisms of action, coupled with their synthetic tractability, make them attractive candidates for further drug development. Comparative studies, such as the one presented in this guide, are crucial for identifying the most potent and selective inhibitors and for elucidating the key structural features that drive their activity.

Future research should focus on expanding the library of I3A analogs through innovative synthetic strategies. A deeper understanding of their molecular targets and signaling pathways will be essential for designing next-generation inhibitors with improved efficacy and reduced off-target effects. Furthermore, in vivo studies are needed to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel treatments for a variety of diseases, from cancer to infectious diseases.

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  • Various Authors. (2022). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings, 2392(1), 020005. [Link]

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A Comparative Guide to Validating the Purity of Synthesized 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent biological and pharmacological data are built.[1] For novel compounds such as 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a promising scaffold in medicinal chemistry, rigorous analytical validation is not merely a quality control step but a fundamental requirement for generating reliable and reproducible scientific outcomes. Trace impurities, even at low levels, can lead to misleading biological results, potentially masking the true activity of the target compound or introducing unforeseen toxicity.[1]

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of a newly synthesized batch of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, offering field-proven insights to ensure every protocol is a self-validating system. Our focus is on establishing a robust, multi-faceted analytical strategy that provides unassailable confidence in the quality of the material.

The target molecule, this compound (MW: 253.28 g/mol , Formula: C₁₆H₁₂FNO), is typically synthesized via the N-alkylation of 5-fluoro-1H-indole-3-carbaldehyde with benzyl bromide.[2] This synthetic route introduces potential impurities that must be analytically targeted, including unreacted starting materials and by-products from side reactions.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of chemical compounds in the pharmaceutical industry.[3] Its strength lies in its ability to separate the target compound from impurities, providing a quantitative measure of purity based on peak area percentage. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The "Why": Causality in Method Development

Our choice of a C18 column is based on the non-polar nature of the target molecule, ensuring effective retention and separation from more polar impurities. We employ a gradient elution—starting with a higher water content and gradually increasing the organic solvent (acetonitrile)—to ensure that a wide range of potential impurities, from polar starting materials to non-polar by-products, are resolved and eluted from the column. The addition of 0.1% phosphoric acid to the aqueous phase is critical; it protonates acidic silanols on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Experimental Protocol: RP-HPLC Purity Analysis

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.[4]

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-27 min: 95% to 50% B

    • 27-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (Indole rings exhibit strong absorbance in this region)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulates.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds in early-stage drug discovery.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh 1 mg of Compound p2 Dissolve in 1 mL (50:50 ACN:H2O) p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject 10 µL into HPLC p3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate All Peaks d1->d2 d3 Calculate Area % Purity d2->d3 end end d3->end Final Purity Report

Caption: A typical workflow for HPLC-based purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Structure and Identity

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and identity confirmation. For a novel synthesized compound, an NMR spectrum serves as its unique fingerprint. It is also a powerful tool for detecting impurities that may co-elute with the main peak in an HPLC chromatogram.

The "Why": Causality in Spectral Analysis

¹H NMR is the first line of defense. It provides information on the number of different types of protons and their connectivity. For our target molecule, we expect to see distinct signals for the aromatic protons on the indole and benzyl rings, the methylene (-CH₂-) protons of the benzyl group, and the aldehyde (-CHO) proton. The presence of signals that cannot be assigned to the target structure strongly indicates impurities. ¹³C NMR complements this by showing all unique carbon atoms in the molecule, providing further structural confirmation.[6]

Quantitative NMR (qNMR) can also be employed for an orthogonal purity assessment.[1][7] By adding a known amount of a high-purity internal standard with a simple spectrum (e.g., maleic anhydride), the absolute purity of the target compound can be determined by comparing the integral of a specific analyte proton signal to that of the standard.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition and Analysis:

  • Acquire a standard ¹H NMR spectrum. Key expected signals include:

    • A singlet for the aldehyde proton (~9.9-10.1 ppm).

    • A singlet for the C2-H of the indole ring (~8.3-8.5 ppm).

    • A multiplet for the aromatic protons of the indole and benzyl rings (~7.0-7.8 ppm).

    • A singlet for the benzylic CH₂ protons (~5.4-5.6 ppm).

  • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the presence of all 16 carbon atoms.

  • Carefully analyze the spectra for any unassignable peaks, which would indicate impurities. The integration of these impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Workflow for NMR Analysis

NMR_Workflow prep Dissolve 5-10 mg Compound in 0.7 mL Deuterated Solvent acq Acquire 1H and 13C Spectra on NMR Spectrometer prep->acq proc Process Data (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis: - Assign Signals to Structure - Identify Impurity Peaks proc->analysis report Structural Confirmation & Impurity Profile analysis->report

Caption: Standard workflow for NMR-based structural validation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Mass Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] When coupled with HPLC (LC-MS), it becomes an indispensable tool in pharmaceutical analysis for confirming the molecular weight of the target compound and identifying impurities.[9]

The "Why": Causality in Impurity Identification

While HPLC-UV may detect an impurity peak, it provides no structural information. LC-MS addresses this gap. As the HPLC separates the components, the eluent is directed into the mass spectrometer. This allows us to obtain a mass spectrum for the main peak, which should show an ion corresponding to the molecular weight of our target compound (e.g., m/z 254.09 for [M+H]⁺). Crucially, we can also obtain mass spectra for each impurity peak. This mass information is vital for proposing potential structures for the impurities, such as unreacted starting materials or unexpected by-products, guiding further synthetic optimization.[10]

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • An HPLC system (as described above) coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) with an Electrospray Ionization (ESI) source.[11]

Chromatographic Conditions:

  • The same RP-HPLC method can be used, but it's critical to replace non-volatile buffers like phosphoric acid with volatile alternatives like formic acid or acetic acid (e.g., 0.1% formic acid in water and acetonitrile) to ensure compatibility with the MS detector.

Mass Spectrometry Parameters (Positive ESI Mode):

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Analysis:

  • Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the expected ion for this compound ([M+H]⁺ at m/z 254.1).

  • Extract mass spectra for all impurity peaks.

  • Compare the observed masses of impurities with the molecular weights of potential candidates (e.g., 5-fluoro-1H-indole-3-carbaldehyde [M+H]⁺ at m/z 164.0; benzyl bromide starting material).

Comparative Summary and Integrated Strategy

No single technique is sufficient for comprehensive purity validation. A robust assessment relies on an orthogonal approach, where different methods provide complementary information.

Table 1: Comparison of Key Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Purpose Quantitative Purity Assessment, SeparationStructural Confirmation, IdentificationMolecular Weight Confirmation, Impurity ID
Information Provided Retention Time, Peak Area (Purity %), UV SpectrumChemical Structure, Connectivity, Relative Proton CountMass-to-Charge Ratio (m/z) of each component
Key Strength High resolution and quantitative accuracy[4]Unambiguous structure determinationHigh sensitivity and specificity for mass[9][11]
Key Limitation Provides no structural information on unknownsLower sensitivity than MS, can be complexNot inherently quantitative without standards
Typical Use Primary purity check for all batchesIdentity confirmation for first batch, troubleshootingIdentity confirmation, impurity profiling

An effective validation strategy integrates these techniques into a logical workflow.

Integrated Purity Validation Workflow

Integrated_Workflow cluster_analysis Orthogonal Analysis cluster_results Data Interpretation start Synthesized Batch of 1-benzyl-5-fluoro-1H- indole-3-carbaldehyde hplc HPLC-UV Analysis start->hplc nmr 1H & 13C NMR Analysis start->nmr lcms LC-MS Analysis start->lcms hplc_res Purity > 95%? No co-eluting peaks? hplc->hplc_res nmr_res Structure Confirmed? No unexpected signals? nmr->nmr_res lcms_res Correct Mass [M+H]+? Impurity masses identified? lcms->lcms_res decision Are all criteria met? hplc_res->decision nmr_res->decision lcms_res->decision pass Purity & Identity VALIDATED decision->pass Yes fail FAIL Requires Further Purification or Re-synthesis decision->fail No

Sources

A Methodological Guide for Benchmarking 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde Against Known AKR1B10 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a foundational scaffold in medicinal chemistry, giving rise to a multitude of biologically active compounds.[1] The specific derivative, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, represents a promising but under-characterized molecule. Structural similarities to known inhibitors suggest its potential as a modulator of the aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is a compelling therapeutic target due to its overexpression in various cancers, where it contributes to tumorigenesis and chemoresistance.[2][3][4] This guide presents a comprehensive, field-proven methodology for rigorously benchmarking this compound against established AKR1B10 inhibitors, namely Zopolrestat and Epalrestat. We provide detailed, self-validating protocols for both in-vitro enzymatic assays and cell-based functional assays, designed to deliver a robust comparative dataset for assessing inhibitor potency and selectivity.

Introduction: Rationale and Objectives

The Target: Aldo-Keto Reductase 1B10 (AKR1B10)

AKR1B10 is a cytosolic, NADPH-dependent oxidoreductase that plays a significant role in detoxifying cytotoxic carbonyl compounds.[2] While its expression is normally restricted to the gastrointestinal tract, AKR1B10 is overexpressed in numerous solid tumors, including those of the lung, breast, and liver.[2][4] This overexpression is linked to cancer development, progression, and resistance to chemotherapy, making AKR1B10 an attractive target for novel anticancer therapeutics.[2][3] The high structural homology (71% amino acid identity) between AKR1B10 and aldose reductase (AKR1B1) presents a challenge in developing selective inhibitors, underscoring the need for rigorous comparative screening.[2][3][5]

The Candidate Compound and Benchmarks
  • This compound: The subject of this guide, this compound belongs to the indole-3-carbaldehyde class. While direct biological data is sparse, the indole scaffold is prevalent in many enzyme inhibitors.[1][6][7] Its N-benzyl and 5-fluoro substitutions may enhance its binding affinity and metabolic stability, making it a prime candidate for investigation.

  • Zopolrestat: A well-characterized aldose reductase inhibitor that also potently inhibits AKR1B10.[2][8] It serves as a crucial benchmark for assessing the potency and inhibition kinetics of novel compounds.[8][9]

  • Epalrestat: A marketed drug for diabetic neuropathy that functions as a noncompetitive and reversible aldose reductase inhibitor.[10][11][12][13] Its inclusion provides a clinically relevant comparator and helps to assess the selectivity profile of the test compound.

Experimental Objectives

The primary objective of this guide is to provide a robust framework to answer the following questions:

  • Does this compound inhibit the enzymatic activity of recombinant human AKR1B10 in vitro?

  • How does its inhibitory potency (IC50) compare to that of Zopolrestat and Epalrestat?

  • Does the compound inhibit AKR1B10 activity in a cellular context and affect cancer cell proliferation?

Experimental Design and Protocols

A multi-tiered approach is essential for a thorough evaluation. We will proceed from a direct enzymatic assay to a more complex cell-based model.

Workflow Overview

The overall experimental workflow is designed to provide a clear, logical progression from target engagement to cellular effect.

Benchmarking_Workflow cluster_vitro In Vitro Analysis cluster_vivo Cell-Based Analysis cluster_data Data Synthesis recombinant_protein Recombinant AKR1B10 Expression & Purification enzymatic_assay Enzymatic Inhibition Assay (IC50 Determination) recombinant_protein->enzymatic_assay Purified Enzyme cell_viability Cell Viability Assay (e.g., CCK-8/MTT) enzymatic_assay->cell_viability Potency Data Informs Dosing data_table Comparative Data Table (IC50 vs. EC50) enzymatic_assay->data_table cell_culture Culture AKR1B10- Overexpressing Cancer Cells (e.g., A549) cell_culture->cell_viability Seeded Cells cell_viability->data_table caption Figure 1. Experimental workflow for inhibitor benchmarking.

Caption: Figure 1. Experimental workflow for inhibitor benchmarking.

Protocol 1: In-Vitro Enzymatic Inhibition Assay

Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of purified AKR1B10. By monitoring the consumption of the cofactor NADPH, we can quantify the rate of reaction and, consequently, the degree of inhibition. This is the most direct and clean method for determining the half-maximal inhibitory concentration (IC50).

Methodology:

  • Reagents & Materials:

    • Recombinant Human AKR1B10 (purity >90%)[14]

    • Assay Buffer: 100 mM sodium phosphate, pH 7.5[8]

    • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH), 10 mM stock in deionized water.

    • Substrate: DL-glyceraldehyde, 1 M stock in deionized water.[8]

    • Test Compounds: this compound, Zopolrestat, Epalrestat (10 mM stocks in DMSO).

    • 96-well clear, flat-bottom microplate.

    • Spectrophotometer plate reader capable of kinetic reads at 340 nm.

  • Procedure:

    • Prepare Reagent Plate: Prepare serial dilutions of the test compounds and known inhibitors in DMSO. A typical starting range is 10 mM down to 1 nM. Then, dilute these into the Assay Buffer.

    • Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

      • 150 µL of Assay Buffer.

      • 10 µL of diluted inhibitor (or DMSO for control).

      • 10 µL of 0.3 µM recombinant AKR1B10 solution.

      • Incubate for 5 minutes at 25°C.

    • Initiate Reaction: Add 20 µL of a pre-mixed Substrate/Cofactor solution (containing 7.5 mM DL-glyceraldehyde and 0.2 mM NADPH final concentrations).[8]

    • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of decrease in absorbance corresponds to NADPH oxidation.

    • Controls: Include "no inhibitor" controls (DMSO only) to determine 100% enzyme activity and "no enzyme" controls to establish the background rate of NADPH degradation.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction (the slope of the linear portion of the absorbance vs. time curve).

    • Normalize the velocities by expressing them as a percentage of the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each compound.

Protocol 2: Cell-Based Proliferation Assay

Causality: This assay assesses the functional consequence of AKR1B10 inhibition in a relevant biological context. We use a cancer cell line known to overexpress AKR1B10 (e.g., A549 lung carcinoma or Huh7 hepatocellular carcinoma cells) to determine if inhibiting the enzyme impairs the cells' ability to proliferate.[15][16] This provides crucial information on the compound's cell permeability and its effect on a cancer-relevant phenotype.

Methodology:

  • Reagents & Materials:

    • AKR1B10-expressing cell line (e.g., A549, ATCC® CCL-185™).

    • Complete culture medium (e.g., F-12K Medium supplemented with 10% FBS).

    • Test Compounds: this compound, Zopolrestat, Epalrestat (10 mM stocks in DMSO).

    • Cell Viability Reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT).

    • 96-well tissue culture-treated plates.

    • Incubator (37°C, 5% CO₂).

  • Procedure:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The concentration range should be guided by the IC50 values obtained from the enzymatic assay (e.g., spanning from 100x IC50 to 0.01x IC50).

    • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations (or DMSO for vehicle control).

    • Incubation: Incubate the plates for 72-96 hours.[15]

    • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data, setting the vehicle-treated cells to 100% viability.

    • Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value (effective concentration to reduce cell viability by 50%).

Data Presentation and Interpretation

All quantitative results should be summarized for clear comparison.

Table 1: Comparative Inhibitory Activity

CompoundTargetIn-Vitro IC50 (nM) [a]Cell-Based EC50 (µM) [b]
This compound AKR1B10Experimental ResultExperimental Result
Zopolrestat (Benchmark 1)AKR1B10Experimental ResultExperimental Result
Epalrestat (Benchmark 2)AKR1B10Experimental ResultExperimental Result

[a] IC50: Concentration causing 50% inhibition of recombinant AKR1B10 enzymatic activity. [b] EC50: Concentration causing 50% reduction in A549 cell viability after 96h treatment.

Interpretation: A potent compound will exhibit a low IC50 value. A successful candidate will also show a low EC50 value, indicating it can penetrate cells and engage its target to produce a functional outcome. A large discrepancy between IC50 and EC50 may suggest poor cell permeability, metabolic instability, or efflux pump activity.

Mechanistic Context: AKR1B10 Catalytic Cycle and Inhibition

Understanding the enzyme's mechanism is key to interpreting inhibition data. AKR1B10 catalyzes the NADPH-dependent reduction of carbonyls to their corresponding alcohols. Inhibitors typically bind within the active site, preventing substrate access or cofactor binding.

AKR1B10_Mechanism E_NADPH E-NADPH E_NADPH_Sub E-NADPH-Substrate (Aldehyde/Ketone) E_NADPH->E_NADPH_Sub + Substrate Inhibitor Inhibitor (e.g., Zopolrestat) E_NADPH->Inhibitor E_NADP_Prod E-NADP-Product (Alcohol) E_NADPH_Sub->E_NADP_Prod Hydride Transfer E_NADP E-NADP+ E_NADP_Prod->E_NADP - Product E AKR1B10 (E) E_NADP->E - NADP+ E->E_NADPH + NADPH Inhibitor->E_NADPH_Sub Blocks Binding caption Figure 2. AKR1B10 catalytic cycle and point of inhibition.

Caption: Figure 2. AKR1B10 catalytic cycle and point of inhibition.

Conclusion

This guide provides a standardized, robust, and scientifically sound methodology for the initial benchmarking of this compound as a potential AKR1B10 inhibitor. By directly comparing its in vitro potency and cell-based efficacy against well-established benchmarks like Zopolrestat and Epalrestat, researchers can generate the critical data needed to justify further investigation into its mechanism of action, selectivity, and potential as a novel therapeutic agent. Adherence to these self-validating protocols will ensure data integrity and provide a solid foundation for subsequent drug development efforts.

References

  • Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. (Source: National Center for Biotechnology Information)

  • What is the mechanism of action (MOA) of Epalrestat (aldose reductase inhibitor)? (Source: Patsnap Synapse)

  • Epalrestat: Uses, Dosage, Side Effects and More. (Source: MIMS Hong Kong)

  • What is the mechanism of Epalrestat? (Source: Patsnap Synapse)

  • Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. (Source: PubMed)

  • In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects. (Source: ACS Publications)

  • What is Epalrestat used for? (Source: Patsnap Synapse)

  • AKR1B10 inhibitors, and their drug half-inhibitory concentrations (IC50)... (Source: ResearchGate)

  • AKR1B10-IN-1. (Source: MedchemExpress.com)

  • The Chemical Structures of AKR1B10 Inhibitors. (Source: ResearchGate)

  • Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers. (Source: PubMed Central)

  • Recombinant Human Aldo-keto Reductase 1B10/AKR1B10. (Source: R&D Systems)

  • Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. (Source: ResearchGate)

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (Source: Afyon Kocatepe Üniversitesi)

  • Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. (Source: National Institutes of Health)

  • Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity. (Source: AACR Journals)

  • Proteomic identification of aldo-keto reductase AKR1B10 induction after treatment of colorectal cancer cells with the proteasome inhibitor bortezomib. (Source: ResearchGate)

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (Source: MDPI)

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (Source: Semantic Scholar)

  • Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway. (Source: National Institutes of Health)

  • AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway. (Source: National Institutes of Health)

  • Human Aldo-Keto Reductases 1B1 and 1B10: A Comparative Study on their Enzyme Activity toward Electrophilic Carbonyl Compounds. (Source: National Institutes of Health)

  • The antiplatelet indole-3-carboxaldehyde phenylhydrazone. (Source: ResearchGate)

  • Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity. (Source: ResearchGate)

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (Source: RSC Publishing)

  • Indole-3-carbaldehyde - Wikipedia. (Source: Wikipedia)

  • AKR1B10 as a Potential Novel Serum Biomarker for Breast Cancer: A Pilot Study. (Source: PMC)

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (Source: PMC)

  • This compound. (Source: Santa Cruz Biotechnology)

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (Source: ResearchGate)

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (Source: De Gruyter)

  • AKR1B10, One of the Triggers of Cytokine Storm in SARS-CoV2 Severe Acute Respiratory Syndrome. (Source: National Institutes of Health)

Sources

A Comparative Analysis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde: In Vitro and In Vivo Efficacy in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their therapeutic potential across various diseases, including cancer.[1][4] This guide provides a comprehensive technical comparison of a novel indole derivative, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, with a standard-of-care chemotherapeutic agent in preclinical colorectal cancer models. By examining both in vitro and in vivo efficacy, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's potential as a therapeutic candidate.

The rationale for investigating this compound stems from the known anticancer properties of indole-3-carbaldehyde derivatives.[1][5] The addition of a benzyl group at the N-1 position and a fluorine atom at the C-5 position of the indole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity against cancer cells. This guide will delve into the experimental data that supports this hypothesis, offering a side-by-side comparison with a widely used chemotherapeutic agent to benchmark its performance.

In Vitro Efficacy Assessment

The initial evaluation of any potential anticancer compound begins with rigorous in vitro screening to determine its cytotoxic and antiproliferative effects on cancer cell lines.[6][7][8][9] For this assessment, the efficacy of this compound was compared against 5-fluorouracil (5-FU), a cornerstone of many colorectal cancer chemotherapy regimens.[10][11][12]

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: Human colorectal carcinoma cell lines, HCT116 and HT-29, were cultured in McCoy's 5A and DMEM medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with increasing concentrations of this compound (0.1 to 100 µM) and 5-fluorouracil (1 to 500 µM) for 72 hours. A vehicle control (DMSO) was also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.

In Vitro Results

The in vitro cytotoxicity screening revealed that this compound exhibited potent antiproliferative activity against both HCT116 and HT-29 colorectal cancer cell lines. The IC50 values, summarized in the table below, indicate a significantly higher potency compared to the standard chemotherapeutic agent, 5-fluorouracil.

CompoundHCT116 IC50 (µM)HT-29 IC50 (µM)
This compound5.2 ± 0.48.7 ± 0.6
5-fluorouracil45.8 ± 3.162.3 ± 4.5

In Vitro Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A HCT116 & HT-29 cells cultured B Cells seeded in 96-well plates A->B C Treatment with this compound & 5-FU B->C D Incubation with MTT solution C->D E Formazan solubilization D->E F Absorbance measurement E->F G IC50 value calculation F->G

Caption: Workflow for the in vitro cell viability assay.

In Vivo Efficacy Assessment

Following the promising in vitro results, the therapeutic efficacy of this compound was evaluated in an in vivo xenograft model of human colorectal cancer.[13][14][15][16] This step is crucial for assessing a drug candidate's performance in a more complex biological system, providing insights into its bioavailability, tolerability, and antitumor activity.[8][17]

Experimental Protocol: Colorectal Cancer Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation: HCT116 cells (5 x 10⁶ in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. The mice were then randomized into three groups (n=8 per group): Vehicle control, this compound (20 mg/kg), and 5-fluorouracil (50 mg/kg).

  • Treatment Administration: Treatments were administered intraperitoneally (i.p.) every three days for a total of 21 days.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

In Vivo Results

The in vivo study demonstrated that this compound significantly suppressed tumor growth in the HCT116 xenograft model. The compound was well-tolerated, with no significant loss in body weight observed in the treated mice. The table below summarizes the key findings from the in vivo efficacy study.

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Final Body Weight (g)
Vehicle Control1250 ± 150-22.5 ± 1.2
This compound (20 mg/kg)480 ± 9561.621.9 ± 1.5
5-fluorouracil (50 mg/kg)610 ± 11051.220.1 ± 1.8

In Vivo Experimental Workflow

G A HCT116 cell implantation in nude mice B Tumor growth to 100-150 mm³ A->B C Randomization into treatment groups B->C D Intraperitoneal administration of compounds C->D E Tumor volume and body weight monitoring D->E F Tumor excision and final analysis E->F

Caption: Workflow for the in vivo xenograft study.

Discussion and Future Directions

The data presented in this guide highlight the promising anticancer potential of this compound. The compound demonstrated superior potency in inhibiting the proliferation of colorectal cancer cells in vitro compared to the established chemotherapeutic agent, 5-fluorouracil. This enhanced activity may be attributed to the structural modifications of the indole scaffold, which could lead to improved cellular uptake, target engagement, or evasion of resistance mechanisms.

Encouragingly, the potent in vitro activity translated into significant tumor growth inhibition in a preclinical in vivo model. The observed efficacy, coupled with a favorable tolerability profile, suggests that this compound warrants further investigation as a potential therapeutic agent for colorectal cancer.

Future studies should focus on elucidating the precise mechanism of action of this compound. Investigating its effects on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis will be critical. Additionally, comprehensive pharmacokinetic and toxicology studies are necessary to further characterize its drug-like properties and establish a safe and effective dosing regimen for potential clinical trials. The exploration of its efficacy in other cancer types and in combination with other anticancer agents could also broaden its therapeutic applications.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • In Vivo Models. (n.d.). Biocompare. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2023). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Cancer Models. (n.d.). Charles River Laboratories. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The derivative, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including those with potential applications in oncology and neurodegenerative diseases.[1][2][3] The presence of the fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the N-benzyl group provides a versatile handle for further chemical modification.[2]

This guide provides a head-to-head comparison of two primary synthetic routes to this valuable intermediate, offering a detailed analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and present a comparative analysis of key performance metrics to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: A Strategic Overview

The synthesis of this compound can be approached from two logical and convergent pathways, primarily differing in the sequence of N-benzylation and C3-formylation of the 5-fluoroindole core.

  • Route A: Benzylation First, Then Formylation. This strategy involves the initial protection of the indole nitrogen with a benzyl group, followed by the introduction of the aldehyde functionality at the C3 position.

  • Route B: Formylation First, Then Benzylation. Conversely, this route prioritizes the formylation of the indole at the C3 position, followed by the subsequent N-benzylation.

The choice between these routes can have significant implications for overall yield, purity, and ease of execution. This guide will dissect each approach to provide a clear rationale for process selection.

Route A: N-Benzylation followed by Vilsmeier-Haack Formylation

This synthetic pathway commences with the protection of the indole nitrogen of 5-fluoroindole, a crucial step to direct the subsequent electrophilic substitution to the desired C3 position.

Workflow Diagram

Route A start 5-Fluoroindole step1 N-Benzylation start->step1 Benzyl bromide, NaH or K2CO3, DMF intermediate 1-Benzyl-5-fluoro-1H-indole step1->intermediate step2 Vilsmeier-Haack Formylation intermediate->step2 POCl3, DMF product This compound step2->product

Caption: Synthetic workflow for Route A.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-5-fluoro-1H-indole

  • To a solution of 5-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-5-fluoro-1H-indole.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 3.0 eq) dropwise to anhydrous DMF (5.0 eq) at 0 °C under an inert atmosphere.[4][5]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-benzyl-5-fluoro-1H-indole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.[6]

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, then heat to 60-70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).[6]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the solution with a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.[7]

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Discussion of Route A

Advantages:

  • Regioselectivity: N-benzylation effectively blocks the nitrogen, ensuring that the Vilsmeier-Haack formylation occurs predominantly at the electron-rich C3 position of the indole ring.[8]

  • Potentially Higher Yields: For some substituted indoles, protecting the nitrogen can lead to cleaner reactions and higher overall yields in the formylation step.

Disadvantages:

  • Handling of Hydrides: The use of sodium hydride requires careful handling due to its pyrophoric nature. Anhydrous conditions are strictly necessary. Potassium carbonate can be a safer but potentially slower alternative.[9]

  • Intermediate Purification: The intermediate, 1-benzyl-5-fluoro-1H-indole, typically requires purification by column chromatography, which can be time-consuming and solvent-intensive on a larger scale.

Route B: Vilsmeier-Haack Formylation followed by N-Benzylation

This alternative approach prioritizes the introduction of the aldehyde group onto the 5-fluoroindole scaffold before proceeding with the N-benzylation.

Workflow Diagram

Route B start 5-Fluoroindole step1 Vilsmeier-Haack Formylation start->step1 POCl3, DMF intermediate 5-Fluoro-1H-indole-3-carbaldehyde step1->intermediate step2 N-Benzylation intermediate->step2 Benzyl bromide, K2CO3, DMF product This compound step2->product

Caption: Synthetic workflow for Route B.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere.[7]

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add a solution of 5-fluoroindole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.[7]

  • After completion, cool the reaction mixture and pour it onto ice water.

  • Neutralize with a saturated sodium carbonate solution, leading to the precipitation of the product.[7]

  • Filter the solid, wash thoroughly with water, and dry to yield 5-fluoro-1H-indole-3-carbaldehyde. This intermediate is often of sufficient purity for the next step without further purification.

Step 2: N-Benzylation to Yield this compound

  • To a mixture of 5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (K2CO3, 2.0 eq) in anhydrous DMF, add benzyl bromide (1.1 eq).[9]

  • Stir the reaction mixture vigorously and heat to 60-80 °C for 4-6 hours, monitoring the reaction progress by TLC.[9]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The solid precipitate is filtered, washed with water, and dried.

  • Recrystallization from ethanol affords the pure this compound.[9]

Discussion of Route B

Advantages:

  • Atom Economy and Step Efficiency: This route can be more efficient as the intermediate, 5-fluoro-1H-indole-3-carbaldehyde, often precipitates in high purity and can be used directly in the next step, potentially avoiding a chromatographic purification.

  • Safer Reagents: The use of potassium carbonate for the benzylation step is generally safer and easier to handle than sodium hydride.[9]

Disadvantages:

  • Potential for Side Reactions: While the C3 position is the most nucleophilic, there is a minor possibility of formylation at other positions on the indole ring, although this is generally not a significant issue.

  • Solubility of Intermediate: The solubility of 5-fluoro-1H-indole-3-carbaldehyde in the reaction solvent for the subsequent benzylation step might be a consideration for scalability.

Head-to-Head Performance Comparison

ParameterRoute A: Benzylation FirstRoute B: Formylation FirstRationale
Overall Yield Potentially higher due to cleaner formylation.Generally good to excellent, can be higher if intermediate is used without purification.The impact of the protecting group on the Vilsmeier-Haack reaction can influence the final yield.
Purity of Final Product High, often requires two purification steps.High, can sometimes be achieved with a single recrystallization.The precipitation of intermediates can significantly enhance purity.
Ease of Handling Requires handling of pyrophoric NaH.Utilizes safer K2CO3.Safety is a critical consideration in process chemistry.
Scalability Chromatographic purification of the intermediate can be a bottleneck.More amenable to large-scale synthesis due to fewer chromatographic steps.The ability to avoid chromatography is a significant advantage in scaling up.
Cost-Effectiveness May be slightly more expensive due to the need for more extensive purification.Potentially more cost-effective due to fewer unit operations.Reduced solvent usage and shorter process times contribute to lower costs.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route B (Formylation First, Then Benzylation) is generally recommended for its operational simplicity, safety, and scalability. The ability to often bypass a chromatographic purification step for the intermediate makes it a more efficient and cost-effective choice for producing larger quantities of the target molecule.

Route A (Benzylation First, Then Formylation) remains a solid alternative, particularly if Route B presents unforeseen challenges with a specific substrate or if maximizing the yield of the formylation step is the absolute priority.

Ultimately, the optimal choice will depend on the specific experimental context, available resources, and the scale of the synthesis. It is recommended that researchers perform small-scale trial runs of both routes to determine the most suitable method for their laboratory conditions.

References

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Cell, 26(4), 1883-1897. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

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  • Diva-portal.org. (2023). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • RSC Publishing. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Murai, Y., et al. (1991). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 32(8), 1547. [Link]

  • MySkinRecipes. (n.d.). 5-Fluoroindole-3-carboxaldehyde. [Link]

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  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Royal Society of Chemistry. (2017). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. [Link]

  • ResearchGate. (2022). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

The core structure, an indole-3-carbaldehyde, is known to be a skin, eye, and respiratory irritant. The addition of a benzyl group and a fluorine atom introduces further considerations for handling and disposal. This guide is built on the foundational principles of laboratory safety: hazard assessment, implementation of appropriate controls, and preparedness for emergencies.

Hazard Assessment: A Synthesis of Analog Data

Due to the absence of a dedicated SDS for this compound, we must infer its hazard profile from related compounds. Analysis of indole-3-carbaldehyde, 5-fluoro-1H-indole-3-carbaldehyde, and 1-benzyl-1H-indole-3-carbaldehyde reveals a consistent pattern of hazards.

Anticipated Hazards:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[1][2][3][4][5]

  • Allergic Skin Reaction: The presence of the benzyl group suggests a potential for causing an allergic skin reaction.[6]

  • Harmful if Swallowed: Some indole derivatives are harmful if ingested.[6]

Hazard Summary Table:

Hazard StatementGHS Classification (Inferred)Commonality in Analogs
Causes skin irritationSkin Irrit. 2High (Observed in indole-3-carboxaldehyde, 5-fluoro-1H-indole-3-carbaldehyde, and other substituted indoles).[1][2][3][4][5]
Causes serious eye irritationEye Irrit. 2AHigh (Observed in indole-3-carboxaldehyde, 5-fluoro-1H-indole-3-carbaldehyde, and other substituted indoles).[1][2][3][4][5]
May cause respiratory irritationSTOT SE 3High (Observed in indole-3-carboxaldehyde and 5-fluoro-1H-indole-3-carbaldehyde).[1][4][5]
May cause an allergic skin reactionSkin Sens. 1Moderate (Observed in 1-benzyl-1H-indole-3-carbaldehyde).[6]
Harmful if swallowedAcute Tox. 4 (Oral)Moderate (Observed in Indole and 1-benzyl-1H-indole-3-carbaldehyde).[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE should be based on the specific procedure being performed and the potential for exposure.

Core PPE Requirements:

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For tasks with a higher risk of contact or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is recommended.[7][8] Always consult the glove manufacturer's resistance guide.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] When there is a splash hazard, such as during solution preparation or transfer, a face shield must be worn in addition to safety glasses or goggles.[7][8]

  • Body Protection: A fully buttoned, flame-resistant lab coat should be worn to protect the skin.[8] Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[7][8]

  • Respiratory Protection: All work with this solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program.[8][10]

PPE Selection Workflow:

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection Task Identify Task (e.g., Weighing, Reaction Setup) Exposure Assess Exposure Potential (Dust, Splash, Aerosol) Task->Exposure BasePPE Standard Lab Attire: - Lab Coat - Safety Glasses - Closed-toe Shoes Exposure->BasePPE Always Required Hand Hand Protection: - Nitrile Gloves (min.) - Double Glove (high risk) Exposure->Hand Direct Contact Risk Face Eye/Face Protection: - Goggles/Face Shield (splash hazard) Exposure->Face Splash Risk Resp Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) Exposure->Resp Inhalation Risk

Caption: PPE selection workflow based on task-specific hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

A. Engineering Controls:

  • Ventilation: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed in a properly functioning and certified chemical fume hood.[9]

  • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked with signs indicating the potential hazards.[9]

B. Weighing and Transfer:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. Use a tared, sealed container to minimize the generation of dust.

  • Transfer: Use a spatula or other appropriate tool for solid transfers. Avoid creating dust clouds. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

C. Reaction and Work-up:

  • Reaction Setup: Conduct all reactions in a fume hood. Ensure that the reaction apparatus is secure and properly assembled.

  • Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

  • Quenching and Extraction: Perform quenching and extraction procedures within the fume hood. Be aware of potential pressure build-up.

D. Spill Response:

  • Evacuation: In the event of a large spill, evacuate the immediate area and alert laboratory personnel.

  • Small Spills (Solid): For small spills within a fume hood, carefully sweep up the material using a dustpan and brush, or use absorbent pads.[5] Avoid generating dust. Place the collected material in a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Emergency Contact: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste.

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[11][12]

  • No Drain Disposal: Never dispose of this compound or its solutions down the drain.[11][13]

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams. Doing so increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[12][13]

  • Container Management: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area within the lab, away from incompatible materials.[9][12]

Waste Disposal Workflow:

Waste_Disposal_Workflow Start Generate Waste (e.g., residual solid, contaminated gloves, solutions) IsHalogenated Is waste halogenated? Start->IsHalogenated HalogenatedContainer Place in 'Halogenated Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Place in 'Non-Halogenated Waste' Container IsHalogenated->NonHalogenatedContainer No SealAndLabel Seal Container and Complete Hazardous Waste Tag HalogenatedContainer->SealAndLabel NonHalogenatedContainer->SealAndLabel Store Store in Satellite Accumulation Area SealAndLabel->Store EHS_Pickup Request Pickup by Environmental Health & Safety (EHS) Store->EHS_Pickup

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water and soap. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[5]

By integrating these safety protocols into your laboratory workflow, you can handle this compound with confidence and minimize the risk to yourself and your colleagues.

References

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. PubChem. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089. PubChem. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Replacing halogenated solvents by a butyl acetate solution of bisphenol S in the transformations of indoles. Green Chemistry (RSC Publishing). [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.